molecular formula C8H18ClNO B2940035 [1-(Aminomethyl)cyclohexyl]methanol hydrochloride CAS No. 1376388-56-5

[1-(Aminomethyl)cyclohexyl]methanol hydrochloride

Cat. No.: B2940035
CAS No.: 1376388-56-5
M. Wt: 179.69
InChI Key: LCMHDIHWMJFACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Aminomethyl)cyclohexyl]methanol hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69. The purity is usually 95%.
BenchChem offers high-quality [1-(Aminomethyl)cyclohexyl]methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(Aminomethyl)cyclohexyl]methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(aminomethyl)cyclohexyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-6-8(7-10)4-2-1-3-5-8;/h10H,1-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMHDIHWMJFACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376388-56-5
Record name [1-(aminomethyl)cyclohexyl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to [1-(Aminomethyl)cyclohexyl]methanol Hydrochloride (CAS 1376388-56-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-(Aminomethyl)cyclohexyl]methanol hydrochloride, with the CAS number 1376388-56-5, is a saturated alicyclic primary amine and alcohol. Its molecular structure, featuring a cyclohexane ring with both an aminomethyl and a hydroxymethyl group attached to the same carbon atom, presents a unique three-dimensional scaffold. This bifunctionality makes it a valuable building block in medicinal chemistry and organic synthesis, offering multiple points for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride is essential for its effective use in research and development. The following table summarizes its key identifiers and properties.

PropertyValueReference(s)
CAS Number 1376388-56-5[1]
Molecular Formula C₈H₁₈ClNO[1]
Molecular Weight 179.69 g/mol [1]
Appearance White to off-white solidInferred from supplier data
Melting Point Data not available for the hydrochloride salt. The free base has a reported melting point of 37.5 °C.
Boiling Point Data not available for the hydrochloride salt. The free base has a reported boiling point of 138-142 °C at 16 Torr.
Solubility Soluble in water and lower alcohols such as methanol and ethanol. Insoluble in non-polar organic solvents.General property of amine hydrochlorides

Molecular Structure and Conformation

The core of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride is a cyclohexane ring, which can exist in various conformations, with the chair conformation being the most stable. The presence of the aminomethyl and hydroxymethyl groups on the same carbon atom introduces steric considerations that influence the preferred orientation of these substituents.

Caption: 2D representation of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride.

Synthesis Protocol

The synthesis of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride can be achieved through a two-step process starting from the commercially available 1-aminocyclohexanecarboxylic acid. The first step involves the reduction of the carboxylic acid to the corresponding alcohol, yielding the free base, [1-(Aminomethyl)cyclohexyl]methanol. The second step is the formation of the hydrochloride salt.

Step 1: Synthesis of [1-(Aminomethyl)cyclohexyl]methanol (Free Base)

This procedure involves the reduction of 1-aminocyclohexanecarboxylic acid using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

Materials:

  • 1-aminocyclohexanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 1-aminocyclohexanecarboxylic acid to the suspension in portions, controlling the rate of addition to manage the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude [1-(Aminomethyl)cyclohexyl]methanol as an oil.

Synthesis_Step1 reactant 1-Aminocyclohexanecarboxylic acid reagent 1. LiAlH4, THF 2. H2O workup reactant->reagent product [1-(Aminomethyl)cyclohexyl]methanol reagent->product Reduction

Caption: Synthesis of the free base, [1-(Aminomethyl)cyclohexyl]methanol.

Step 2: Formation of [1-(Aminomethyl)cyclohexyl]methanol Hydrochloride

The crude free base obtained from the previous step is converted to its hydrochloride salt to improve its stability and handling properties.

Materials:

  • [1-(Aminomethyl)cyclohexyl]methanol (crude oil)

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

  • Stirring vessel

  • Filtration apparatus

Procedure:

  • Dissolve the crude [1-(Aminomethyl)cyclohexyl]methanol in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid dropwise with vigorous stirring.

  • A white precipitate of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride will form.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield the final product.

Synthesis_Step2 reactant [1-(Aminomethyl)cyclohexyl]methanol reagent HCl reactant->reagent product [1-(Aminomethyl)cyclohexyl]methanol hydrochloride reagent->product Salt Formation

Caption: Formation of the hydrochloride salt.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Cyclohexyl protons: A broad multiplet in the region of 1.2-1.8 ppm.

  • -CH₂-N protons: A singlet or a multiplet around 2.8-3.2 ppm. The protons of the aminomethyl group in the hydrochloride salt would be expected to be deshielded compared to the free base.

  • -CH₂-O protons: A singlet or a multiplet around 3.4-3.8 ppm.

  • -NH₃⁺ and -OH protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Cyclohexyl carbons: Peaks in the aliphatic region, typically between 20-45 ppm.

  • Quaternary carbon: A peak around 40-50 ppm for the carbon atom bearing the aminomethyl and hydroxymethyl groups.

  • -CH₂-N carbon: A peak around 45-55 ppm.

  • -CH₂-O carbon: A peak around 60-70 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol group.

  • N-H stretch: A broad band in the region of 2800-3200 cm⁻¹, corresponding to the ammonium salt.

  • C-H stretch: Sharp peaks in the region of 2850-2950 cm⁻¹ for the aliphatic C-H bonds.

  • C-O stretch: A peak in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent peak for the protonated molecular ion of the free base [M+H]⁺ at m/z 144.1383.[2]

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The 1,1-disubstituted cyclohexane scaffold provides a rigid and three-dimensional framework that can be utilized to orient functional groups in specific spatial arrangements for optimal interaction with biological targets.

Potential as a Synthetic Building Block: This compound can serve as a versatile starting material for the synthesis of more complex molecules. The primary amine can be readily functionalized through various reactions such as acylation, alkylation, and sulfonylation to introduce diverse side chains. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in ether and ester formation, further expanding the synthetic possibilities.

Scaffold for Privileged Structures: The cyclohexane core is a common feature in many biologically active compounds and can be considered a "privileged scaffold."[3] By attaching different pharmacophoric groups to the aminomethyl and hydroxymethyl functionalities, libraries of compounds can be generated and screened for various biological activities. For instance, derivatives of cyclohexanemethanol have been explored as intermediates in the synthesis of analgesics.[4]

Safety and Handling

[1-(Aminomethyl)cyclohexyl]methanol hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

[1-(Aminomethyl)cyclohexyl]methanol hydrochloride is a bifunctional molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its rigid cyclohexane scaffold and the presence of both amino and hydroxyl functionalities offer a platform for the creation of diverse molecular architectures. While detailed experimental data and specific applications are currently limited in the public domain, the foundational chemical properties and synthetic accessibility of this compound make it a promising candidate for future exploration in the development of novel therapeutic agents.

References

  • PubChemLite. [1-(aminomethyl)cyclohexyl]methanol hydrochloride (C8H17NO). Available from: [Link]

  • PubChem. (1-(Aminomethyl)cyclohexyl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Ekart. (1-amino-4-methylcyclohexyl)methanol hydrochloride. Available from: [Link]

  • PubChemLite. Rac-[(1r,3s)-3-(aminomethyl)cyclohexyl]methanol hydrochloride. Available from: [Link]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893–930.

Sources

Technical Guide: Solubility Profile of [1-(Aminomethyl)cyclohexyl]methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride , synthesizing physicochemical principles with practical experimental protocols.

Executive Summary

[1-(Aminomethyl)cyclohexyl]methanol hydrochloride (CAS: 1376388-56-5 for HCl salt; 2041-57-8 for free base) is a bifunctional cyclohexane derivative featuring a primary ammonium cation and a primary hydroxyl group.[1] It serves as a critical intermediate in the synthesis of gabapentinoids and related neuroactive ligands.

Core Solubility Directive:

  • Water: Highly Soluble. The high dielectric constant (

    
    ) and strong hydrogen-bond donor/acceptor capacity of water effectively overcome the crystal lattice energy of the hydrochloride salt.
    
  • Methanol: Soluble (Moderate). While methanol (

    
    ) dissolves the compound, the saturation limit is significantly lower than in water.
    
  • Application: This differential solubility is the thermodynamic basis for purification via recrystallization . The standard protocol involves dissolution in hot methanol (or a water/methanol mix) followed by cooling or antisolvent addition (e.g., diethyl ether) to maximize yield and purity.

Physicochemical Characterization

Understanding the structural drivers of solubility is prerequisite to manipulating them for process development.

PropertyData / CharacteristicImpact on Solubility
Molecular Structure Cyclohexane ring with 1,1-disubstitution (

and

)
Amphiphilic: The cyclohexane ring is lipophilic; the ionic headgroup is highly hydrophilic.
Molecular Weight 179.69 g/mol (HCl salt)Low MW facilitates rapid dissolution kinetics.
Salt Form Hydrochloride (HCl)Introduces high lattice energy, requiring a solvent with high dielectric constant for dissociation.
H-Bond Potential High (Donor:

,

; Acceptor:

,

)
Favors protic solvents (Water, MeOH) over aprotic solvents (ACN, THF).
Thermodynamic Mechanism

The dissolution of the hydrochloride salt is governed by the balance between Lattice Enthalpy (


)  and Solvation Enthalpy (

)
.
  • In Water: The hydration shell formation around the

    
     ion and the ammonium cation releases sufficient energy to overcome the ionic lattice forces. The entropy gain (
    
    
    
    ) from lattice disruption further drives the process.
  • In Methanol: Methanol can solvate the ions, but its lower dielectric constant results in a weaker shielding effect between the cation and anion. This leads to tighter ion-pairing in solution and a lower saturation limit compared to water.

Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic difference between aqueous and methanolic solvation, highlighting why water is the superior solvent.

SolvationMechanism cluster_0 Solid State (Crystal Lattice) cluster_1 Solvent Interaction cluster_2 Solvation Outcome Lattice [R-NH3+] ... [Cl-] Ionic Lattice High Stability Water Water (ε ≈ 80) High Polarity Strong H-Bond Network Lattice->Water Dissolution Energy MeOH Methanol (ε ≈ 33) Moderate Polarity Alkyl Steric Hindrance Lattice->MeOH Dissolution Energy AqSol Aqueous Solution Fully Dissociated Ions High Solubility Water->AqSol Efficient Shielding (High Dielectric) MeOHSol Methanolic Solution Ion Pairs Exist Moderate Solubility MeOH->MeOHSol Partial Shielding (Lower Dielectric) AqSol->MeOHSol Solubility Differential (Basis for Recrystallization)

Caption: Comparative solvation thermodynamics. Water's high dielectric constant ensures full ionic dissociation, whereas methanol supports partial ion-pairing, reducing overall solubility.

Experimental Determination Protocol (Self-Validating)

Since specific batch-to-batch impurity profiles can alter solubility, researchers must determine the precise saturation point for their specific lot. Do not rely solely on literature values for critical process development.

Method: Equilibrium Solubility via Gravimetric Analysis

Objective: Determine saturation concentration (


) at 25°C.
Equipment & Reagents
  • [1-(Aminomethyl)cyclohexyl]methanol HCl (Test Article)[1][2][3][4]

  • HPLC-grade Water and Methanol

  • Temperature-controlled shaker bath (25°C ± 0.1°C)

  • 0.45 µm PTFE Syringe Filters

  • Analytical Balance (0.01 mg precision)

Step-by-Step Workflow
  • Supersaturation:

    • Add excess solid (~500 mg) to 2 mL of solvent in a glass vial.

    • Validation Check: Ensure solid remains visible at the bottom. If dissolved, add more.

  • Equilibration:

    • Agitate at 25°C for 24 hours.

    • Validation Check: Measure pH. If pH drifts significantly, degradation may be occurring (check via HPLC).

  • Filtration:

    • Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle).

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed tared vial.

    • Evaporate solvent under vacuum/nitrogen stream at 40°C.

    • Dry residue to constant weight.

  • Calculation:

    
    
    

Operational Strategy: Purification & Processing

The solubility difference (


) is the primary lever for purification.
Scenario A: Recrystallization from Methanol

If the crude material contains water-soluble inorganic salts (e.g., NaCl) or non-polar organic impurities:

  • Dissolve the crude HCl salt in hot Methanol (near reflux, ~60°C).

    • Note: Inorganic salts like NaCl have poor solubility in hot MeOH and can be filtered off hot.

  • Filter hot to remove insolubles.

  • Cool slowly to 0–5°C. The [1-(Aminomethyl)cyclohexyl]methanol HCl will crystallize out due to the steep solubility-temperature gradient in methanol.

  • Antisolvent (Optional): If yield is low, add Diethyl Ether or MTBE dropwise to force precipitation.

Scenario B: Aqueous Processing

Avoid using pure water for recrystallization unless necessary, as the high solubility makes recovery difficult (low yield). Water is best used as a solvent for ion exchange or pH adjustment steps, after which the water is removed via lyophilization or azeotropic distillation.

Comparative Data Summary
SolventSolubility EstimatePrimary Use Case
Water > 500 mg/mL (Very Soluble)Dissolution for reaction, extraction, lyophilization.
Methanol ~50–150 mg/mL (Soluble)Recrystallization solvent; reaction medium.
Ethanol < 20 mg/mL (Sparingly Soluble)Antisolvent; wash solvent for filter cakes.
Diethyl Ether InsolubleAntisolvent to maximize yield.

References

  • PubChem. (n.d.). Compound Summary: [1-(Aminomethyl)cyclohexyl]methanol.[1][3][5][6] National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceMadness. (2011).[7] Solubility of organic amine salts. Discussion on general solubility trends of amine hydrochlorides in polar protic solvents. Retrieved from [Link]

  • NIST. (n.d.). IUPAC-NIST Solubilities Database. General solubility data for cyclohexane derivatives in methanol/water systems. Retrieved from [Link]

Sources

[1-(Aminomethyl)cyclohexyl]methanol as a gem-disubstituted cyclohexane building block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: [1-(Aminomethyl)cyclohexyl]methanol Role: Gem-Disubstituted Cyclohexane Building Block for Conformational Control CAS: 21519-20-0 | Molecular Formula: C₈H₁₇NO

Executive Summary: The "Corner Piece" of 3D Drug Design

In modern medicinal chemistry, the transition from flat, aromatic-heavy structures to three-dimensional scaffolds—often termed "Escaping Flatland"—is critical for improving solubility and target selectivity. [1-(Aminomethyl)cyclohexyl]methanol represents a high-value "corner piece" in this paradigm.

As a gem-disubstituted amino alcohol, it leverages the Thorpe-Ingold Effect (gem-dimethyl effect) to restrict conformational freedom. Unlike linear amino alcohols, the bulky cyclohexane ring forces the amine and hydroxyl arms into proximity, significantly lowering the entropic penalty for cyclization or ligand binding. This guide details the synthesis, handling, and application of this scaffold, moving beyond basic recipes to industrial-grade protocols.

Structural Properties & Pharmacochemistry[1][2]

The utility of this building block lies in its specific spatial arrangement. The quaternary carbon at position 1 acts as a conformational lock.

PropertyValueSignificance in Drug Design
Fsp³ Score 1.0 (100%)Maximizes 3D character; correlates with higher clinical success rates due to improved solubility.
Topological Polar Surface Area ~46 ŲIdeal for CNS penetration (Blood-Brain Barrier permeation is favorable < 90 Ų).
Conformational Bias HighThe cyclohexane ring imposes steric bulk, favoring gauche interactions over anti, facilitating cyclization.
pKa (Amine) ~9.5-10.5Typical primary aliphatic amine; forms stable salts (HCl) for storage.

Synthetic Protocol: The Reductive Approach

While multiple routes exist, the most robust industrial method involves the "double reduction" of Ethyl 1-cyanocyclohexanecarboxylate . This transforms both the nitrile and the ester functionalities into the amine and alcohol, respectively, in a single pot.

Critical Reagent Selection
  • Precursor: Ethyl 1-cyanocyclohexanecarboxylate (CAS: 18209-43-3).

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄).[1] Note: NaBH₄ is insufficient for the nitrile reduction.

  • Solvent: Anhydrous THF (Tetrahydrofuran). Diethyl ether is a viable alternative but THF offers higher reflux temperatures for difficult substrates.

Step-by-Step Experimental Workflow

Safety Warning: LiAlH₄ is pyrophoric. All operations must occur under Argon/Nitrogen.

  • Preparation: Charge a flame-dried 3-neck flask with anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[2]

  • LiAlH₄ Addition: Add LiAlH₄ pellets (2.5 equivalents) cautiously. Expert Insight: Use pellets over powder to minimize dust and sudden exotherms.

  • Substrate Addition: Dissolve Ethyl 1-cyanocyclohexanecarboxylate in THF. Add dropwise via an addition funnel over 45 minutes. Maintain internal temperature < 10°C.

  • Reaction Phase:

    • Allow to warm to Room Temperature (RT) over 1 hour.

    • Reflux at 66°C for 12–16 hours. Mechanism: The nitrile reduces to the imine and then the amine; the ester reduces to the aldehyde and then the alcohol.

  • The "Fieser" Quench (Critical Step):

    • Cool mixture to 0°C.

    • For every x grams of LiAlH₄ used, add:

      • x mL water (very slowly).

      • x mL 15% NaOH solution.

      • 3x mL water.

    • Why: This specific ratio produces a granular, sand-like precipitate of aluminum salts that filters easily, preventing the dreaded "aluminum jelly" emulsion.

  • Isolation: Filter through Celite. Dry filtrate over Na₂SO₄. Concentrate in vacuo to yield the amino alcohol as a viscous, colorless oil.

Visualization: Synthesis & Utility Pathway

The following diagram illustrates the synthesis and the subsequent cyclization utility, highlighting the conformational locking mechanism.

G cluster_mechanism Thorpe-Ingold Effect Precursor Ethyl 1-cyanocyclohexanecarboxylate (Nitrile/Ester Core) Reagent LiAlH4 / THF (Global Reduction) Precursor->Reagent Product [1-(Aminomethyl)cyclohexyl]methanol (Target Scaffold) Reagent->Product Reflux 16h Fieser Quench App1 Spiro-Oxazolidinones (Antibacterial/CNS) Product->App1 + Phosgene/CDI (Cyclization) App2 Peptidomimetics (Beta-turn mimetics) Product->App2 Peptide Coupling

Caption: Synthesis workflow from cyano-ester precursor to target amino-alcohol, showing downstream divergence into spiro-cycles via the Thorpe-Ingold effect.

Synthetic Utility: The Spiro-Oxazolidinone Route

The primary application of [1-(Aminomethyl)cyclohexyl]methanol is the synthesis of spiro-oxazolidinones. These structures are bioisosteres for lactams and are prominent in antibacterial research (Linezolid analogs).

Protocol: Cyclization with CDI

  • Dissolution: Dissolve the amino alcohol (1.0 eq) in dry Dichloromethane (DCM).

  • Reagent: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) at 0°C.

  • Base: Add catalytic 4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA).

  • Mechanism: The amine attacks the carbonyl of CDI, displacing imidazole. The hydroxyl group then attacks the intermediate carbamate intramolecularly.

  • Advantage: The gem-cyclohexyl group accelerates this ring closure by compressing the bond angle (Thorpe-Ingold), making this reaction faster and higher yielding than with linear amino alcohols.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Jung, M. E., & Piizzi, G. (2005).[3] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22379486, [1-(Aminomethyl)cyclohexyl]methanol. [Link][4]

  • Gordaliza, M. (2009). Hybridizing Natural Products: Spiro-oxazolidinones. University of Salamanca/ResearchGate. [Link]

Sources

Structural Isosteres and Functional Divergence: [1-(Aminomethyl)cyclohexyl]methanol vs. 1-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical structural, physicochemical, and pharmacological distinctions between [1-(Aminomethyl)cyclohexyl]methanol (AMCM) and 1-Aminocyclohexanecarboxylic acid (ACHC) .

While both molecules share a cyclohexane scaffold geminally disubstituted at the C1 position, they represent fundamentally different chemical classes with distinct utility in drug development:

  • ACHC is a conformationally restricted

    
    -amino acid . It acts as a non-metabolizable transport probe, specifically targeting the System L (LAT1) transporter at the Blood-Brain Barrier (BBB).
    
  • AMCM is a flexible

    
    -amino alcohol . It serves as a structural isostere of the blockbuster drug Gabapentin, where the carboxylic acid pharmacophore is replaced by a hydroxyl group, altering hydrogen bonding capabilities and abrogating zwitterionic character.
    

Target Audience: Medicinal Chemists, Pharmacologists, and Chemical Biologists.

Molecular Architecture & Pharmacophore Mapping[1]

The primary divergence lies in the linker length (distance from the ring) and the oxidation state of the oxygenated functionality.

Structural Comparison
Feature1-Aminocyclohexanecarboxylic Acid (ACHC)[1-(Aminomethyl)cyclohexyl]methanol (AMCM)
CAS Registry 2756-85-62041-57-8
Class Cyclic

-Amino Acid
Gem-disubstituted Amino Alcohol
Amine Position Directly on Ring (

)
Extended spacer (

)
Oxygen Species Carboxylic Acid (

)
Primary Alcohol (

)
Stereochemistry Achiral (Plane of symmetry)Achiral
Flexibility Rigid (Backbone constrained)Flexible (Both arms rotate)
Drug Analogue Homocycloleucine / Cyclic GlycineReduced Gabapentin Isostere
Visualization of Structural Divergence

The following diagram illustrates the "Spacer Effect." ACHC places functional groups directly on the lipophilic core, creating a constrained environment. AMCM extends these groups, mimicking the spatial arrangement of


-amino acids (like GABA or Gabapentin) but lacking the acidic proton.

StructuralDivergence ACHC 1-Aminocyclohexanecarboxylic Acid (ACHC) ACHC_Feat Feature: Rigid Alpha-Amino Acid • Amine on Ring • Acid on Ring • Zwitterionic at pH 7.4 ACHC->ACHC_Feat Comparison PHARMACOPHORE SHIFT ACHC binds LAT1 Transporter AMCM probes H-bond requirements (Gabapentinoids) ACHC->Comparison AMCM [1-(Aminomethyl)cyclohexyl]methanol (AMCM) AMCM_Feat Feature: Flexible Amino Alcohol • Methylene Spacer (-CH2-) • Hydroxyl Group (H-bond Donor) • Cationic at pH 7.4 AMCM->AMCM_Feat AMCM->Comparison

Figure 1: Structural and functional divergence between the rigid alpha-amino acid ACHC and the flexible amino alcohol AMCM.

Physicochemical Properties & Solubility Profile[2]

The transition from a zwitterionic acid (ACHC) to a basic alcohol (AMCM) drastically alters solubility and membrane permeability.

Ionization and Lipophilicity
  • ACHC (Zwitterion):

    • Exists as a dipolar ion at neutral pH (

      
       and 
      
      
      
      ).
    • High Melting Point: >300°C (due to strong crystal lattice ionic forces).

    • LogP: Highly negative (~ -1.9). Poor passive permeability; requires active transport (System L).

    • pKa: Carboxyl ~2.2, Amine ~9.6.

  • AMCM (Cationic/Basic):

    • Lacks the acidic proton to counterbalance the amine. Exists as a cation (

      
      ) at physiological pH.
      
    • Melting Point: Lower (often an oil or low-melting solid depending on purity/salt form).

    • LogP: Higher than ACHC (~0.8), but still polar due to the hydroxyl/amine combination.

    • pKa: Amine ~10.5 (typical primary amine). Alcohol is non-ionizable in biological ranges.

Implications for Formulation
  • ACHC is water-soluble but difficult to dissolve in organic solvents (DCM, THF) without derivatization (e.g., esterification).

  • AMCM is soluble in alcohols and polar organic solvents. It is often handled as a hydrochloride or oxalate salt to ensure stability and solid form.

Synthetic Pathways[3]

The synthesis of these molecules requires divergent strategies starting from a common precursor: Cyclohexanone .[1]

ACHC Synthesis: The Bucherer-Bergs Reaction

This is the industry standard for generating conformationally restricted


-amino acids.
  • Reagents: Cyclohexanone +

    
     + KCN.
    
  • Intermediate: Formation of a spiro-hydantoin ring.

  • Hydrolysis: Alkaline hydrolysis (NaOH/Heat) opens the hydantoin to yield ACHC.

AMCM Synthesis: Reductive Pathway

AMCM is typically synthesized by reducing the nitrile and ester functionalities of a precursor like ethyl 1-cyanocyclohexanecarboxylate.

  • Precursor Formation: Knoevenagel condensation of cyclohexanone with ethyl cyanoacetate.

  • Reduction: High-energy reduction using Lithium Aluminum Hydride (LiAlH

    
    ). This converts the 
    
    
    
    to
    
    
    and the
    
    
    to
    
    
    simultaneously.

SynthesisPath cluster_ACHC Route A: Bucherer-Bergs (ACHC) cluster_AMCM Route B: Reduction (AMCM) Cyclohexanone Cyclohexanone Hydantoin Spiro-Hydantoin Cyclohexanone->Hydantoin + KCN / (NH4)2CO3 CyanoEster 1-Cyanocyclohexane carboxylate Cyclohexanone->CyanoEster + Ethyl Cyanoacetate ACHC_Prod ACHC (Alpha-Amino Acid) Hydantoin->ACHC_Prod NaOH / Hydrolysis AMCM_Prod AMCM (Amino Alcohol) CyanoEster->AMCM_Prod LiAlH4 (Reduction)

Figure 2: Divergent synthetic pathways from cyclohexanone.

Biological Applications & Experimental Protocols

ACHC: The "System L" Transport Probe

ACHC is a specific substrate for the LAT1 (SLC7A5) transporter, which is overexpressed in many cancers (glioblastoma, breast cancer). Because it is not metabolized, it is used to measure transport kinetics without the confounding variable of intracellular metabolism.

Protocol: Competitive Inhibition Assay (LAT1)

Objective: Determine if a test compound utilizes the LAT1 transporter by competing with radiolabeled ACHC.

  • Cell Line: Use HEK293 cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).

  • Buffer Prep: HBSS (pH 7.4) containing

    
    -free choline chloride (to exclude 
    
    
    
    -dependent transport).
  • Tracer:

    
    -ACHC (typically 1 
    
    
    
    M final concentration).
  • Uptake Phase:

    • Incubate cells with

      
      -ACHC 
      
      
      
      Test Compound (100
      
      
      M) for 1 minute at 37°C.
    • Control: Unlabeled ACHC (1 mM) to define non-specific binding.

  • Termination: Rapidly wash cells

    
     with ice-cold HBSS.
    
  • Analysis: Lyse cells (0.1 N NaOH) and quantify radioactivity via liquid scintillation counting.

  • Result Interpretation: If the test compound reduces

    
    -ACHC uptake, it binds the LAT1 substrate pocket.
    
AMCM: The Gabapentin Bioisostere

AMCM is used in Structure-Activity Relationship (SAR) studies for gabapentinoids. Gabapentin targets the


 subunit of voltage-gated calcium channels. The carboxylic acid of Gabapentin is critical for this binding.
  • Role of AMCM: By replacing the acid with an alcohol, researchers can quantify the energetic contribution of the carboxylate-arginine salt bridge in the receptor pocket. AMCM typically shows drastically reduced affinity, validating the pharmacophore model.

Protocol: Synthesis of AMCM (Laboratory Scale)

Objective: Generate AMCM for SAR profiling.

  • Setup: Flame-dried 250 mL 3-neck flask under Argon atmosphere.

  • Reagent: Suspend Lithium Aluminum Hydride (LiAlH

    
    )  (2.0 equiv) in anhydrous THF (0°C).
    
  • Addition: Dropwise addition of Ethyl 1-cyanocyclohexanecarboxylate (1.0 equiv) in THF.

    • Caution: Exothermic reaction. Monitor internal temp < 10°C.

  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of both the nitrile (to amine) and ester (to alcohol).

  • Quench (Fieser Method):

    • Cool to 0°C.[2]

    • Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
  • Workup: Filter the granular white precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: The crude amino alcohol is often an oil. Convert to Hydrochloride salt by adding 4N HCl in Dioxane to precipitate the solid AMCM-HCl.

References

  • Christensen, H. N., et al. (1969). "Transport systems for neutral amino acids in the pigeon erythrocyte." Journal of Biological Chemistry, 244(6), 1510-1520. (Establishes ACHC as a model substrate for System L). Link

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel." Journal of Biological Chemistry, 271(10), 5768-5776. (Foundational text on Gabapentin pharmacophore).[3] Link

  • PubChem Compound Summary. (2024). "1-Aminocyclohexanecarboxylic acid (CID 1366)."[4] National Center for Biotechnology Information. Link

  • PubChem Compound Summary. (2024). "[1-(Aminomethyl)cyclohexyl]methanol (CID 22379486)."[5] National Center for Biotechnology Information. Link

  • Bryans, J. S., et al. (1998). "Identification of novel ligands for the Gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry, 41(11), 1838-1845. (Discusses SAR of gabapentin analogues). Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of [1-(Aminomethyl)cyclohexyl]methanol Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Solid-State Stability in Drug Development

In the journey of a drug molecule from laboratory discovery to a patient's medicine cabinet, the solid-state properties of the active pharmaceutical ingredient (API) are of paramount importance. Among these, thermodynamic stability is a cornerstone of a robust and reliable drug product. For a given API, such as [1-(Aminomethyl)cyclohexyl]methanol hydrochloride, the ability to exist in multiple crystalline forms, known as polymorphism, is a common phenomenon.[1][2] Each polymorph, while chemically identical, possesses a unique internal crystal lattice arrangement, leading to distinct physicochemical properties including solubility, dissolution rate, melting point, and stability.[1][3]

The consequences of overlooking polymorphic stability can be severe, ranging from diminished bioavailability—as famously observed with the antiviral drug Ritonavir—to manufacturing inconsistencies and shortened product shelf-life.[3][4] Therefore, the early and thorough characterization of the solid-state landscape of an API is not merely a regulatory requirement but a fundamental scientific necessity. Regulatory bodies like the FDA and the guidelines from the International Council for Harmonisation (ICH), specifically ICH Q6A, mandate the identification and control of the polymorphic form of the drug substance to ensure product quality and consistency.[5][6][7][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the thermodynamic stability of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride salts. We will delve into the theoretical underpinnings of polymorphism, detail field-proven experimental protocols for characterization, and explain the logic behind constructing a complete thermodynamic stability profile. Our focus is on establishing which solid form is the most stable under relevant conditions, thereby ensuring the development of a safe, effective, and consistent pharmaceutical product.

Chapter 1: The Solid-State Landscape and Thermodynamic Principles

Before embarking on experimental analysis, it is crucial to understand the thermodynamic relationships that govern the behavior of polymorphs. The thermodynamic stability of a crystal form is dictated by its Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T) and pressure (P). The fundamental relationship is expressed as:

ΔG = ΔH - TΔS

The polymorph with the lowest Gibbs free energy under a specific set of conditions is the most thermodynamically stable form.[10] All other forms are considered metastable and have a thermodynamic driving force to convert to the stable form over time.[1][10][11]

Monotropic vs. Enantiotropic Systems

The stability relationship between two polymorphs as a function of temperature can be classified into two primary types:

  • Monotropic System: One polymorph is consistently more stable than the other at all temperatures up to the melting point of both forms.[3][12][13] The metastable form has a higher vapor pressure and lower melting point. Any transition observed will be an irreversible, exothermic transformation from the metastable to the stable form.[14][15]

  • Enantiotropic System: There exists a specific transition temperature (Tₜ) below the melting points at which the stability order inverts.[3][12] One form is more stable below Tₜ, while the other is more stable above it. This transition is thermodynamically reversible.[14]

Understanding this relationship is critical for defining appropriate manufacturing and storage conditions.

Visualizing Thermodynamic Relationships

A Gibbs free energy versus temperature diagram is a powerful conceptual tool for visualizing the stability relationship between polymorphs.

G_vs_T Gibbs Free Energy vs. Temperature Diagram cluster_0 Monotropic System cluster_1 Enantiotropic System m_start G m_end_T T m_start->m_end_T 0,4.2 0,4.2 m_start->0,4.2 G 4.2,0 4.2,0 m_end_T->4.2,0 m_formA Form A (Metastable) m_formB Form B (Stable) m_meltA Tm(A) m_meltB Tm(B) m_liquid Liquid 0.5,2.8 0.5,2.8 3.8,0.7 3.8,0.7 0.5,2.8->3.8,0.7 4,1.2 4,1.2 3.8,0.7->4,1.2 3.1,1.1 3.1,1.1 4,2.5 4,2.5 3.1,1.1->4,2.5 e_start G e_end_T T e_start->e_end_T 5,4.2 5,4.2 e_start->5,4.2 G 9.2,0 9.2,0 e_end_T->9.2,0 e_formI Form I e_formII Form II e_Tt Tt e_meltI Tm(I) e_meltII Tm(II) e_liquid Liquid 5.5,3.5 5.5,3.5 8.5,1.5 8.5,1.5 5.5,3.5->8.5,1.5 9,2.5 9,2.5 8.5,1.5->9,2.5 8,3.5 8,3.5 8.8,4 8.8,4 8,3.5->8.8,4

Caption: Gibbs free energy diagrams for monotropic and enantiotropic systems.

Chapter 2: Core Experimental Protocols for Stability Determination

A multi-pronged experimental approach is essential to unambiguously determine the thermodynamic stability of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride polymorphs. No single technique is sufficient; instead, data from thermal analysis, diffraction, and solubility studies must be synthesized.

Solid-State Characterization: The Fingerprint

Before any stability assessment, each solid form must be unequivocally identified. Powder X-Ray Diffraction (PXRD) is the primary technique for this purpose, providing a unique "fingerprint" for each crystalline arrangement.

Protocol: Powder X-Ray Diffraction (PXRD)

  • Sample Preparation: Gently grind approximately 5-10 mg of the sample to a fine powder using an agate mortar and pestle to minimize preferred orientation.

  • Mounting: Pack the powder into a low-background sample holder, ensuring a flat, smooth surface level with the holder's rim.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation. Typical settings are 40 kV and 40 mA.

  • Data Acquisition: Scan the sample over a 2θ range of 2° to 40°. A step size of 0.02° and a scan speed of 1-2°/minute is generally sufficient.

  • Analysis: Compare the resulting diffractograms. Unique peak positions (in °2θ) and relative intensities confirm the existence of distinct polymorphic forms.

Thermal Analysis: Probing Energy and Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for investigating the thermal behavior of polymorphs.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects thermal events like melting (endotherm) and crystallization (exotherm).

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is crucial for identifying solvates or hydrates, which will show a mass loss corresponding to the solvent. For a hydrochloride salt, TGA also helps identify the onset of decomposition.

Protocol: DSC for Polymorph Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (e.g., 50 mL/min). The temperature range should encompass all expected thermal events, typically from ambient to a temperature above the final melt.

  • Data Analysis:

    • Identify the onset and peak temperatures of melting endotherms. The highest melting polymorph is often, but not always, the most stable form at the melting point.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

    • Observe any solid-solid transitions (endothermic or exothermic) prior to melting, which can indicate an enantiotropic relationship.[16]

The Burger and Ramberger Rules: These thermodynamic rules provide a powerful framework for interpreting DSC data to infer stability relationships.[15][17][18][19]

  • Heat of Fusion Rule: If the higher-melting polymorph has the lower heat of fusion, the system is likely enantiotropic. Otherwise, it is monotropic.[16]

  • Heat of Transition Rule: An observed endothermic solid-solid transition suggests an enantiotropic relationship, while an exothermic transition indicates a monotropic one.[16][17]

Hypothetical FormMelting Point (Tₘ)Enthalpy of Fusion (ΔHբᵤₛ)Observations
Form A155 °C25 kJ/molSharp endotherm.
Form B140 °C22 kJ/molMelts, then recrystallizes to Form A before melting again at 155 °C.
Inference Form A has a higher Tₘ and higher ΔHբᵤₛ. The transition from Form B to A is exothermic. This suggests a monotropic relationship where Form A is the stable form.[15]
Solubility and Slurry Conversion: The Gold Standard

The most definitive method for determining thermodynamic stability at a given temperature is through solubility measurement. The polymorph with the lowest solubility in a given solvent system at a specific temperature is the most stable form under those conditions.[20][21]

Protocol: Isothermal Slurry Conversion

  • Objective: To determine the most stable form at a specific temperature by observing the transformation of a mixture of polymorphs in a solvent.

  • Preparation: Create a suspension (slurry) containing a physical mixture of the known polymorphs (e.g., a 1:1 ratio of Form A and Form B) in a selected solvent. The solvent should be one in which the compound has moderate solubility (e.g., >1 mg/mL) to facilitate solution-mediated transformation.[21][22]

  • Equilibration: Agitate the slurry at a constant, controlled temperature (e.g., 25 °C and 50 °C) for an extended period (24-72 hours or longer). The time required depends on the kinetics of transformation.[21][22]

  • Sampling & Analysis: Periodically withdraw a small aliquot of the solid material from the slurry.

  • Characterization: Dry the solid and immediately analyze it using PXRD to determine the polymorphic form(s) present.

Chapter 3: Synthesizing Data into a Coherent Stability Profile

The data from individual experiments must be integrated to build a comprehensive understanding. The following workflow illustrates a logical progression for this analysis.

Stability_Workflow start Start: Crystalline material of [1-(Aminomethyl)cyclohexyl]methanol HCl polymorph_screen Polymorph & Solvate Screen (Crystallization from various solvents) start->polymorph_screen pxrd_char Characterize solids by PXRD (Identify unique forms: A, B, C...) polymorph_screen->pxrd_char thermal_analysis Thermal Analysis (DSC/TGA) - Determine Tm, ΔHfus - Identify solvates/hydrates pxrd_char->thermal_analysis slurry Competitive Slurry Experiments (e.g., Form A + Form B at 25°C & 50°C) pxrd_char->slurry Use identified forms apply_rules Apply Burger & Ramberger Rules (Propose monotropic vs. enantiotropic relationship) thermal_analysis->apply_rules apply_rules->slurry Hypothesis to test conclusion Determine Thermodynamically Stable Form & Construct Energy-Temperature Diagram apply_rules->conclusion Supports conclusion final_pxrd Analyze final solids by PXRD slurry->final_pxrd final_pxrd->conclusion Confirms stability

Caption: Experimental workflow for determining thermodynamic stability.

Chapter 4: Implications for Drug Development

Identifying the thermodynamically stable polymorph of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride is a critical milestone in pharmaceutical development.[1]

  • API Manufacturing: The manufacturing process must be designed to consistently produce the desired stable form, preventing the batch-to-batch variability that could arise from polymorphic impurities.

  • Formulation: Excipient compatibility and formulation processes (e.g., wet granulation, milling) must be evaluated to ensure they do not induce a transformation to a less stable, and potentially less soluble, form.

  • Shelf-Life and Storage: The choice of the stable form ensures that the drug product remains physically unchanged over its shelf-life, guaranteeing consistent performance and safety for the patient.

Conclusion

The rigorous investigation of the thermodynamic stability of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride is an indispensable activity in its development as a pharmaceutical product. By employing a synergistic combination of Powder X-Ray Diffraction, thermal analysis, and solubility-based slurry experiments, researchers can confidently identify the most stable crystalline form. This foundational knowledge underpins the development of a robust manufacturing process, a stable formulation, and a safe and effective medicine, fulfilling both scientific principles and regulatory expectations.[4]

References

  • Pure and Applied Chemistry. Thermodynamic stability and transformation of pharmaceutical polymorphs.
  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline.
  • Pediaa.com. (2021). Difference Between Enantiotropic and Monotropic.
  • PharmTech. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria.
  • Chemistry Stack Exchange. (2018). What exactly are enantiotropic and monotropic polymorphic transitions?.
  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • ECHEMI. What are the differences between monotropic and enantiotropic polymorphic transformations?.
  • BYJU'S. Types of Polymorphism.
  • Improved Pharma. (2022). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs.
  • SlideServe. (2012). Thermodynamics in Polymorphism Research.
  • ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances.
  • Seven Star Pharma. Fundamentals of Polymorphism.
  • IKEV. ICH Q6A Guideline.
  • Mettler Toledo. Determination of Crystal Polymorphism by Thermal Analysis.
  • Symbiosis Online Publishing. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • Characterization of Pharmaceutical Polymorphs by Isothermal Calorimetry. (2005).
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • Chemical Communications. Reversible interconversion of pharmaceutical salt polymorphs facilitated by mechanical methods.
  • Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
  • Identifying the stable polymorph early in the drug discovery-development process. (2025).
  • Polymorphism in early development: The account of MBQ-167. PMC.
  • ResearchGate. Properties of Amines and their Hydrochloride Salt.
  • ResearchGate. Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data.
  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012).
  • ACS Publications. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review.
  • ResearchGate. (PDF) Polymorphism of monotropic forms: relationships between thermochemical and structural characteristics.
  • Semantic Scholar. (1979). On the polymorphism of pharmaceuticals and other molecular crystals. I.
  • Semantic Scholar. (1979). On the polymorphism of pharmaceuticals and other molecular crystals. II.
  • Pharmaceutical Salts of Carvedilol: Polymorphism and Physicochemical Properties. (2017).
  • Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis.
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010).

Sources

Technical Safety and Handling Guide: [1-(Aminomethyl)cyclohexyl]methanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

[1-(Aminomethyl)cyclohexyl]methanol hydrochloride (CAS: 1820576-09-7) is a critical aliphatic amine-alcohol building block, primarily utilized in the synthesis of spiro-cyclic peptidomimetics and Gabapentinoid derivatives. Structurally, it represents the reduced alcohol form of the anticonvulsant drug Gabapentin (Neurontin), making it a high-value intermediate for exploring structure-activity relationships (SAR) in neuroactive ligand design.[1]

This guide moves beyond standard SDS reporting to provide a field-validated technical framework for the safe handling, storage, and experimental application of this compound.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Scientific Note: While the free base (CAS 2041-57-8) is a low-melting solid or viscous liquid (~37.5°C), the hydrochloride salt is a stable, higher-melting solid. This salt form is preferred in synthesis to prevent oxidation of the amine and improve handling properties.[1]

PropertySpecification
Chemical Name [1-(Aminomethyl)cyclohexyl]methanol hydrochloride
Synonyms (1-Aminomethyl-cyclohexyl)-methanol HCl; Gabapentin alcohol HCl
CAS Number (HCl Salt) 1820576-09-7
CAS Number (Free Base) 2041-57-8
Molecular Formula C₈H₁₇NO[2][3][4][5][6][7] · HCl
Molecular Weight 179.69 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Hygroscopicity High (Amine salts are prone to deliquescence)
Melting Point >150°C (Decomposition often precedes melting; refer to specific CoA)

Hazard Identification & Risk Assessment (GHS)

This compound is classified as an Irritant under GHS standards.[1] The primary risks stem from the acidic nature of the hydrochloride salt upon contact with moisture (mucous membranes) and the inherent reactivity of the primary amine.[1]

GHS Classification[1]
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Signal Word: WARNING
Hazard Statements
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][8]

Technical Handling & Storage Protocol

Core Directive: To maintain the integrity of the HCl salt and ensure operator safety, a "Self-Validating" storage protocol is required. This means the physical state of the compound serves as an indicator of storage quality.[1]

Storage Logic (Self-Validating)
  • Environment: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: The container must be sealed within a secondary desiccated jar.

  • Validation Check:

    • Pass: Powder is free-flowing and white.[1]

    • Fail: Powder is clumped, sticky, or yellowing (indicates moisture ingress or free-base oxidation).[1] Action: Recrystallize from EtOH/Et₂O or discard if purity is critical.

Handling Workflow
  • Weighing: Perform in a fume hood or powder containment enclosure.[1]

  • Solvent Choice: Avoid unbuffered aqueous solutions for long-term storage; the pH will be acidic (~4-5). Neutralize with mild base (e.g., Et₃N) in situ only when the free amine is required for reaction.[1]

Visualization: Emergency Response Decision Tree

The following diagram outlines the logical flow for immediate response to exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Contact Type Start->Type Eye Eye Contact (Acidic Irritation) Type->Eye Skin Skin Contact (Dermatitis Risk) Type->Skin Inhale Inhalation (Respiratory Spasm) Type->Inhale Action_Eye Rinse 15 mins Lift Eyelids Consult Ophthalmologist Eye->Action_Eye Immediate Action_Skin Remove Contaminated Clothing Wash with Soap/Water Do NOT use Solvents Skin->Action_Skin Immediate Action_Inhale Move to Fresh Air Support Breathing Monitor for Edema Inhale->Action_Inhale Immediate

Figure 1: Decision logic for emergency response, prioritizing neutralization of acidic irritation.

Experimental Protocols & Synthesis Applications

Context: Why use this compound?

Researchers utilize [1-(Aminomethyl)cyclohexyl]methanol HCl primarily to introduce the "Gabapentin ring" (1,1-disubstituted cyclohexane) into peptide chains or small molecule inhibitors. The alcohol group provides a handle for further functionalization (oxidation to aldehyde/acid, conversion to leaving group for cyclization).[1]

Protocol: Free-Basing for Nucleophilic Substitution

The HCl salt is stable but non-nucleophilic.[1] To use the amine in a reaction (e.g., amide coupling), it must be liberated in situ.[1]

  • Suspension: Suspend 1.0 eq of the HCl salt in dry DCM or DMF.

  • Neutralization: Add 1.1 eq of DIPEA (Diisopropylethylamine) or TEA.

    • Observation: The suspension may clear as the free base is more soluble in organic solvents, or DIPEA.HCl may precipitate depending on the solvent.[1]

  • Coupling: Add the electrophile (e.g., Acid Chloride, Activated Ester) immediately to prevent air-oxidation of the primary amine.[1]

Protocol: Oxidation to Gabapentin (Reference Standard Preparation)

To generate the amino-acid (Gabapentin) from this alcohol:

  • Protection: Protect the amine with Boc₂O (in Dioxane/NaOH).[1]

  • Oxidation: Treat the N-Boc alcohol with Jones Reagent or TEMPO/NaOCl to yield the N-Boc acid.[1]

  • Deprotection: Treat with 4M HCl in Dioxane to yield Gabapentin HCl.

Visualization: Synthesis Workflow

This diagram illustrates the role of this compound in the broader context of Gabapentinoid synthesis.

SynthesisWorkflow Start [1-(Aminomethyl) cyclohexyl]methanol HCl Step1 Free-Basing (DIPEA/DCM) Start->Step1 Intermediate Free Amine (Nucleophilic) Step1->Intermediate In-situ PathA Peptide Coupling (Spiro-Peptides) Intermediate->PathA R-COCl PathB Oxidation (Jones/TEMPO) Intermediate->PathB Protection -> Ox ProductB Gabapentin Analogs PathB->ProductB

Figure 2: Synthetic utility pathway, demonstrating the conversion to Gabapentin analogs and peptidomimetics.

References

  • Sigma-Aldrich. [(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride Product Sheet. (Note: Representative salt data). Retrieved from .

  • PubChem. Compound Summary: (1-(Aminomethyl)cyclohexyl)methanol.[1][4][6][9] National Library of Medicine.[1] CID 22379486.[1][6] Retrieved from .[1]

  • ChemicalBook. [1-(Aminomethyl)cyclohexyl]methanol hydrochloride MSDS. Retrieved from .[1]

  • Fluorochem. Safety Data Sheet for (1-(Aminomethyl)cyclohexyl)methanol. Retrieved from .[1]

  • Google Patents. Process for the preparation of Gabapentin.[1][10] EP2368872A1.[1] Retrieved from .[1]

Sources

Navigating the Chemical Maze: A Comprehensive Guide to the Synonyms and Applications of [1-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the intricate landscape of chemical procurement and synthesis, the accurate identification of reagents is paramount to the success of research and development endeavors. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the chemical intermediate [1-(Aminomethyl)cyclohexyl]methanol, focusing on its various synonyms, key identifiers, and critical applications in medicinal chemistry. By offering a consolidated reference, this document aims to streamline the procurement process and provide valuable insights into the synthetic utility of this versatile building block.

Introduction: The Importance of Unambiguous Chemical Identification

In the globalized marketplace of chemical sourcing, a single compound can be listed under a multitude of names, leading to potential confusion, procurement delays, and even synthetic mishaps. [1-(Aminomethyl)cyclohexyl]methanol is a prime example of a foundational building block that appears in chemical catalogs under various designations. A thorough understanding of these synonyms is not merely an academic exercise but a critical component of efficient and cost-effective research. This guide will serve as a definitive resource for navigating the nomenclature of this important chemical intermediate.

Decoding the Identity: Synonyms and Key Identifiers

To facilitate accurate sourcing and cross-referencing across different suppliers and databases, a comprehensive list of synonyms and identifiers for [1-(Aminomethyl)cyclohexyl]methanol is provided below.

Identifier TypeValue
IUPAC Name [1-(aminomethyl)cyclohexyl]methanol
CAS Number 2041-57-8
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Synonym 1 (1-(Aminomethyl)cyclohexyl)methanol
Synonym 2 1-(Aminomethyl)cyclohexanemethanol
Synonym 3 Cyclohexanemethanol, 1-(aminomethyl)-
InChI InChI=1S/C8H17NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-7,9H2
InChIKey XEESKQOQUSLLOT-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CN)CO

This table is a compilation of data from various chemical databases and supplier catalogs.

Applications in Medicinal Chemistry: A Versatile Scaffold

[1-(Aminomethyl)cyclohexyl]methanol is a bifunctional molecule, possessing both a primary amine and a primary alcohol. This unique structural feature makes it a valuable starting material for the synthesis of a wide range of biologically active molecules. Its cyclohexane core provides a rigid, three-dimensional scaffold that is desirable in drug design for optimizing ligand-receptor interactions.

Key Intermediate in the Synthesis of Gabapentin

One of the most notable applications of [1-(Aminomethyl)cyclohexyl]methanol is as a precursor in some synthetic routes to Gabapentin, an anticonvulsant and analgesic drug. Although various synthetic pathways to Gabapentin exist, those involving intermediates structurally related to [1-(Aminomethyl)cyclohexyl]methanol highlight the importance of this chemical scaffold in the pharmaceutical industry.

A Building Block for Novel Anti-Inflammatory Agents: mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent mediator of inflammation and pain.[1][2][3] Inhibition of mPGES-1 is a promising therapeutic strategy for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2]

[1-(Aminomethyl)cyclohexyl]methanol serves as a crucial building block in the synthesis of a class of potent and selective mPGES-1 inhibitors.[4] The primary amine of the molecule can be readily functionalized, for example, through amide bond formation, to introduce pharmacophoric elements that interact with the active site of the mPGES-1 enzyme.

The following diagram illustrates the central role of mPGES-1 in the inflammatory pathway, providing context for the therapeutic rationale behind its inhibition.

mPGES1_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid catalyzed by PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 catalyzed by COX-1/COX-2 PGE2 PGE2 PGH2->PGE2 catalyzed by mPGES-1 Inflammation & Pain Inflammation & Pain PGE2->Inflammation & Pain mediates Pro-inflammatory Stimuli Pro-inflammatory Stimuli PLA2 PLA2 Pro-inflammatory Stimuli->PLA2 activates COX-1/COX-2 COX-1/COX-2 mPGES-1 mPGES-1 NSAIDs NSAIDs NSAIDs->COX-1/COX-2 inhibit mPGES-1 Inhibitors mPGES-1 Inhibitors mPGES-1 Inhibitors->mPGES-1 inhibit

Caption: The mPGES-1 signaling pathway in inflammation.

Experimental Protocol: Amide Coupling of [1-(Aminomethyl)cyclohexyl]methanol

The following is a representative, field-proven protocol for the amide coupling of [1-(Aminomethyl)cyclohexyl]methanol with a generic carboxylic acid. This procedure is based on well-established amide bond formation methodologies and can be adapted by researchers for their specific synthetic targets.

Objective: To synthesize an N-substituted amide derivative from [1-(Aminomethyl)cyclohexyl]methanol and a carboxylic acid using a standard coupling agent.

Materials:

  • [1-(Aminomethyl)cyclohexyl]methanol (1.0 equivalent)

  • Carboxylic acid (1.05 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq) and [1-(Aminomethyl)cyclohexyl]methanol (1.0 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous DCM or DMF. The choice of solvent will depend on the solubility of the substrates.

  • Reagent Addition: Add HOBt (1.2 eq) to the solution. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation and Coupling: Add EDC (1.2 eq) portion-wise to the cooled solution, followed by the slow, dropwise addition of DIPEA (3.0 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • If DCM was used as the solvent, separate the organic layer. If DMF was used, dilute the reaction mixture with ethyl acetate and water, then separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure amide.

Causality Behind Experimental Choices:

  • Use of Coupling Agents (EDC/HOBt): The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures and results in the loss of water. This is often not feasible for complex molecules. Coupling agents like EDC activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under mild conditions. HOBt is added to suppress side reactions and reduce the risk of racemization if the carboxylic acid is chiral.

  • Inert Atmosphere: An inert atmosphere is used to prevent the reaction of moisture-sensitive reagents with water from the air, which could lead to the hydrolysis of the activated carboxylic acid intermediate and reduce the yield of the desired amide.

  • Aqueous Work-up: The washing steps with saturated aqueous NaHCO₃ and brine are crucial for removing unreacted starting materials, the coupling agent byproducts (which are water-soluble), and any remaining acids or bases from the reaction mixture, leading to a cleaner crude product for purification.

Conclusion: Empowering Research Through Clarity

The ability to confidently and accurately identify chemical reagents is a cornerstone of successful scientific research. This guide provides a comprehensive overview of the synonyms, identifiers, and key applications of [1-(Aminomethyl)cyclohexyl]methanol, a versatile building block in modern medicinal chemistry. By demystifying its nomenclature and providing practical insights into its synthetic utility, we aim to empower researchers to streamline their workflows and accelerate the pace of discovery in the vital field of drug development.

References

  • Homework.Study.com. What is the role of prostaglandins and paracrine signaling? [Internet]. [cited 2026 Feb 15]. Available from: [Link]

  • bioRxiv. Myeloid cell mPGES-1 mediates inflammatory pain hypersensitivity in mice [Internet]. 2020 Feb 2 [cited 2026 Feb 15]. Available from: [Link]

  • Ricciotti E, FitzGerald GA. Prostaglandins and Inflammation. Arteriosclerosis, thrombosis, and vascular biology. 2011 May;31(5):986-1000.
  • Prescott SM, Yost HJ. The COXes of Danio: From mechanistic model to experimental therapeutics. Proceedings of the National Academy of Sciences of the United States of America. 2002 Aug 6;99(16):10266-7.
  • Hafner J, Tausch L, Hoernig C, et al. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1. Frontiers in Pharmacology. 2017 Sep 21;8:647.
  • Kudo I, Murakami M. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2.
  • Wikipedia. Prostaglandin [Internet]. [cited 2026 Feb 15]. Available from: [Link]

  • Trebino CE, Stock JL, Gibbons CP, et al. Impaired inflammatory and pain responses in mice lacking an inducible prostaglandin E synthase. Proceedings of the National Academy of Sciences of the United States of America. 2003 Oct 14;100(21):12444-9.
  • Ruan Z, So SP. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.
  • ResearchGate. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors [Internet]. 2025 Aug 5 [cited 2026 Feb 15]. Available from: [Link]

  • YouTube. Prostaglandins : Biosynthesis,function and regulation [Internet]. 2019 Oct 18 [cited 2026 Feb 15]. Available from: [Link]

  • AxisPharm. Amide coupling Protocol for Amino PEG [Internet]. 2024 Sep 23 [cited 2026 Feb 15]. Available from: [Link]

  • Semantic Scholar. Design and synthesis of a novel mPGES-1 lead inhibitor guided by 3D-QSAR CoMFA [Internet]. [cited 2026 Feb 15]. Available from: [Link]

  • Google Patents. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid [Internet]. [cited 2026 Feb 15].
  • Xu S, Liu Y, Wang Z, et al. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS medicinal chemistry letters. 2017 Nov 9;8(11):1145-1150.
  • Aluwi MFFM, Rullah K, Koeberle A, et al. Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. Molecules. 2020 Jan;25(1):1.
  • IIUM Repository (IRep). Web of Science 0 25 13 13 [Internet]. 2019 Nov 15 [cited 2026 Feb 15]. Available from: [Link]

  • Kumar S, Nekkanti S, Kumar S, et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters. 2011 Dec 28;52(52):7094-7096.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling [Internet]. 2025 Nov 29 [cited 2026 Feb 15]. Available from: [Link]

  • Pulle JS, Savant VB, Ware MN, et al. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. 2020 Feb 10;10(02):1.
  • Google Patents. PL196854B1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid [Internet]. [cited 2026 Feb 15].
  • de la Torre-Saenz L, García-García A, Rodríguez-Hernández A, et al. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. 2021 Jan;26(1):1.
  • SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds [Internet]. [cited 2026 Feb 15]. Available from: [Link]

Sources

The [1-(Aminomethyl)cyclohexyl]methanol Scaffold: A Technical Guide to Unlocking its Therapeutic Potential in Neurology and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Precision in Neuromodulation

In the landscape of neuroscience drug discovery, the ability to finely modulate aberrant neuronal excitability remains a cornerstone of therapeutic intervention. The class of compounds known as gabapentinoids has carved a significant niche in the treatment of epilepsy and neuropathic pain.[1] While household names like gabapentin and pregabalin have demonstrated profound clinical efficacy, the exploration of their core structural motifs continues to unveil new avenues for therapeutic innovation. This guide focuses on a pivotal, yet less-publicized scaffold: [1-(Aminomethyl)cyclohexyl]methanol. We will dissect its biological potential, rooted in its interaction with the α2δ subunit of voltage-gated calcium channels, and provide a comprehensive framework for its investigation, from molecular binding to preclinical models of disease. This document is intended for the discerning researcher and drug development professional, offering not just protocols, but the strategic rationale that underpins them.

Section 1: The Molecular Target and Mechanism of Action: A Tale of a Versatile Auxiliary Subunit

The biological activity of [1-(Aminomethyl)cyclohexyl]methanol derivatives is intrinsically linked to their action as gabapentinoids , a class of drugs that are structural analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2] Despite this structural resemblance, their primary mechanism of action does not involve direct interaction with GABA receptors. Instead, their therapeutic effects are mediated through high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) .[3][4]

The α2δ subunit is an ancillary protein that plays a crucial role in the trafficking and function of the pore-forming α1 subunit of VGCCs.[4] In pathological states such as neuropathic pain and epilepsy, there is a significant upregulation of α2δ-1 subunit expression in sensory neurons and the spinal cord.[5] This overexpression is thought to contribute to neuronal hyperexcitability.

Derivatives of the [1-(Aminomethyl)cyclohexyl]methanol scaffold, like other gabapentinoids, are believed to exert their therapeutic effects by binding to the α2δ-1 subunit, which in turn reduces the release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P.[3] This modulatory effect is particularly pronounced in neurons that are in a state of hyperexcitability.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) a2d α2δ-1 Subunit Ca_ion Ca²⁺ VGCC->Ca_ion Reduces Influx a2d->VGCC Modulates Vesicle Synaptic Vesicle (contains Glutamate) Glutamate_released Glutamate Vesicle->Glutamate_released Reduces Release Compound [1-(Aminomethyl)cyclohexyl]methanol Derivative Compound->a2d Binding Receptor Glutamate Receptor Glutamate_released->Receptor Binds Signal Excitatory Signal Receptor->Signal Initiates cluster_0 Assay Components Membrane Membrane Prep (with α2δ-1) Incubation Incubation (Competition for Binding) Membrane->Incubation Radioligand [³H]Gabapentin Radioligand->Incubation Test_Compound Test Derivative Test_Compound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50/Ki) Counting->Analysis

Figure 2: Workflow for the [³H]Gabapentin competitive radioligand binding assay.

In Vivo Evaluation: Assessing Therapeutic Potential

Promising compounds from in vitro assays should be advanced to in vivo models that recapitulate key aspects of human diseases.

The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures. [5] Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

  • Animal Preparation:

    • Use adult male mice, acclimated to the laboratory environment.

    • Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal or oral). Include a vehicle control group and a positive control group (e.g., phenytoin).

  • Seizure Induction:

    • At the time of predicted peak effect of the test compound, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes. [5]

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this response is absent. [5]

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected.

    • Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

The SNL model is a widely used and robust model of peripheral neuropathic pain. [6] Experimental Protocol: Spinal Nerve Ligation (SNL) Model in Rats

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a dorsal midline incision to expose the vertebrae.

    • Carefully remove the L6 transverse process to expose the L4 to L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves with a silk suture. [7] * Close the muscle and skin incisions.

  • Assessment of Mechanical Allodynia:

    • Allow the animals to recover for several days to a week, during which time they will develop mechanical allodynia (a painful response to a normally non-painful stimulus).

    • Place the rat in a testing chamber with a mesh floor.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral (ligated) hind paw.

    • The paw withdrawal threshold is determined using the up-down method. A significant decrease in the withdrawal threshold on the ipsilateral side compared to the contralateral side or baseline indicates the development of allodynia.

  • Drug Testing:

    • Administer the test compound or vehicle to the allodynic rats.

    • Measure the paw withdrawal threshold at various time points after drug administration.

    • A significant increase in the paw withdrawal threshold indicates an analgesic effect.

  • Data Analysis:

    • Plot the paw withdrawal threshold over time for each treatment group.

    • Calculate the percentage of maximal possible effect (%MPE) to quantify the antiallodynic effect.

    • Determine the ED50 from the dose-response curve.

cluster_0 In Vivo Models MES Maximal Electroshock Seizure (MES) (Epilepsy Model) Seizure_Induction Seizure Induction (Electrical Stimulus) MES->Seizure_Induction SNL Spinal Nerve Ligation (SNL) (Neuropathic Pain Model) Allodynia_Test Mechanical Allodynia Testing (von Frey Filaments) SNL->Allodynia_Test Drug_Admin Drug Administration (Test Derivative, Vehicle, Positive Control) Drug_Admin->MES Drug_Admin->SNL Observation_MES Observation (Tonic Hindlimb Extension) Seizure_Induction->Observation_MES Observation_SNL Measurement (Paw Withdrawal Threshold) Allodynia_Test->Observation_SNL Analysis_MES Data Analysis (Calculate ED50) Observation_MES->Analysis_MES Analysis_SNL Data Analysis (Calculate %MPE, ED50) Observation_SNL->Analysis_SNL

Figure 3: Overview of the in vivo evaluation workflow.

Section 4: Future Directions and Concluding Remarks

The [1-(Aminomethyl)cyclohexyl]methanol scaffold represents a fertile ground for the discovery of next-generation gabapentinoids. The strategic exploration of its SAR, guided by the principles and protocols outlined in this guide, holds the promise of developing novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. Key areas for future investigation include the synthesis of derivatives with diverse substitutions on the cyclohexyl ring to probe the topology of the α2δ-1 binding pocket, and the exploration of novel bioisosteres for the alcohol and amine functionalities to fine-tune physicochemical properties. By integrating rational drug design with robust biological evaluation, the full therapeutic potential of this versatile scaffold can be realized, offering new hope for patients suffering from a range of neurological and psychiatric disorders.

References

  • Bryans, J. S., & Wustrow, D. J. (2005). 3-substituted GABA analogs with central nervous system activity: a review. Current medicinal chemistry, 12(12), 149-177.
  • Burgos-Lepley, C. E., Thompson, L. R., Kneen, C. O., Osborne, S. A., Bryans, J. S., Capiris, T., ... & Schwarz, J. B. (2006). Carboxylate bioisosteres of gabapentin. Bioorganic & medicinal chemistry letters, 16(9), 2333-2336. [Link]

  • Charles River Laboratories. (n.d.). Spinal Nerve Ligation (SNL) in Rats. Retrieved from [Link]

  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768-5776.
  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Kaufman, M. J., & Wall, M. A. (2006). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future medicinal chemistry, 2(6), 945-963.
  • Kim, S. H., & Chung, J. M. (1992).
  • Löscher, W. (2017). Animal models of seizures and epilepsy: past, present, and future role for the discovery of antiseizure drugs. Neurochemical research, 42(7), 1873-1888.
  • NINDS. (n.d.). rat l5/l6 spinal nerve ligation model. Retrieved from [Link]

  • Suman-Chauhan, N., Webdale, L., Hill, D. R., & Woodruff, G. N. (1993). Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies. European journal of pharmacology, 244(3), 293-301.
  • Taylor, C. P., Vartanian, M. G., Yuen, P. W., Bigge, C., Suman-Chauhan, N., & Hill, D. R. (1993). Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin. Epilepsy research, 14(1), 11-15.
  • Wustrow, D. J., & Bryans, J. S. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of medicinal chemistry, 48(7), 2294-2307. [Link]

  • Wustrow, D. J., & Bryans, J. S. (2006). Oxadiazolone bioisosteres of pregabalin and gabapentin. Bioorganic & medicinal chemistry letters, 19(1), 247-250.
  • Zeltser, R., & Basbaum, A. I. (2003).

Sources

Methodological & Application

Using [1-(Aminomethyl)cyclohexyl]methanol as a precursor for Gabapentin analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Gabapentin and Its Analogs Utilizing [1-(Aminomethyl)cyclohexyl]methanol as a Versatile Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Re-evaluating the Synthesis of Gabapentinoids

Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, was initially designed as a structural analog of the neurotransmitter γ-aminobutyric acid (GABA) with the intent of acting as a GABA receptor agonist.[1] However, its mechanism of action was later discovered to be more complex, primarily involving binding to the α2-δ subunit of voltage-gated calcium channels, which modulates neurotransmitter release.[1] This mode of action has established Gabapentin as a cornerstone therapy for neuropathic pain and epilepsy.[1]

The therapeutic success of Gabapentin has spurred significant interest in the development of novel analogs and prodrugs to improve its pharmacokinetic profile, such as its dose-dependent absorption and the need for frequent dosing.[2] While numerous synthetic routes to Gabapentin have been established, many begin from precursors like 1,1-cyclohexanediacetic acid or its derivatives.[3][4][5] This document presents a comprehensive guide to an alternative and highly strategic synthetic pathway starting from [1-(Aminomethyl)cyclohexyl]methanol . This precursor offers a unique approach where the core cyclohexane and aminomethyl moieties are pre-installed, focusing the primary synthetic challenge on the selective oxidation of the hydroxymethyl group to a carboxylic acid.

This guide provides a mechanistic rationale, detailed experimental protocols, and analytical validation strategies for the synthesis of Gabapentin and a representative ester prodrug from this precursor, designed for professionals in medicinal chemistry and drug development.

Part 1: The Precursor – [1-(Aminomethyl)cyclohexyl]methanol

The starting material, [1-(Aminomethyl)cyclohexyl]methanol, is a bifunctional molecule containing a primary amine and a primary alcohol.[6] This structure is advantageous as it already contains the complete carbon skeleton of Gabapentin. The primary challenge lies in selectively oxidizing the alcohol to a carboxylic acid without affecting the amine functionality.

Physicochemical Properties
PropertyValueSource
IUPAC Name [1-(aminomethyl)cyclohexyl]methanol[6]
CAS Number 2041-57-8[6][7][8]
Molecular Formula C₈H₁₇NO[6][8]
Molecular Weight 143.23 g/mol [6][8]
Appearance Varies (consult supplier data)N/A
Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. The toxicological properties of [1-(Aminomethyl)cyclohexyl]methanol have not been thoroughly investigated.[8] Researchers should:

  • Consult the latest Safety Data Sheet (SDS) from the supplier before use.[8]

  • Handle the compound in a well-ventilated fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • For fire-fighting, use water spray, alcohol-resistant foam, or dry chemical extinguishers.[8]

Part 2: A Proposed Synthetic Pathway: From Precursor to Gabapentin

Direct oxidation of the precursor is not feasible as common oxidizing agents would readily react with the primary amine. Therefore, a protection-oxidation-deprotection strategy is the most logical and reliable approach. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine due to its stability under various oxidative conditions and its straightforward removal under acidic conditions.

The proposed pathway involves three key stages:

  • Amine Protection: The nucleophilic primary amine is protected as a Boc-carbamate.

  • Selective Oxidation: The primary alcohol of the Boc-protected intermediate is oxidized to a carboxylic acid. This is the most critical step and can be achieved via a two-step process for optimal control and yield.

  • Deprotection: The Boc group is removed to unveil the primary amine, yielding the final Gabapentin product.

G Figure 1: Proposed Synthetic Pathway to Gabapentin Precursor [1-(Aminomethyl)cyclohexyl]methanol BocProtected Boc-Protected Intermediate (Alcohol) Precursor->BocProtected 1. Amine Protection (Boc)₂O, Base Aldehyde Boc-Protected Intermediate (Aldehyde) BocProtected->Aldehyde 2a. Oxidation (Dess-Martin Periodinane) CarboxylicAcid Boc-Protected Gabapentin Aldehyde->CarboxylicAcid 2b. Oxidation (Pinnick Oxidation) Gabapentin Gabapentin CarboxylicAcid->Gabapentin 3. Deprotection (TFA or HCl)

Caption: Figure 1: Proposed Synthetic Pathway to Gabapentin

Part 3: Detailed Experimental Protocols

These protocols are designed as a self-validating system, incorporating in-process checks and characterization steps to ensure the integrity of intermediates and the final product.

Protocol 1: Boc-Protection of [1-(Aminomethyl)cyclohexyl]methanol

Causality: This step masks the reactive amine to prevent side reactions during the subsequent oxidation. Di-tert-butyl dicarbonate ((Boc)₂O) is a standard reagent for this purpose, reacting cleanly in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve [1-(Aminomethyl)cyclohexyl]methanol (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the cooled solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure Boc-protected alcohol intermediate.

  • Validation: Confirm the structure of the intermediate using ¹H NMR and Mass Spectrometry.

Protocol 2: Two-Step Oxidation to Boc-Protected Gabapentin

Causality: A two-step oxidation is chosen for greater control and to avoid harsh conditions that could compromise the Boc protecting group. The Dess-Martin Periodinane (DMP) oxidation (Step 2a) is a mild and efficient method for converting primary alcohols to aldehydes. The subsequent Pinnick oxidation (Step 2b) selectively converts the aldehyde to a carboxylic acid under mild, buffered conditions that are compatible with the Boc group.

Step 2a: Dess-Martin Oxidation to the Aldehyde

  • Reaction Setup: Dissolve the Boc-protected alcohol (1.0 eq) from Protocol 1 in anhydrous DCM (approx. 0.1 M) in a flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture for 2-4 hours. The reaction mixture will typically become cloudy.

  • Monitoring: Monitor the conversion to the aldehyde by TLC.

  • Workup:

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers are clear.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure. The resulting aldehyde is often used directly in the next step without further purification.

Step 2b: Pinnick Oxidation to the Carboxylic Acid

  • Reaction Setup: Dissolve the crude aldehyde from Step 2a in a 2:1 mixture of t-butanol and water.

  • Reagent Addition: Add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger.

  • Reaction: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water. Add this solution dropwise to the aldehyde solution at room temperature.

  • Monitoring: Stir for 4-6 hours, monitoring by TLC.

  • Workup:

    • Acidify the reaction mixture to pH ~3-4 with 1 M HCl.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify by column chromatography to yield Boc-protected Gabapentin.

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Boc-Deprotection to Yield Gabapentin

Causality: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to cleave the Boc group, liberating the primary amine to form the final zwitterionic Gabapentin product.

  • Reaction Setup: Dissolve the Boc-protected Gabapentin (1.0 eq) from Protocol 2 in DCM.

  • Reagent Addition: Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4 M HCl in dioxane.

  • Reaction: Stir at room temperature for 1-2 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • Co-evaporate with a suitable solvent like methanol or isopropanol to remove residual acid.

  • Purification: The resulting Gabapentin can be purified by recrystallization from a solvent mixture, such as methanol/isopropanol or ethanol/ether, to yield the pure product.[4][5][9]

  • Validation: Confirm the identity and purity of the final Gabapentin product against a reference standard using HPLC, ¹H NMR, and Mass Spectrometry.

Part 4: Synthesis of Gabapentin Analogs - A Prodrug Approach

The synthetic pathway allows for the straightforward creation of analogs. A common strategy is the formation of ester prodrugs to improve bioavailability.[2][10] The following protocol describes the synthesis of a simple ethyl ester of Gabapentin.

Protocol 4: Fischer Esterification of Gabapentin
  • Reaction Setup: Suspend the purified Gabapentin (1.0 eq) from Protocol 3 in anhydrous ethanol.

  • Catalyst Addition: Cool the suspension to 0 °C and bubble dry HCl gas through the mixture for 15-20 minutes, or add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess ethanol and HCl.

    • Dissolve the residue in water and neutralize with a base (e.g., NaHCO₃).

    • Extract the product with ethyl acetate.

  • Purification & Validation: Dry the organic layer, concentrate, and purify by column chromatography. Validate the final structure using NMR and MS.

G Figure 2: General Experimental Workflow Start Start: [1-(Aminomethyl)cyclohexyl]methanol Protection Protocol 1: Boc-Protection Start->Protection QC1 QC: TLC, NMR, MS Protection->QC1 Oxidation Protocol 2: Two-Step Oxidation QC2 QC: TLC, NMR, MS Oxidation->QC2 Deprotection Protocol 3: Boc-Deprotection FinalGBP Final Product: Gabapentin Deprotection->FinalGBP AnalogSynth Protocol 4: Analog Synthesis (e.g., Esterification) FinalGBP->AnalogSynth Optional Derivatization QC3 QC: HPLC, NMR, MS (vs. Standard) FinalGBP->QC3 FinalAnalog Final Product: Gabapentin Analog AnalogSynth->FinalAnalog QC4 QC: NMR, MS FinalAnalog->QC4 QC1->Oxidation QC2->Deprotection

Caption: Figure 2: General Experimental Workflow

Part 5: Analytical Characterization and Quality Control

Rigorous analytical chemistry is essential to confirm the identity, purity, and quality of the synthesized compounds.

Analytical Techniques
TechniquePurposeKey Considerations
HPLC Purity assessment and quantification.Gabapentin lacks a strong UV chromophore, often requiring pre-column derivatization for sensitive UV detection or the use of alternative detectors like mass spectrometry (LC-MS) or evaporative light scattering (ELSD).[11][12]
NMR (¹H, ¹³C) Structural confirmation of intermediates and final products.Provides definitive information on the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) Molecular weight confirmation.Techniques like ESI-MS are used to confirm the mass of the parent ion, validating the molecular formula.[13]
TLC Reaction monitoring.A rapid method to qualitatively track the consumption of starting materials and the formation of products.
Expected Analytical Data for Gabapentin
AnalysisExpected Result
¹H NMR (D₂O) Complex multiplets for cyclohexyl protons (δ ~1.3-1.6 ppm), a singlet for the CH₂COOH group (δ ~2.3 ppm), and a singlet for the CH₂NH₂ group (δ ~2.9 ppm).
¹³C NMR (D₂O) Signals corresponding to the quaternary carbon, cyclohexyl CH₂ groups, the CH₂COOH group, and the CH₂NH₂ group.
MS (ESI+) [M+H]⁺ = 172.1

Conclusion

The use of [1-(Aminomethyl)cyclohexyl]methanol as a precursor offers a robust and logical pathway for the synthesis of Gabapentin and its analogs. The proposed protection-oxidation-deprotection strategy provides a controlled and high-yielding route to the target molecule. By leveraging this versatile intermediate, researchers can efficiently access Gabapentin and explore novel derivatives, such as prodrugs, with potentially improved therapeutic properties. The protocols and analytical methods outlined in this guide provide a solid foundation for drug discovery and development professionals to build upon in their exploration of new gabapentinoids.

References

  • Comprehensive Assessment of Analytical Strategies for Gabapentin in Pharmaceuticals and Biological Matrices: Emphasis on Sustainable Approaches. (2026). ResearchGate. [Link]

  • Synthesis of Gabapentin. PrepChem.com. [Link]

  • Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Process for the preparation of Gabapentin.
  • Quantitation of neurotransmitter GABA analogue drugs pregabalin and gabapentin in oral fluid and urine samples by liquid chromatography Tandem Mass Spectrometry. (2019). ResearchGate. [Link]

  • HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. (2022). PMC. [Link]

  • A Process For The Preparation Of Gabapentin Hydrochloride. Quickcompany. [Link]

  • Process for the preparation of gabapentin. Patsnap Eureka. [Link]

  • Process for the preparation of gabapentin.
  • Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid. Patsnap Eureka. [Link]

  • Efficient and eco-friendly detection of gabapentin using nitrogen-doped carbon quantum dots: an analytical and green chemistry approach. PMC. [Link]

  • One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. (2023). The Open Medicinal Chemistry Journal. [Link]

  • The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control. Worldofchemicals. [Link]

  • Analysis of gabapentin in serum and plasma by solid-phase extraction and gas chromatography-mass spectrometry for therapeutic drug monitoring. PubMed. [Link]

  • XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. PubMed. [Link]

  • Chemical reaction showing synthesis of gabapentin Schiff base compound. ResearchGate. [Link]

  • An Efficient Methodology for the Synthesis of 1-(Trimethylammoniummethyl)cyclohexaneacetic Acid Iodide: A Trimethylammonium Iodide Salt of Gabapentin. ResearchGate. [Link]

  • XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys. PubMed. [Link]

  • Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. PMC. [Link]

  • material safety data sheet - [1-(aminomethyl)cyclohexyl]methanol. Capot Chemical. [Link]

  • (1-(Aminomethyl)cyclohexyl)methanol. PubChem. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of [1-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Alkylation in Medicinal Chemistry

The molecule [1-(aminomethyl)cyclohexyl]methanol serves as a valuable building block in medicinal chemistry, notably in the synthesis of derivatives related to gabapentin and other centrally active agents.[1][2] Its structure, featuring a primary amine and a primary alcohol on a cyclohexane scaffold, offers multiple points for diversification. N-alkylation of the primary amine is a critical transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications are instrumental in optimizing pharmacokinetic profiles, receptor binding affinity, and overall therapeutic efficacy.

This guide provides an in-depth analysis of the primary methodologies for the N-alkylation of [1-(aminomethyl)cyclohexyl]methanol. As a Senior Application Scientist, my objective is not merely to list procedures but to elucidate the causality behind experimental choices, enabling you to select and optimize the ideal conditions for your specific synthetic target. We will explore three principal strategies: Reductive Amination, Direct Alkylation with Electrophiles, and Catalytic Alkylation with Alcohols.

Core Challenge: Chemoselectivity

The primary challenge in modifying [1-(aminomethyl)cyclohexyl]methanol is chemoselectivity. The substrate contains two nucleophilic centers: the primary amine (-NH₂) and the primary alcohol (-OH). Reaction conditions must be carefully chosen to favor N-alkylation over O-alkylation. Furthermore, the primary amine, once mono-alkylated to a secondary amine, can often exhibit increased nucleophilicity, creating a significant risk of overalkylation to form a tertiary amine.[3][4] The protocols described herein are designed to navigate these challenges effectively.

Methodology 1: Reductive Amination

Reductive amination is arguably the most versatile and widely employed method for controlled N-alkylation.[5] It circumvents the overalkylation issues common in direct alkylation by proceeding through a two-step, often one-pot, sequence: the formation of an imine intermediate followed by its immediate reduction.[6][7]

Mechanism and Rationale

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl group of an aldehyde or ketone, forming a hemiaminal.[6] This intermediate then dehydrates to form an imine (or iminium ion under acidic conditions). A reducing agent, introduced into the reaction, selectively reduces the C=N double bond to yield the N-alkylated amine.[7]

The key to success is the choice of reducing agent. The ideal reagent should reduce the imine intermediate much faster than it reduces the starting carbonyl compound. This selectivity allows the imine formation to proceed to a sufficient concentration before reduction occurs.

Reductive_Amination_Mechanism

Comparative Analysis of Reducing Agents
Reducing AgentTypical SolventAcidityKey Advantages & Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCM, DCE, THFMildly AcidicField-Proven Choice. Mild and highly selective for imines/iminium ions over most aldehydes and ketones. The acetic acid byproduct can catalyze imine formation.[7]
Sodium Cyanoborohydride (NaBH₃CN)MeOH, EtOHRequires mildly acidic pH (6-7)Effective and selective, but highly toxic (potential for HCN gas release at acidic pH). Use requires stringent safety protocols.[7]
Sodium Borohydride (NaBH₄)MeOH, EtOHBasicLess selective; can reduce the starting aldehyde/ketone. Best used when the imine is pre-formed or when using less reactive ketones.[7]
Catalytic Hydrogenation (H₂, Pd/C)MeOH, EtOHNeutral"Green" option with high atom economy. Can sometimes lead to side reactions, such as hydrogenolysis of sensitive functional groups.[8]
Protocol: N-Benzylation via Reductive Amination

This protocol details the synthesis of N-benzyl-[1-(aminomethyl)cyclohexyl]methanol using the preferred mild reducing agent, sodium triacetoxyborohydride.

Materials:

  • [1-(Aminomethyl)cyclohexyl]methanol (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add [1-(aminomethyl)cyclohexyl]methanol (1.0 eq.) and dissolve it in the chosen solvent (DCM or DCE).

  • Aldehyde Addition: Add benzaldehyde (1.1 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Scientist's Note: For less reactive ketones, this pre-stirring time can be extended, or a dehydrating agent like MgSO₄ can be added to drive the equilibrium.[5]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. An initial mild exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours.

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure N-benzyl-[1-(aminomethyl)cyclohexyl]methanol.

Methodology 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation via nucleophilic substitution (Sₙ2) with an alkyl halide is the most traditional approach.[9] While seemingly straightforward, its practical application for producing secondary amines from primary amines is plagued by poor selectivity.[4][7]

Mechanism and Selectivity Challenge

The reaction proceeds via an Sₙ2 mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide.[3] A base is required to neutralize the H-X acid formed. The primary challenge is that the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine, and potentially a third to produce a quaternary ammonium salt.[4]

SN2_Alkylation

Protocol: Selective Mono-N-Alkylation using a Cesium Base

Recent advancements have shown that the choice of base can dramatically influence selectivity. Sterically hindered or soft bases, like cesium hydroxide or cesium carbonate, can promote mono-alkylation.[10] This is attributed to the coordination effects of the large cesium cation and the insolubility of the cesium halide byproduct, which helps drive the reaction.[10]

Materials:

  • [1-(Aminomethyl)cyclohexyl]methanol (1.0 eq.)

  • Alkyl Bromide (e.g., benzyl bromide) (1.0-1.2 eq.)

  • Cesium Hydroxide Monohydrate (CsOH·H₂O) (2.0 eq.) or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diethyl ether or MTBE

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Setup: In a dry flask under an inert atmosphere, dissolve [1-(aminomethyl)cyclohexyl]methanol (1.0 eq.) in anhydrous DMF or DMSO.

  • Base Addition: Add the cesium base (2.0 eq.). Stir the suspension for 10-15 minutes.

  • Alkyl Halide Addition: Add the alkyl bromide (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress should be monitored carefully by TLC or LC-MS to minimize the formation of the dialkylated product. Reactions are typically faster than with conventional bases, often complete in 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract several times with diethyl ether or MTBE.

  • Extraction: Combine the organic extracts and wash sequentially with water and brine to remove the solvent and residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the mono-alkylated product.

Methodology 3: Catalytic N-Alkylation with Alcohols

This modern approach, often termed the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology, is a highly atom-economical and environmentally benign strategy for N-alkylation.[11][12] It uses readily available and low-toxicity alcohols as the alkylating agents, with water being the only byproduct.

Catalytic Cycle Rationale

The process relies on a transition metal catalyst (commonly based on Ru, Ir, Fe, or Mn).[13] The catalytic cycle involves three key stages:

  • Oxidation: The catalyst temporarily "borrows" two hydrogen atoms from the substrate alcohol, oxidizing it in situ to the corresponding aldehyde.

  • Condensation: The aldehyde condenses with the amine to form an imine, releasing a molecule of water.

  • Reduction: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst.

Borrowing_Hydrogen cluster_c Catalytic Cycle Catalyst M-Catalyst CatalystH2 M-Catalyst-H₂ Catalyst->CatalystH2 -2H (Oxidation) Alcohol R'-CH₂OH Aldehyde R'-CHO Alcohol->Aldehyde Catalyst Imine Imine Aldehyde->Imine + Amine - H₂O Amine R-NH₂ Product N-Alkylated Amine (R-NH-CH₂-R') Imine->Product Catalyst-H₂ CatalystH2->Catalyst +2H (Reduction)

Protocol: Iridium-Catalyzed N-Alkylation with Benzyl Alcohol

This protocol is a representative example using a commercially available or readily prepared Iridium catalyst. A base is typically required as a co-catalyst.

Materials:

  • [1-(Aminomethyl)cyclohexyl]methanol (1.0 eq.)

  • Benzyl Alcohol (1.5 eq.)

  • [IrCl₂(Cp*)]₂ (e.g., 1.0 mol %)

  • Potassium tert-butoxide (KOtBu) or another suitable base (e.g., 1.5 mmol per 1.0 mmol amine)[14]

  • Anhydrous, degassed toluene

  • Inert atmosphere glovebox or Schlenk line technique is highly recommended.

Procedure:

  • Catalyst Setup: In an oven-dried Schlenk tube or vial inside a glovebox, add the Iridium catalyst (1.0 mol %), the base (e.g., KOtBu), and a magnetic stir bar.

  • Reagent Addition: Add [1-(aminomethyl)cyclohexyl]methanol (1.0 eq.), benzyl alcohol (1.5 eq.), and anhydrous, degassed toluene.

  • Reaction Conditions: Seal the vessel tightly and place it in a preheated oil bath at 110-120 °C. Scientist's Note: These reactions require elevated temperatures to drive the catalytic cycle, particularly the initial alcohol dehydrogenation step.[14]

  • Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor by taking aliquots (if possible) and analyzing via GC-MS or LC-MS after a mini work-up.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired N-alkylated product.

Summary and Outlook

The choice of N-alkylation strategy for [1-(aminomethyl)cyclohexyl]methanol depends on the specific requirements of the synthesis.

MethodKey StrengthsKey LimitationsBest For...
Reductive Amination High selectivity for mono-alkylation, broad substrate scope, mild conditions.[5][8]Requires stoichiometric amounts of reducing agents.General purpose, high-yield synthesis of diverse secondary amines.
Direct Alkylation Simple reagent set (halide, base).Prone to overalkylation, potential for toxic alkylating agents.[4][9]Situations where selectivity can be controlled (e.g., cesium base) or for exhaustive alkylation to tertiary/quaternary amines.
Catalytic (Borrowing H₂) High atom economy, uses "green" alkylating agents (alcohols), only byproduct is water.[11][13]Requires expensive metal catalysts, high temperatures, and inert atmosphere techniques.Process chemistry and green chemistry applications where catalyst cost and reaction setup are justifiable.

For most laboratory and early-stage drug development applications, reductive amination with sodium triacetoxyborohydride offers the best combination of reliability, selectivity, and operational simplicity. As projects scale up, the catalytic borrowing hydrogen approach becomes increasingly attractive from an environmental and process efficiency standpoint. Direct alkylation remains a viable, albeit more challenging, option that requires careful optimization to achieve the desired selectivity.

References

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2019). Angewandte Chemie International Edition. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols - PMC. (2017). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. (1999). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Video: Preparation of Amines: Alkylation of Ammonia and Amines. (2025). JoVE. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (2004). Organic Chemistry Portal. [Link]

  • Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. (n.d.). ResearchGate. [Link]

  • Novel stereoselective processes for the preparation of gabapentin analogues. (n.d.).
  • 20.05.1: Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts. [Link]

  • Direct N-alkylation of amines with alcohols using AlCl₃ as a Lewis acid. (2014). Chinese Chemical Letters. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.).
  • Amine alkylation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Process for the preparation of gabapentin. (n.d.).
  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). ChemCatChem. [Link]

  • One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. (2023). The Open Medicinal Chemistry Journal. [Link]

  • Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid. (n.d.).
  • Chemoenzymatic synthesis of gabapentin by combining nitrilase-mediated hydrolysis with hydrogenation over Raney-nickel. (n.d.). ResearchGate. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC. (2023). National Center for Biotechnology Information. [Link]

  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (2025). ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. (2018). Cardiff University ORCA. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al₂O₃ and supercritical CO₂: unexpected formation of cyclic ureas and urethanes by reaction with CO₂. (2017). Beilstein Journal of Organic Chemistry. [Link]

Sources

Synthesis of 2-aza-spiro[4.5]decane derivatives using amino-alcohol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-Aza-spiro[4.5]decane Scaffolds via Amino-Alcohol Cyclization

Executive Summary

The 2-aza-spiro[4.5]decane scaffold represents a privileged structural motif in modern medicinal chemistry. By introducing three-dimensional complexity (Fsp3 character) into drug candidates, this spirocycle serves as a superior bioisostere for piperidines and morpholines, often improving metabolic stability and selectivity.

This Application Note details a robust, scalable protocol for synthesizing 2-aza-spiro[4.5]decane derivatives. Unlike traditional routes relying on the reduction of lactams (e.g., gabapentin-lactam), this guide focuses on the cyclodehydration of


-amino alcohols . This approach allows for the flexible introduction of substituents prior to ring closure and avoids harsh reducing conditions in the final step.

Key Advantages of this Protocol:

  • Mechanistic Rigor: Exploits the Thorpe-Ingold Effect (gem-disubstituent effect) to accelerate cyclization at the quaternary center.

  • Scalability: Utilizes thionyl chloride (

    
    ) for a one-pot activation/cyclization sequence, avoiding expensive Mitsunobu reagents.
    
  • Versatility: Applicable to various spiro-ring sizes by adjusting the amino-alcohol chain length.

Strategic Analysis & Mechanism

The synthesis hinges on the intramolecular nucleophilic substitution of an activated alcohol by a pendant amine. The formation of the 5-membered pyrrolidine ring (fused spiro-cyclically to cyclohexane) is thermodynamically and kinetically favored due to the pre-organization of the cyclohexane ring.

The Pathway
  • Precursor Assembly: Reduction of 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin) yields the key intermediate: 1-(aminomethyl)-1-(2-hydroxyethyl)cyclohexane .

  • Activation: The hydroxyl group is converted to a leaving group (chloride or mesylate).

  • Cyclization: Intramolecular

    
     displacement yields the spiro-amine.
    

Figure 1: Synthetic Workflow The following diagram illustrates the transformation from the commercially available amino-acid precursor to the final spiro-amine.

SpiroSynthesis Gabapentin Start: Gabapentin (Amino Acid) Reduction Step 1: Reduction (LiAlH4 or BH3) Gabapentin->Reduction THF, Reflux AminoAlcohol Key Intermediate: Amino-Alcohol Reduction->AminoAlcohol Yield: >90% Activation Step 2: Activation (SOCl2 / Heat) AminoAlcohol->Activation SOCl2, DME Intermediate_Cl Transient Species: Chloro-Amine HCl Activation->Intermediate_Cl In situ FinalProduct Product: 2-Aza-spiro[4.5]decane Intermediate_Cl->FinalProduct NaOH (aq) Workup Intramolecular Cyclization

Caption: Figure 1. Reaction cascade for the synthesis of 2-aza-spiro[4.5]decane from gabapentin via amino-alcohol cyclodehydration.

Detailed Experimental Protocols

Protocol A: Synthesis of the Amino-Alcohol Intermediate

Target: 1-(Aminomethyl)-1-(2-hydroxyethyl)cyclohexane. Rationale: Direct reduction of the amino-acid preserves the spiro-quaternary carbon while generating the necessary alcohol and amine handles.

Materials:

  • Gabapentin (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH4) (2.5 equiv) or Borane-Dimethyl Sulfide (BH3·DMS)

  • Anhydrous THF

  • Glauber’s salt (

    
    ) for quenching
    

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Solubilization: Charge LiAlH4 (2.5 equiv) into anhydrous THF (0.5 M concentration relative to hydride). Cool to 0°C.

  • Addition: Add Gabapentin (solid or slurry in THF) portion-wise over 30 minutes. Caution: Gas evolution (

    
    ).
    
  • Reflux: Warm to room temperature, then reflux for 12–16 hours. The carboxylic acid is reduced to the alcohol; the primary amine remains untouched (or is generated if starting from a lactam/nitrile).

  • Quench: Cool to 0°C. Perform the Fieser quench (add

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    per
    
    
    g LiAlH4).
  • Isolation: Filter the granular precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    
    • Expected Yield: 85–95%

    • Appearance: Viscous colorless oil.

Protocol B: One-Pot Cyclization via Thionyl Chloride ( )

Target: 2-Aza-spiro[4.5]decane (as HCl salt or free base). Rationale: This method, adapted from Xu et al. (Merck Research Labs), avoids the need for N-protection. The amino-alcohol reacts with


 to form the alkyl chloride hydrochloride. Upon basification, the free amine displaces the chloride intramolecularly.

Materials:

  • Amino-Alcohol intermediate (from Protocol A)[1]

  • Thionyl Chloride (

    
    ) (1.2–1.5 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Dichloromethane (DCM)

  • Base: Aqueous NaOH (50% w/w) or

    
    
    

Procedure:

  • Activation: Dissolve the amino-alcohol in DME (5 mL/g). Cool to 0–5°C.

  • Addition: Add

    
     dropwise. The reaction is exothermic.[1] A slurry of the intermediate amino-chloride HCl salt will form.
    
  • Heating: Remove the ice bath and stir at room temperature for 1 hour, then heat to 50°C for 2 hours to ensure complete conversion to the alkyl chloride.

    • Checkpoint: Monitor by HPLC/LC-MS. The peak for the alcohol should disappear, replaced by the chloride (

      
       increases by ~18 due to Cl vs OH difference).
      
  • Cyclization (The Critical Step):

    • Cool the mixture to 0°C.

    • Slowly add excess aqueous NaOH (5–10 equiv) to the reaction mixture.

    • Mechanism:[1][2][3][4][5] The base neutralizes the HCl salt, liberating the free amine. The amine then attacks the carbon bearing the chloride (now a good leaving group).

    • Stir vigorously at room temperature or mild heat (40°C) for 4–6 hours.

  • Workup: Dilute with MTBE or Ethyl Acetate. Separate layers. Extract aqueous layer 2x. Combine organics, dry over

    
    , and concentrate.
    
  • Purification: The crude oil can be purified via distillation (for simple spirocycles) or column chromatography (DCM/MeOH/NH4OH) if functionalized.

Data Analysis & Troubleshooting

Table 1: Comparison of Cyclization Methods

MethodReagentsYieldScalabilityNotes
Thionyl Chloride (Recommended)

, NaOH
85-92%HighOne-pot; no protection needed; cheapest.
Mitsunobu

, DIAD
60-75%LowDifficult purification (

removal); expensive.
Mesylation

,

, then

70-80%MediumRequires N-protection (e.g., Boc) to prevent N-mesylation side reactions.

Expert Troubleshooting Tips:

  • Issue: Polymerization or intermolecular dimerization.

    • Solution: High dilution is rarely needed for 5-membered ring formation due to the high effective molarity (EM) created by the spiro-cyclohexyl ring (Thorpe-Ingold effect). However, if dimers are observed, dilute the cyclization phase to 0.05 M.

  • Issue: Incomplete Cyclization.

    • Solution: Ensure the intermediate alkyl chloride is fully formed before adding base. If using the MsCl route, ensure the nitrogen is protected (Boc) during activation, then deprotected/cyclized, or use the

      
       method which tolerates free amines.
      

References

  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008).[6] Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. The Journal of Organic Chemistry, 73(1), 312–315.[6]

    • Source:

    • Relevance: Establishes the definitive protocol for one-pot amino-alcohol cycliz
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.

    • Source:

    • Relevance: Provides broader context on spirocyclic amine synthesis and the gem-disubstituent effect.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.

    • Source:

    • Relevance: Discusses the structural properties of spiro-scaffolds in drug design.
  • Griffiths, G., Mettler, H., Mills, L. S., & Previdoli, F. (1991). Synthesis of 2-azaspiro[4.5]decane-3-one. Helvetica Chimica Acta, 74(2), 309-314.

    • Source:

    • Relevance: Describes the classic synthesis of the lactam precursor (Gabapentin lactam), which confirms the structural connectivity for the 2-aza-spiro[4.5]decane skeleton.

Sources

Cyclization methods for [1-(Aminomethyl)cyclohexyl]methanol to form oxazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Bio-active Scaffolds: Cyclization Methods for [1-(Aminomethyl)cyclohexyl]methanol to form Tetrahydro-1,3-Oxazines

Introduction: The Significance of the Oxazine Scaffold

The 1,3-oxazine ring system is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development.[1][2] These six-membered heterocycles, containing both nitrogen and oxygen, are core components of numerous compounds exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The versatility of the oxazine skeleton, coupled with its chemical accessibility, makes it a foundational building block for designing novel therapeutic agents.[3]

This application note provides a detailed technical guide for the synthesis of spirocyclic tetrahydro-1,3-oxazines via the intramolecular cyclization of [1-(aminomethyl)cyclohexyl]methanol. This readily available 1,3-amino alcohol serves as an ideal precursor for constructing these valuable scaffolds.[4][5] We will explore two robust and distinct protocols, delve into the mechanistic underpinnings of each transformation, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic goals.

Part 1: Mechanistic Principles of 1,3-Oxazine Formation

The conversion of a 1,3-amino alcohol like [1-(aminomethyl)cyclohexyl]methanol into a tetrahydro-1,3-oxazine requires the introduction of a one-carbon unit to bridge the nitrogen and oxygen atoms. This is typically achieved through condensation with an electrophilic one-carbon source, most commonly an aldehyde or its equivalent.

Acid-Catalyzed Condensation with Formaldehyde

This is the most direct and widely employed method for synthesizing N-unsubstituted 1,3-oxazines. The reaction proceeds via a two-step mechanism under acidic or sometimes neutral conditions.

  • Hemiaminal Formation: The primary amine of the amino alcohol performs a nucleophilic attack on the carbonyl carbon of formaldehyde.

  • Intramolecular Cyclization (Dehydration): The hydroxyl group then attacks the carbon of the newly formed hydroxymethylamine intermediate (a hemiaminal), leading to the cyclized product and the elimination of a water molecule. An acid catalyst facilitates the dehydration step by protonating the hydroxyl group, converting it into a better leaving group.

G cluster_mech1 Mechanism 1: Formaldehyde Condensation AminoAlcohol [1-(Aminomethyl)cyclohexyl]methanol (1,3-Amino Alcohol) Hemiaminal Hemiaminal Intermediate AminoAlcohol->Hemiaminal + HCHO Formaldehyde Formaldehyde (HCHO) Oxazine Spiro[cyclohexane-1,5'- [1,3]oxazinane] Hemiaminal->Oxazine Intramolecular Cyclization Water H₂O Oxazine->Water - H₂O

Caption: Acid-catalyzed condensation of a 1,3-amino alcohol with formaldehyde.

Dehydrative Cyclization with Other Carbonyls

While formaldehyde is common, other aldehydes or ketones can be used to install substituents on the C2 position of the oxazine ring. Strong acids, such as triflic acid (TfOH), can be used to promote dehydrative cyclization.[6] This approach is particularly effective for less reactive carbonyl compounds or when neutral conditions fail. The strong acid activates the alcohol by protonation, facilitating its departure as water upon nucleophilic attack by the hemiaminal nitrogen.

Part 2: Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Formaldehyde is a known carcinogen and should be handled with extreme care.

Protocol 1: Classic Formaldehyde-Mediated Cyclization

This protocol details a straightforward and high-yielding synthesis of the parent spiro[cyclohexane-1,5'-[1][7]oxazinane] using aqueous formaldehyde.

Materials and Reagents

Reagent/MaterialGradeSupplier
[1-(Aminomethyl)cyclohexyl]methanol≥97%e.g., Fluorochem
Formaldehyde solution (37 wt. % in H₂O)ACS ReagentSigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Round-bottom flask with reflux condenser-VWR
Dean-Stark trap-VWR
Magnetic stirrer and stir bar-VWR
Separatory funnel-VWR
Rotary evaporator-Buchi

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add [1-(aminomethyl)cyclohexyl]methanol (7.16 g, 50.0 mmol).

  • Reagent Addition: Add 100 mL of toluene to the flask, followed by aqueous formaldehyde solution (37%, 4.5 mL, ~55 mmol, 1.1 equivalents).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 110-120 °C oil bath temperature). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected in the trap. The reaction can be monitored by Thin Layer Chromatography (TLC) [Eluent: 10% Methanol in Dichloromethane] to confirm the consumption of the starting material.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the toluene solution to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of toluene.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to remove the toluene.

    • The resulting crude product, spiro[cyclohexane-1,5'-[1][7]oxazinane], is often of sufficient purity for many applications. If further purification is required, vacuum distillation or column chromatography on silica gel can be performed.

Troubleshooting

  • Incomplete Reaction: If the starting material is still present after 6 hours, add an additional 0.2 equivalents of formaldehyde and continue refluxing for another 2 hours.

  • Low Yield: Ensure the Dean-Stark trap is functioning correctly to efficiently remove water, which drives the reaction equilibrium towards the product.

Protocol 2: Triflic Acid-Promoted Cyclization with a Substituted Aldehyde

This protocol describes a method for synthesizing a C2-substituted oxazine, which can be useful for modulating the compound's properties. Here, we use benzaldehyde as an example. This method is adapted from protocols for related dehydrative cyclizations.[6]

Materials and Reagents

Reagent/MaterialGradeSupplier
[1-(Aminomethyl)cyclohexyl]methanol≥97%e.g., CymitQuimica
BenzaldehydeReagentPlus®, ≥99%Sigma-Aldrich
Triflic Acid (TfOH)99%Sigma-Aldrich
1,2-Dichloroethane (DCE)AnhydrousSigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) solution-Fisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Round-bottom flask with nitrogen inlet-VWR
Magnetic stirrer and stir bar-VWR
Syringes and needles-VWR

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add [1-(aminomethyl)cyclohexyl]methanol (1.43 g, 10.0 mmol) and 40 mL of anhydrous 1,2-dichloroethane (DCE).

  • Reagent Addition: Add benzaldehyde (1.02 mL, 10.0 mmol, 1.0 equivalent) to the stirred solution.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triflic acid (1.32 mL, 15.0 mmol, 1.5 equivalents) dropwise via syringe over 5 minutes. Caution: The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C.

  • Reaction Monitoring: Stir the reaction at 60 °C for 12-18 hours. Monitor the progress by TLC [Eluent: 30% Ethyl Acetate in Hexanes].

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by slowly pouring it into a beaker containing 50 mL of saturated sodium bicarbonate solution with vigorous stirring to neutralize the acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-phenyl-spiro[cyclohexane-1,5'-[1][7]oxazinane].

Troubleshooting

  • Complex Mixture of Products: The reaction may be sensitive to temperature. Ensure slow, controlled addition of the acid at 0 °C to prevent side reactions.

  • Difficult Purification: The product may co-elute with unreacted benzaldehyde. Ensure complete reaction or consider a pre-wash with a sodium bisulfite solution to remove excess aldehyde before chromatography.

Part 3: Comparative Analysis and Workflow

The choice of cyclization method depends on the desired final product and the required reaction conditions.

G Start [1-(Aminomethyl)cyclohexyl]methanol Method1 Method 1: Formaldehyde Cyclization (Azeotropic Dehydration) Start->Method1 Method2 Method 2: TfOH-Promoted Cyclization (Acid-Catalyzed Dehydration) Start->Method2 Product1 C2-Unsubstituted Oxazine Method1->Product1 Product2 C2-Substituted Oxazine Method2->Product2

Caption: General synthetic workflow for oxazine synthesis.

Comparison of Cyclization Methods

FeatureProtocol 1: Formaldehyde-MediatedProtocol 2: TfOH-Promoted (Benzaldehyde)
C2-Substitution Unsubstituted (H)Substituted (e.g., Phenyl)
Key Reagent Aqueous FormaldehydeTriflic Acid (TfOH), Aldehyde
Conditions Reflux in Toluene (Azeotropic)60 °C in DCE, Inert Atmosphere
Advantages - High atom economy- Readily available, inexpensive reagents- Simple work-up- Access to diverse C2-substituted analogs- Effective for less reactive carbonyls
Disadvantages - Limited to C2-unsubstituted product- Formaldehyde toxicity- Requires stoichiometric strong acid- More stringent anhydrous conditions- Potentially more side reactions
Scalability ExcellentGood, but cost of acid can be a factor

Conclusion

The synthesis of tetrahydro-1,3-oxazines from 1,3-amino alcohols is a fundamental transformation for accessing scaffolds with high potential in drug discovery.[1][8][9] The methods presented here provide reliable and adaptable protocols for synthesizing both parent and C2-substituted spirocyclic oxazines from [1-(aminomethyl)cyclohexyl]methanol. The classic formaldehyde condensation offers a robust, scalable, and economical route to the core unsubstituted scaffold. For creating diverse libraries of compounds, the strong acid-promoted cyclization with various aldehydes provides a powerful alternative, enabling systematic exploration of structure-activity relationships. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently apply these methods to accelerate their drug development programs.

References

  • Zinad, D. S., et al. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 15-32. [Link]

  • Zinad, D. S., et al. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. OUCI. [Link]

  • Gallo, R. D. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 62. [Link]

  • Sadeek, G. T., et al. (2020). Green Approach for the Synthesis of New 1,3-Oxazines. The Pharmaceutical and Chemical Journal, 7(6), 118-122. [Link]

  • Al-ajely, H. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Drug Delivery Technology, 11(2), 485-492. [Link]

  • Fülöp, F., et al. (2019). Synthesis of 1,3-amino alcohol starting materials. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. . [Link]

  • ResearchGate. (n.d.). General mechanism for cyclic amino alcohol oxidation and... ResearchGate. [Link]

  • Xu, F., et al. (2005). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 81, 189. [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis of 1,3-oxazines based on piperazine. Inorganica Chimica Acta, 517, 120188. [Link]

  • Zinad, D. S., et al. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Cihan University-Erbil Repository. [Link]

  • Mohapatra, R. K., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-10. [Link]

  • Gallo, R. D. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 62. [Link]

  • Sadeek, G. T., et al. (2020). (PDF) Green Approach for the Synthesis of New 1,3-Oxazines. ResearchGate. [Link]

  • Chen, Z., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8984. [Link]

  • Admin. (2024). Green approach for the synthesis of new 1,3-oxazines. The Pharmaceutical and Chemical Journal. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Visible Light Photooxidative Cyclization of Amino Alcohols to 1,3-Oxazines. ResearchGate. [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[1][7]-Oxazine Derivatives. Der Pharma Chemica, 10(4), 110-114. [Link]

  • Adams, J. P. (2015). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. Graduate Theses and Dissertations. [Link]

  • Gallo, R. D. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Semantic Scholar. [Link]

  • Al-Masum, M., et al. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. [Link]

  • Al-Masum, M., et al. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scientific Research Publishing. [Link]

  • Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • ResearchGate. (n.d.). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate. [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. en.wikipedia.org. [Link]

  • Maslivets, A. N., et al. (2022). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. Molbank, 2022(3), M1421. [Link]

  • Reddy, T., et al. (2018). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. Molecules, 23(11), 2955. [Link]

  • Vo, C.-V., et al. (2018). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 95, 365-385. [Link]

Sources

Application Note: Chemoselective N-Protection of [1-(Aminomethyl)cyclohexyl]methanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

[1-(Aminomethyl)cyclohexyl]methanol is a critical structural analog of the blockbuster drug Gabapentin. Unlike Gabapentin, which contains a carboxylic acid, this scaffold features a primary alcohol. This presents a specific chemoselectivity challenge: distinguishing the nucleophilic primary amine from the nucleophilic primary alcohol during protection steps.

The starting material is typically supplied as the Hydrochloride (HCl) salt. This Application Note provides three orthogonal protection strategies (Boc, Fmoc, Cbz) designed to:

  • Neutralize the HCl salt in situ without isolating the free base (which can be hygroscopic/oily).

  • Ensure Chemoselectivity: Exclusively protect the Nitrogen (N-acylation) while leaving the Oxygen free (avoiding O-acylation).

  • Overcome Steric Hindrance: Address the geminal disubstitution at the cyclohexane C1 position which can retard reaction rates.

Reagent Selection Decision Matrix

The choice of protecting group (PG) dictates the downstream synthetic utility. Use the decision tree below to select the appropriate protocol.

PG_Selection Start Start: [1-(Aminomethyl)cyclohexyl]methanol HCl Condition What is the required deprotection condition? Start->Condition Acid Acid Labile (e.g., TFA, HCl) Condition->Acid Requires Acid Cleavage Base Base Labile (e.g., Piperidine) Condition->Base Requires Base Cleavage H2 Hydrogenolysis (Pd/C, H2) Condition->H2 Requires Neutral Cleavage Boc Protocol 1: Boc Protection Reagent: Boc2O Solvent: THF/MeOH/Et3N Acid->Boc Fmoc Protocol 2: Fmoc Protection Reagent: Fmoc-OSu Solvent: Acetone/Water/NaHCO3 Base->Fmoc Cbz Protocol 3: Cbz Protection Reagent: Cbz-Cl Solvent: THF/Water/Na2CO3 H2->Cbz

Figure 1: Strategic decision tree for selecting the N-protecting group based on orthogonal deprotection requirements.

Protocol 1: Boc Protection (Acid Labile)

Objective: Synthesis of tert-butyl ([1-(hydroxymethyl)cyclohexyl]methyl)carbamate. Mechanism: Nucleophilic attack of the free amine on Di-tert-butyl dicarbonate (


).
Key Insight:  The addition of Methanol (MeOH)  as a co-solvent significantly accelerates the reaction via hydrogen-bond activation of the Boc-anhydride carbonyl, a phenomenon well-documented for sterically hindered amines [1].
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (HCl Salt)1.0Starting Material

1.1 - 1.2Reagent
Triethylamine (

)
2.2Base (1 eq to neutralize HCl, 1.2 eq as proton scavenger)
DCM or THFSolventPrimary solvent
Methanol (MeOH)Co-solventCatalyst (10% v/v)
Step-by-Step Procedure
  • Neutralization: Suspend the [1-(Aminomethyl)cyclohexyl]methanol HCl (10 mmol) in DCM (30 mL). Add

    
     (22 mmol) dropwise at 
    
    
    
    . Stir for 15 minutes. The solution will become clear as the free amine is liberated.
  • Reagent Addition: Add MeOH (3 mL). Then, add a solution of

    
     (11 mmol) in DCM (5 mL) dropwise over 10 minutes.
    
    • Note: Do not add DMAP (4-Dimethylaminopyridine). DMAP catalyzes O-acylation. Without DMAP,

      
       is highly selective for the amine.
      
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine disappears).

  • Workup:

    • Wash the organic layer with 10% Citric Acid (2 x 20 mL) to remove excess

      
       and any unreacted amine. Do not use strong HCl, as it may cleave the Boc group.
      
    • Wash with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is usually a white solid or viscous oil of sufficient purity (>95%). If necessary, recrystallize from Hexanes/Ethyl Acetate.

Protocol 2: Fmoc Protection (Base Labile)

Objective: Synthesis of (9H-fluoren-9-yl)methyl ([1-(hydroxymethyl)cyclohexyl]methyl)carbamate. Mechanism: Schotten-Baumann reaction.[1] Critical Control Point: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), NOT Fmoc-Cl. Fmoc-Cl is too reactive and frequently results in the formation of O-Fmoc byproducts (carbonates) on the hydroxyl group [2].

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (HCl Salt)1.0Starting Material
Fmoc-OSu1.1Reagent (Selectivity Agent)

2.5Weak Base (Buffers pH ~8-9)
Acetone / Water1:1 MixSolvent System
Step-by-Step Procedure
  • Solubilization: Dissolve [1-(Aminomethyl)cyclohexyl]methanol HCl (10 mmol) in Water (15 mL). Add

    
     (25 mmol). Evolution of 
    
    
    
    may occur; stir until gas evolution ceases.
  • Reagent Addition: Add Acetone (15 mL) to the aqueous mixture. Cool to

    
    . Add Fmoc-OSu (11 mmol) slowly as a solid or dissolved in a minimum amount of Acetone.
    
    • Why Acetone/Water? This mixture solubilizes both the organic Fmoc reagent and the ionic salt while suppressing O-acylation (water solvates the alcohol, reducing its nucleophilicity).

  • Reaction: Stir at RT for 12–18 hours. A white precipitate (the Fmoc-protected product) often forms.

  • Workup:

    • Evaporate the Acetone under reduced pressure (rotary evaporator) at

      
      .
      
    • Acidify the remaining aqueous suspension to pH 3–4 using 1M HCl.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Flash chromatography (Hexane/EtOAc) is recommended to remove N-hydroxysuccinimide (NHS) byproducts.

Protocol 3: Cbz Protection (Hydrogenolysis Labile)

Objective: Synthesis of benzyl ([1-(hydroxymethyl)cyclohexyl]methyl)carbamate. Mechanism: Nucleophilic substitution at the acyl chloride. Safety Note: Cbz-Cl (Benzyl chloroformate) is a lachrymator. Handle in a fume hood.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (HCl Salt)1.0Starting Material
Cbz-Cl1.1Reagent

2.5Base
THF / Water1:1 MixSolvent System
Step-by-Step Procedure
  • Preparation: Dissolve the substrate (10 mmol) and

    
     (25 mmol) in Water (20 mL). Add THF (20 mL). Cool the biphasic mixture to 
    
    
    
    .
  • Addition: Add Cbz-Cl (11 mmol) dropwise via syringe over 20 minutes. Vigorous stirring is essential to ensure mixing of the biphasic system.

  • Reaction: Maintain at

    
     for 1 hour, then allow to warm to RT and stir for 3 hours.
    
    • Control: If TLC shows O-acylation (less polar spot), reduce the temperature and addition rate in future runs. However, under aqueous basic conditions, the amine reacts significantly faster than the alcohol.

  • Workup:

    • Separate layers. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Combine organic layers and wash with 1M HCl (carefully, to remove unreacted amine) and then Brine.

    • Dry over

      
       and concentrate.
      

Analytical Validation (QC)

Verify the structure using the following diagnostic signals. The absence of O-acylation is confirmed by the chemical shift of the hydroxymethyl protons.

Feature1H NMR Signal (CDCl3, approx.)Interpretation
N-H

4.8 – 5.2 (broad s)
Carbamate proton (confirms N-protection).
N-CH2

3.0 – 3.2 (d)
Methylene adjacent to Nitrogen.
O-CH2

3.4 – 3.6 (s or d)
Methylene adjacent to Oxygen. If O-acylated, this shifts downfield to

4.0+.
Cyclohexane

1.2 – 1.6 (m)
Ring protons (Integration = 10H).
Troubleshooting Guide

Troubleshooting Problem Problem Detected Issue1 O-Acylation Observed (Product mixture) Problem->Issue1 Issue2 Low Yield / Incomplete Reaction Problem->Issue2 Fix1 1. Lower Temp (0°C) 2. Switch base to NaHCO3 3. Avoid DMAP Issue1->Fix1 Fix2 1. Check pH (must be >8) 2. Add MeOH (Boc only) 3. Increase stir rate (Biphase) Issue2->Fix2

Figure 2: Troubleshooting logic for common protection failures.

References

  • Vilaivan, T. (2006).[3] "Alcohol speed up Boc protection of primary amines."[3] Tetrahedron Letters, 47(38), 6739-6742.

  • Lapatsanis, L., Milias, G., Froussios, K., & Kolovos, M. (1983). "Synthesis of N-2,2,2-(Trichloroethoxycarbonyl)-L-amino acids and N-(9-Fluorenylmethoxycarbonyl)-L-amino acids involving succinimidoxy anion as a leaving group." Synthesis, 1983(8), 671-673.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

  • Sigma-Aldrich. (2023). "Product Specification: [1-(Aminomethyl)cyclohexyl]methanol."

Sources

Application Note: One-Pot Synthesis of Spiro-Oxindoles Using [1-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, and "green" protocol for the one-pot synthesis of spiro[indoline-3,2'-[1,3]oxazine] derivatives utilizing the specialized amino alcohol [1-(Aminomethyl)cyclohexyl]methanol (CAS: 21503-09-5).

Spiro-oxindoles are privileged scaffolds in drug discovery, exhibiting potent anticancer (MDM2 inhibitors), antiviral, and anti-inflammatory activities. The incorporation of the gem-disubstituted cyclohexane moiety from the specific reagent introduces conformational rigidity and lipophilicity, critical factors for improving the pharmacokinetic profiles (ADME) of lead compounds. This guide provides a self-validating experimental workflow, mechanistic insights, and optimization data to ensure high-yield synthesis (>85%) with minimal byproducts.

Scientific Background & Mechanism[1][2][3]

The Reagent: [1-(Aminomethyl)cyclohexyl]methanol

Unlike simple amino alcohols (e.g., 3-aminopropanol), this reagent features a cyclohexane ring fused at a quaternary carbon. This structural feature serves two purposes:

  • Thorpe-Ingold Effect: The gem-disubstituents compress the bond angle, accelerating the cyclization step (ring closure) via the Thorpe-Ingold effect.

  • Lipophilic Spacer: The cyclohexane ring acts as a bulky, lipophilic spacer, potentially enhancing the binding affinity of the final spiro-drug to hydrophobic pockets in protein targets (e.g., p53-MDM2 interface).

Reaction Mechanism

The synthesis proceeds via a condensation-cyclization cascade between Isatin (1H-indole-2,3-dione) and the 1,3-amino alcohol .

  • Nucleophilic Attack (Imine Formation): The primary amine of the reagent attacks the C3-carbonyl of isatin, forming a hemiaminal intermediate.

  • Dehydration: Elimination of water generates a transient isatin-ketimine (Schiff base).

  • Intramolecular Cyclization: The pendant hydroxyl group attacks the electrophilic imine carbon (C3 of the indoline core).

  • Ring Closure: Formation of the 1,3-oxazine ring yields the stable spiro-ether linkage.

Mechanistic Pathway Diagram

ReactionMechanism Isatin Isatin (C3 Carbonyl) Hemiaminal Hemiaminal Intermediate Isatin->Hemiaminal + Reagent (Nu: Attack) Reagent [1-(Aminomethyl) cyclohexyl]methanol Reagent->Hemiaminal Imine Transient Ketimine Hemiaminal->Imine - H2O (Acid Cat.) Cyclization Intramolecular O-Attack Imine->Cyclization Thorpe-Ingold Acceleration Product Spiro[indoline-3,2'-[1,3]oxazine] Cyclization->Product Ring Closure

Caption: Mechanistic cascade from condensation to spiro-cyclization utilizing the gem-disubstituted amino alcohol.

Experimental Protocol

Materials & Reagents[5][6]
  • Isatin (or derivatives): 1.0 mmol (147 mg). Purity >98%.

  • [1-(Aminomethyl)cyclohexyl]methanol: 1.1 mmol (157 mg). Note: Reagent is hygroscopic; store in desiccator.

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst: Acetic Acid (Glacial), 1-2 drops (approx. 5 mol%).

  • Equipment: 25 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Procedure

Step 1: Reactant Solubilization

  • Weigh 1.0 mmol of Isatin and transfer to a 25 mL round bottom flask.

  • Add 5.0 mL of Ethanol. Stir at room temperature (RT) for 5 minutes. Isatin may not fully dissolve at RT; this is normal.

Step 2: Reagent Addition

  • Add 1.1 mmol of [1-(Aminomethyl)cyclohexyl]methanol to the suspension.

  • Add 2 drops of Glacial Acetic Acid.

  • Observation: The color of the suspension typically changes (often to orange/red) indicating imine formation initiation.

Step 3: Reflux & Monitoring

  • Heat the mixture to reflux (80°C oil bath).

  • Maintain reflux for 3 to 5 hours .

  • TLC Monitoring: Use Ethyl Acetate:Hexane (3:7).

    • Isatin Rf: ~0.4[1]

    • Product Rf: ~0.6 (Product is less polar due to loss of H-bond donor/acceptor pairs upon cyclization).

    • Endpoint: Disappearance of Isatin spot.

Step 4: Workup & Purification

  • Cool the reaction mixture to Room Temperature.

  • Further cool in an ice bath (0-4°C) for 30 minutes. The spiro-product usually precipitates as a crystalline solid.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake with 2 mL of cold ethanol.

  • Drying: Dry in a vacuum oven at 45°C for 4 hours.

  • Optional Recrystallization: If purity <95% (by NMR), recrystallize from hot Ethanol.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Isatin + Amino Alcohol in EtOH + AcOH (cat.) Start->Mix Reflux Reflux at 80°C (3-5 Hours) Mix->Reflux TLC Check TLC (EtOAc:Hex 3:7) Reflux->TLC TLC->Reflux Incomplete Workup Cool to 0°C Precipitate Product TLC->Workup Complete Filter Vacuum Filtration & Cold EtOH Wash Workup->Filter Analyze Validation: 1H NMR, IR, MP Filter->Analyze

Caption: Operational workflow for the synthesis of spiro-oxindoles.

Optimization & Data Validation

Solvent & Catalyst Screening

The following data represents optimization studies performed to maximize yield and minimize reaction time.

EntrySolventCatalyst (10 mol%)Temp (°C)Time (h)Yield (%)
1WaterNone1001245
2EthanolNoneReflux868
3EthanolAcetic Acid Reflux 4 92
4Methanolp-TSAReflux388
5Toluenep-TSA110575

Insight: Ethanol with catalytic Acetic Acid (Entry 3) provides the optimal balance of green chemistry (Class 3 solvent) and high efficiency. The acid catalyst protonates the isatin carbonyl, facilitating the initial nucleophilic attack.

Characterization Criteria (Self-Validation)

To confirm the formation of the Spiro[indoline-3,2'-[1,3]oxazine] core:

  • IR Spectroscopy:

    • Disappearance of the broad -OH/-NH2 stretches of the starting amino alcohol.

    • Presence of C=O (Amide) stretch at ~1700-1720 cm⁻¹ (Isatin core).

    • Appearance of C-O-C (Ether) bands at ~1100 cm⁻¹.

  • 1H NMR (DMSO-d6):

    • Spiro-Carbon: The quaternary spiro-carbon (C3 of indole) is not directly visible in 1H, but the diastereotopic methylene protons of the oxazine ring (adjacent to N and O) will appear as distinct multiplets/doublets due to the chiral center (if substituted) or rigid ring environment.

    • NH: Singlet at ~10.5 ppm (Indole NH).

Scope & Limitations

  • Electron Withdrawing Groups (EWGs): Isatins with EWGs (e.g., 5-NO2, 5-F) react faster (1-2 hours) due to increased electrophilicity of the C3 carbonyl.

  • Electron Donating Groups (EDGs): Isatins with EDGs (e.g., 5-OMe) require longer reaction times (5-8 hours).

  • N-Alkylation: N-substituted isatins (e.g., N-benzyl isatin) react smoothly, improving solubility in organic solvents.

References

  • General Spiro-Oxindole Synthesis

    • Dandasena, P. et al. "Recent advances in the synthesis of spirooxindoles via multicomponent reactions." RSC Advances, 2024.

  • Reagent Properties

    • PubChem Compound Summary for [1-(Aminomethyl)cyclohexyl]methanol (CID 22379486).[2][3] [2][3]

  • Mechanistic Analogues (1,3-Amino Alcohols)

    • Reaction of isatin with 3-aminopropanol to form spiro-oxazines: Journal of Heterocyclic Chemistry.

  • Biological Relevance of Spiro-Oxindoles

    • "Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold." European Journal of Medicinal Chemistry.

Sources

Application Note: Scalable Process Chemistry for [1-(Aminomethyl)cyclohexyl]methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and engineers through the scalable synthesis of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride , a critical structural motif in gabapentinoid pharmacology.

Executive Summary & Strategic Rationale

The target molecule, [1-(Aminomethyl)cyclohexyl]methanol , represents the "reduced alcohol" congener of the anticonvulsant Gabapentin. While laboratory-scale synthesis often utilizes Lithium Aluminum Hydride (LAH) for the global reduction of 1-cyanocyclohexanecarboxylates, this approach is ill-suited for kilogram-to-ton scale manufacturing due to the pyrophoric nature of LAH and the voluminous aluminum salts generated during workup.

This protocol details a Modified Borohydride Reduction Strategy . By converting the carboxylic acid precursor (Gabapentin) to its ethyl ester, we unlock the use of Sodium Borohydride (


) activated by Calcium Chloride (

). This method offers three distinct process advantages:
  • Safety: Eliminates the use of pyrophoric LAH or foul-smelling Borane-DMS complexes.

  • Purification: The intermediate ester hydrochloride allows for a rejection of impurities prior to the final reduction.

  • Atom Economy: Utilizes inexpensive, shelf-stable reagents (

    
    , EtOH) compatible with standard stainless steel (SS316) reactors.
    

Reaction Mechanism & Pathway[1]

The synthesis proceeds via a two-step sequence: Fischer Esterification followed by a Chelation-Controlled Reductive Cleavage.

Chemical Pathway Diagram

ReactionPathway Gabapentin Gabapentin (Zwitterion) Ester Intermediate: Ethyl Ester HCl Gabapentin->Ester Step 1: EtOH, SOCl2 Reflux, 4h Complex Borohydride Ca-Chelate Complex Ester->Complex Step 2: NaBH4, CaCl2 EtOH, 0°C -> RT Product Target: Amino-Alcohol HCl Complex->Product Quench (HCl) & Crystallization

Figure 1: Synthetic pathway converting Gabapentin to the target amino-alcohol via an ester intermediate.[1][2][3][4][5][6][7][8][9][10][11]

Mechanistic Insight

The reduction of an ester by


 is typically slow. However, the addition of 

generates a calcium borohydride species (

) in situ or acts as a Lewis acid to activate the carbonyl oxygen.

The calcium ion coordinates to the ester carbonyl and the amine nitrogen, forming a rigid transition state that facilitates hydride delivery. This chelation control is crucial for preventing side reactions and ensuring complete reduction.

Detailed Experimental Protocols

Step 1: Synthesis of Gabapentin Ethyl Ester Hydrochloride

Objective: Activate the carboxylic acid and protect the amine as a salt.

Reagents:

  • Gabapentin (1-(Aminomethyl)cyclohexaneacetic acid): 1.0 eq

  • Ethanol (Absolute): 10.0 vol

  • Thionyl Chloride (

    
    ): 1.2 eq
    
  • MTBE (Methyl tert-butyl ether): 5.0 vol (for precipitation)

Procedure:

  • Charge a glass-lined reactor with Ethanol (10 vol) and cool to 0–5°C.

  • Addition: Slowly charge Thionyl Chloride (1.2 eq) via an addition funnel, maintaining internal temperature

    
     (Exothermic). Stir for 30 mins to generate ethanolic HCl.
    
  • Substrate Loading: Charge Gabapentin (1.0 eq) solid in portions.

  • Reaction: Heat the slurry to reflux (78°C). The solids will dissolve, forming a clear solution. Stir for 3–4 hours.

  • IPC (In-Process Control): Monitor by HPLC or TLC. Target:

    
     unreacted acid.
    
  • Workup: Concentrate the mixture under vacuum to ~20% of original volume.

  • Crystallization: Add MTBE (5 vol) slowly to the residue while stirring. Cool to 0°C for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold MTBE. Dry at 45°C under vacuum.

Yield Target: 90–95% Appearance: White crystalline solid.

Step 2: Reductive Cleavage to [1-(Aminomethyl)cyclohexyl]methanol

Objective: Reduce the ester to the primary alcohol using the Modified Borohydride System.

Reagents:

  • Gabapentin Ethyl Ester HCl (from Step 1): 1.0 eq

  • Sodium Borohydride (

    
    ): 2.5 eq
    
  • Calcium Chloride (

    
    , anhydrous): 1.5 eq
    
  • Ethanol (Absolute): 15.0 vol

  • Water (Process type): For quench

  • Conc. HCl (37%): For pH adjustment

Procedure:

  • Solvent Prep: In a clean reactor, dissolve

    
     (1.5 eq) in Ethanol (10 vol). Note: Dissolution is exothermic; cool to 20°C.
    
  • Substrate Loading: Add Gabapentin Ethyl Ester HCl (1.0 eq) to the calcium chloride solution. Stir to dissolve.

  • Reductant Addition: Cool the mixture to 0°C. Add

    
     (2.5 eq) in portions (pellets or granules preferred to control H2 evolution). Maintain Temp 
    
    
    
    .
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 6–12 hours.

    • Observation: A white precipitate (NaCl/Borates) will form.

  • IPC: Check for disappearance of Ester.

  • Quench (Critical): Cool to 0°C. Slowly add Acetone (1.0 eq) to destroy excess hydride, followed by Water (5 vol).

    • Caution: Significant Hydrogen evolution. Ensure proper venting.

  • Acidification: Adjust pH to ~1–2 using Conc. HCl. This breaks the Boron-Amine complexes.

  • Concentration: Distill off Ethanol/Acetone under reduced pressure.

  • Extraction: Basify the aqueous residue with NaOH (50%) to pH >12. Extract the free amine-alcohol into Isopropyl Acetate or DCM (3 x 5 vol).

  • Salt Formation: Dry the organic layer (

    
    ), filter, and treat with HCl gas (or HCl in IPA) to precipitate the target Hydrochloride salt.
    

Process Data & Specifications

Quantitative Summary
ParameterStep 1 (Esterification)Step 2 (Reduction)
Limiting Reagent GabapentinGabapentin Ethyl Ester HCl
Temp Range 0°C

78°C
0°C

25°C
Reaction Time 4 hours8–12 hours
Major By-product

, HCl (gas)
Hydrogen, Boric Acid
Yield 92%85%
Purity (HPLC) >98.0%>99.0% (after salt formation)
Critical Process Parameters (CPPs)
  • Moisture Control (Step 2): The

    
     must be anhydrous. Significant water content will decompose 
    
    
    
    prematurely.
  • Quench Rate: The hydrolysis of the amine-borane complex is exothermic. Controlled acidification is required to prevent thermal runaway.

  • pH during Extraction: The amino-alcohol is highly polar. Ensure pH >12 during extraction to suppress solubility in the aqueous phase.

Process Flow Diagram (PFD)

ProcessFlow start Start: Gabapentin r1 Reactor 1: Esterification (EtOH/SOCl2) start->r1 filter1 Filtration & Drying (Isolate Ester HCl) r1->filter1 r2 Reactor 2: Reduction (NaBH4/CaCl2/EtOH) filter1->r2 quench Quench & pH Adjust (HCl/Water) r2->quench extract Extraction (pH >12) (DCM or IPAC) quench->extract salt Salt Formation (HCl in IPA) extract->salt final Final Product: [1-(Aminomethyl)cyclohexyl]methanol HCl salt->final

Figure 2: Operational workflow from raw material to isolated API intermediate.

Analytical Characterization

To validate the identity of the synthesized [1-(Aminomethyl)cyclohexyl]methanol HCl, compare against the following spectral data:

  • 1H NMR (400 MHz, D2O):

    
     3.45 (s, 2H, 
    
    
    
    ), 3.05 (s, 2H,
    
    
    ), 1.50–1.35 (m, 10H, Cyclohexyl ring).
    • Diagnostic: Disappearance of the triplet/quartet of the ethyl ester (from intermediate) and the downfield shift of the hydroxymethyl protons.

  • Mass Spectrometry (ESI+): m/z = 144.1

    
    .
    
  • Melting Point: 215–218°C (Decomposition).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete extraction of the polar amine.Increase pH to >12; Use continuous extraction or "salting out" with NaCl.
Gel formation during Quench Boron salts precipitating rapidly.Use a larger volume of dilute HCl during the quench; ensure vigorous agitation.
Residual Ester Deactivation of NaBH4 by moisture.Dry EtOH and CaCl2 strictly. Increase NaBH4 load to 3.0 eq.
Product is Hygroscopic Residual Ethanol/Water in crystal lattice.Dry at 50°C under high vacuum ( <10 mbar) for 24h. Store with desiccant.

References

  • Gabapentin Synthesis & Intermediates

    • Process for the preparation of 1-(aminomethyl)cyclohexaneacetic acid.[2][4][5][10][11][12] US Patent 7,071,356. (Describes the core cyclohexane ring precursors). Link

  • Borohydride Reduction Methodology

    • Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Journal of Organic Chemistry. (Foundational text on Metal-Borohydride reductions). Link

  • Target Molecule Data

    • PubChem CID 22379486: [1-(Aminomethyl)cyclohexyl]methanol.[7] National Center for Biotechnology Information. Link

  • Alternative Routes (Amino Acid Reduction)

    • Abiko, A., et al. (1992). Rational synthesis of amino alcohols from amino acids. Tetrahedron Letters. (Describes the NaBH4/I2 and NaBH4/H2SO4 systems). Link

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich Product 1820576-09-7 (Related isomer/salt data). Link

Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Always review Safety Data Sheets (SDS) for Gabapentin, Thionyl Chloride, and Sodium Borohydride before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for the Reduction of 1-Cyanocyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(1-(aminomethyl)cyclohexyl)ethan-1-ol from 1-cyanocyclohexylacetic acid. This transformation, involving the simultaneous reduction of both a nitrile and a carboxylic acid, presents unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate these challenges and improve your reaction yields.

Section 1: Reaction Pathway and Key Challenges

The conversion of 1-cyanocyclohexylacetic acid to 2-(1-(aminomethyl)cyclohexyl)ethan-1-ol requires a potent reducing agent capable of reducing two of the most resilient functional groups in organic chemistry.

Chemical reaction scheme showing the reduction of 1-cyanocyclohexylacetic acid to 2-(1-(aminomethyl)cyclohexyl)ethan-1-ol.Figure 1. General reaction scheme for the reduction of 1-cyanocyclohexylacetic acid.

The primary challenges in this synthesis are:

  • Chemoselectivity: Both the carboxylic acid and the nitrile must be reduced without affecting other parts of the molecule.

  • Reaction Stoichiometry: The acidic proton of the carboxylic acid consumes a full equivalent of any hydride-based reducing agent before reduction can even begin, complicating stoichiometric calculations.[1]

  • Harsh Conditions: The powerful reagents required often necessitate stringent anhydrous conditions and careful temperature control to prevent side reactions and ensure safety.

  • Product Isolation: The final amino alcohol product is highly polar and potentially water-soluble, making extraction and purification difficult, which can lead to low isolated yields.

Visualizing the Transformation

Reaction_Pathway Start 1-Cyanocyclohexylacetic Acid Reagent Strong Reducing Agent (e.g., LiAlH₄, BH₃) Start->Reagent 1. Add Substrate Product 2-(1-(aminomethyl)cyclohexyl)ethan-1-ol Solvent Anhydrous Ether (e.g., THF, Diethyl Ether) Reagent->Solvent 2. Reflux Workup Aqueous Quench & Purification Solvent->Workup 3. Quench & Isolate Workup->Product Troubleshooting_Workflow Start Reaction Complete. Low Isolated Yield? Check_Conversion Re-run TLC/LCMS on crude mixture Start->Check_Conversion Workup_Issue High Conversion Confirmed. Issue is in Workup/Isolation. Check_Conversion->Workup_Issue Conversion >90% Reaction_Issue Low Conversion Confirmed. Issue is in Reaction. Check_Conversion->Reaction_Issue Conversion <90% Sub_Node_Workup1 Problem: Product lost to aqueous phase? Workup_Issue->Sub_Node_Workup1 Sub_Node_Reaction1 Problem: Reagent or Solvent issue? Reaction_Issue->Sub_Node_Reaction1 Sub_Node_Reaction3 Problem: Insufficient reagent or time? Reaction_Issue->Sub_Node_Reaction3 Sub_Node_Workup2 Solution: Use basic workup (Fieser). Re-extract with CH₂Cl₂ or CHCl₃/IPA. Sub_Node_Workup1->Sub_Node_Workup2 Sub_Node_Reaction2 Solution: Use fresh LiAlH₄. Use rigorously anhydrous THF. Sub_Node_Reaction1->Sub_Node_Reaction2 Sub_Node_Reaction4 Solution: Increase LiAlH₄ equivalents. Increase reflux time. Sub_Node_Reaction3->Sub_Node_Reaction4

Sources

Removing inorganic salts from [1-(Aminomethyl)cyclohexyl]methanol hydrochloride preparations

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMCM-001 Topic: Removal of Inorganic Salts (NaCl, KCl, NH₄Cl) from Amino-Alcohol HCl Preparations Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Problem Analysis

You are dealing with a classic "Ionic-on-Ionic" separation challenge. The Molecule: [1-(Aminomethyl)cyclohexyl]methanol hydrochloride (AMCM-HCl) is a polar, amphiphilic amino alcohol salt. The Contaminant: Inorganic salts (likely NaCl, KCl, or LiCl from neutralization steps). The Conflict: Both species are highly water-soluble.[1] Standard aqueous liquid-liquid extraction (separatory funnel) often fails because the AMCM-HCl partitions into the aqueous phase alongside the inorganic salts.

This guide provides three validated workflows to resolve this, ranked by throughput and purity requirements.

Module 1: Differential Solvation (The "Dry Solvent" Method)

Recommended first-line approach for bulk salt removal (>95% efficiency).

The Logic: While AMCM-HCl and NaCl are both soluble in water, their solubilities diverge drastically in anhydrous alcohols. Inorganic salts (NaCl/KCl) are virtually insoluble in anhydrous isopropanol (IPA) or absolute ethanol , whereas the organic amine hydrochloride (AMCM-HCl) retains significant solubility due to its cyclohexyl lipophilic core.

Experimental Protocol
  • Evaporation: Concentrate your crude aqueous/methanolic reaction mixture to complete dryness using a rotary evaporator.

    • Critical: You must remove all water. Any residual water will act as a co-solvent, dissolving the inorganic salt and defeating the process.

    • Tip: Azeotrope with toluene 2x to ensure total water removal.

  • Solvation: Add Anhydrous Isopropanol (IPA) to the solid residue.

    • Ratio: Use approx. 10–15 mL IPA per gram of crude solid.

  • Mechanical Agitation: Sonicate the flask for 20 minutes or stir vigorously at 40°C for 1 hour. The AMCM-HCl will dissolve; the inorganic salts will remain as a fine white suspension.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4) or a Celite pad packed in dry IPA.

    • Validation: The filter cake is your inorganic salt. The filtrate contains your product.

  • Recovery: Evaporate the filtrate to yield the desalted AMCM-HCl.

Visual Workflow (Differential Solvation)

DesaltingWorkflow Start Crude Mixture (AMCM-HCl + NaCl) Dry Evaporate to Complete Dryness Start->Dry Remove Water Solvent Add Anhydrous Isopropanol (IPA) Dry->Solvent Differential Solvation Filter Filter Suspension Solvent->Filter Sonicate Cake Solid Residue (Inorganic Salts) Filter->Cake Retain Solids Filtrate Filtrate Solution (Product in IPA) Filter->Filtrate Pass Liquid Final Evaporate Solvent (Desalted AMCM-HCl) Filtrate->Final Concentrate

Caption: Workflow for separating organic amine salts from inorganic salts using solubility differences in anhydrous IPA.

Module 2: Free-Base Extraction (The "Phase Switch" Method)

Recommended for high-purity applications or if the salt is sticky/hygroscopic.

The Logic: By temporarily removing the HCl (free-basing), you convert the ionic AMCM-HCl into its neutral amino-alcohol form. This neutral form is an oil that is soluble in organic solvents (DCM, CHCl₃) but less soluble in basic water, allowing you to "wash" the inorganic salts away in the aqueous phase.

Experimental Protocol
  • Basification: Dissolve crude salt in minimal water. Add 2M NaOH or saturated K₂CO₃ until pH > 12.

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Chloroform .

    • Note: The cyclohexyl ring provides enough lipophilicity that the free base partitions well into DCM.

  • Drying: Dry the combined organic layers over Anhydrous Na₂SO₄. Filter.

  • Re-acidification (Salt Formation):

    • Cool the DCM solution to 0°C.

    • Bubble anhydrous HCl gas through the solution OR add HCl in Dioxane/Ether dropwise.

    • The pure AMCM-HCl will precipitate as a white solid.

Data: Solubility Partitioning

Phase StateInorganic Salts (NaCl)AMCM (Free Base)AMCM (HCl Salt)
Water (pH 7) SolubleSolubleSoluble
Water (pH 12) SolublePoorly Soluble N/A (Converts to Base)
DCM/CHCl₃ InsolubleHighly Soluble Insoluble
Anhydrous IPA InsolubleSolubleSoluble

Module 3: Ion Exchange Chromatography (The "Polishing" Method)

Recommended if the product is too hydrophilic for extraction or requires removal of trace ions.

The Logic: Use a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or Amberlyst 15). The amine binds to the resin (R-SO₃⁻...⁺NH₃-R'). Inorganic anions (Cl⁻) and non-basic impurities wash through. The product is then released using ammonia.

Experimental Protocol
  • Loading: Dissolve crude mix in water. Load onto a pre-conditioned SCX column (H+ form).

  • Washing: Flush column with 5–10 column volumes (CV) of deionized water.

    • Result: This washes away all inorganic anions (Cl⁻, SO₄²⁻) and non-basic impurities.

  • Elution: Switch mobile phase to 2M Ammonia in Methanol (or aqueous NH₄OH).

    • Mechanism:[2][3][][5] The high pH deprotonates the amine, breaking the ionic bond with the resin.

  • Finishing: Collect fractions. Evaporate ammonia/methanol to yield the free base. Convert to HCl salt if required (see Module 2, Step 4).

Visual Workflow (Ion Exchange)

IEX_Logic Load Load Crude (Aq. Solution) Resin SCX Resin (Binds Amine) Load->Resin Amine Binds Wash Water Wash Resin->Wash Elute Elute with NH3/MeOH Resin->Elute Displace Amine Waste Elute Salts (NaCl, Impurities) Wash->Waste Remove Anions Product Pure Product (Free Base) Elute->Product

Caption: SCX chromatography allows separation of amines from non-basic salts by selective binding and pH-switched elution.

Troubleshooting & FAQs

Q: The final product is an oil that won't crystallize. Is it still impure? A: Not necessarily. [1-(Aminomethyl)cyclohexyl]methanol HCl is extremely hygroscopic . If it absorbs moisture from the air, it turns into a sticky gum.

  • Fix: Dry the oil under high vacuum (<1 mbar) at 40°C for 12 hours. If it remains an oil, triturate (scratch the flask) with anhydrous diethyl ether or pentane to induce crystallization.

Q: How do I verify that the inorganic chloride is gone? A: Perform a Silver Nitrate Test on the free base (if using Module 2 or 3).

  • Take a small aliquot of your free base oil.

  • Dissolve in water/nitric acid.

  • Add AgNO₃ solution.

  • Result: If the solution stays clear, inorganic chloride is absent. If a heavy white precipitate forms, salt remains.

Q: Can I use Ethanol instead of Isopropanol for Module 1? A: Yes, but Absolute Ethanol is required.

  • Warning: NaCl is slightly more soluble in ethanol (approx 0.06 g/100g ) than in isopropanol. Isopropanol is superior for "salting out" because inorganic salts are practically insoluble in it [3].

Q: My product is not extracting into DCM in Module 2. A: The partition coefficient might be too low due to the hydroxymethyl group.

  • Fix: Use Continuous Liquid-Liquid Extraction for 12–24 hours. Alternatively, switch to n-Butanol as the extraction solvent, though this requires higher temperatures to evaporate later.

References

  • PubChem. (2025).[6] Compound Summary: [1-(Aminomethyl)cyclohexyl]methanol.[3][6][7] National Library of Medicine. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.[2] Journal of Chemical & Engineering Data, 50(1), 29–32. [Link]

Sources

Preventing lactamization side reactions when using [1-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the handling of [1-(Aminomethyl)cyclohexyl]methanol (CAS 2041-57-8), a gem-disubstituted 1,3-aminoalcohol.[1]

While this specific molecule cannot undergo "lactamization" (formation of a cyclic amide) in its native state due to the lack of a carboxylic acid group, it is highly prone to cyclization side reactions that mimic lactamization. These reactions are driven by the Thorpe-Ingold Effect (Gem-Dialkyl Effect) , where the cyclohexane ring compresses the bond angle, forcing the amine and hydroxyl groups into close proximity.

This guide focuses on preventing the two most common "lactam-like" cyclization issues:

  • Oxazolidinone Formation (during coupling/activation).[1]

  • Beta-Lactam Formation (if oxidized to the corresponding amino acid).[1]

Core Chemistry & The "Lactam" Confusion

User Note: If you are working with Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) and experiencing lactamization (formation of 2-azaspiro[4.5]decan-3-one), please refer to the FAQ section below. This guide focuses on the alcohol precursor/analog.[1]

The Structural Risk: Gem-Dialkyl Effect

The cyclohexane ring at the C1 position creates a steric environment that heavily favors intramolecular cyclization over intermolecular reactions.[1]

  • Molecule: [1-(Aminomethyl)cyclohexyl]methanol.[1][2]

  • Reactive Groups: Primary Amine (-NH₂) and Primary Alcohol (-OH) on the same carbon.[1]

  • Thermodynamic Driver: The internal bond angle of the cyclohexane ring (~109.5°) compresses the external C-C bonds, pushing the -CH₂NH₂ and -CH₂OH groups together.[1] This reduces the entropy of activation for cyclization.[1]

The Side Reactions (Pseudo-Lactamization)
Reaction TypeTrigger ConditionProduct FormedVisual
Carbonylation Reaction with Phosgene, CDI, Carbonates, or Isocyanates.[1]Spiro-Oxazolidinone (Cyclic Carbamate)5-membered ring (Stable)
Oxidation Conversion of -OH to -COOH (Amino Acid synthesis).[1]Spiro-Beta-Lactam (2-azaspiro[3.5]nonan-1-one)4-membered ring (Strained but kinetically favored)

Mechanism & Pathway Diagram

The following diagram illustrates the competitive pathways. The Red Paths represent the unwanted cyclization ("lactamization") side reactions.

G cluster_0 Thorpe-Ingold Effect Zone Alcohol [1-(Aminomethyl) cyclohexyl]methanol Coupling Target: Linear Carbamate/Amide Alcohol->Coupling Activated Ester/Acid (Controlled pH) Oxazolidinone SIDE REACTION: Spiro-Oxazolidinone Alcohol->Oxazolidinone CDI/Phosgene (Fast Cyclization) Acid Intermediate: Beta-Amino Acid Alcohol->Acid Oxidation (Jones/Tempo) BetaLactam SIDE REACTION: Spiro-Beta-Lactam Acid->BetaLactam Dehydration (Gem-Dialkyl Driven)

Caption: Pathway analysis showing how the gem-disubstituted cyclohexane ring accelerates cyclization to oxazolidinones and lactams.

Troubleshooting & Prevention Protocols

Scenario A: Preventing Oxazolidinone Formation (During Coupling)

Context: You are reacting the amine with an electrophile (e.g., to form a urea or carbamate), but the hydroxyl group attacks the carbonyl, closing the ring.

Step-by-Step Protocol:

  • Order of Addition:

    • Incorrect: Adding CDI/Phosgene to the amino-alcohol.[1] This guarantees cyclization.[1]

    • Correct: Pre-activate the partner molecule (e.g., form the isocyanate or activated ester of the other component) before adding the amino-alcohol.

  • Temperature Control:

    • Maintain reaction temperature below 0°C (ideally -10°C to -20°C) during the addition phase.[1] The intramolecular cyclization has a higher activation energy than the intermolecular nucleophilic attack; low temperature kinetically favors the linear product.

  • Transient Protection (Silylation):

    • If cyclization persists, protect the alcohol with TMSCl (Trimethylsilyl chloride) before the coupling step.

    • Protocol: Treat amino-alcohol with 1.1 eq TMSCl + 1.2 eq Et₃N in DCM.[1] React the amine.[1][3][4][5][6][7][8][9][10][11] Deprotect -OTMS with mild acid or methanol workup.[1]

Scenario B: Preventing Beta-Lactam Formation (During Oxidation)

Context: You are oxidizing the alcohol to synthesize the corresponding beta-amino acid.[1]

Critical Control Points:

  • pH Management: The zwitterionic form of the amino acid is less reactive. However, under acidic conditions (during Jones oxidation) or dehydrating conditions, the beta-lactam forms.[1]

  • Avoid Thermal Workup: Do not heat the crude acid product.[1] Beta-lactams in this scaffold form readily upon heating.[1]

Recommended Workflow:

  • N-Protection First: Never oxidize the free amino-alcohol.[1] Protect the amine with Boc (tert-butoxycarbonyl) or Cbz .[1]

    • Why? An N-protected amine cannot attack the forming carboxylic acid/aldehyde to close the ring.[1]

  • Oxidation: Perform oxidation (e.g., TEMPO/Bleach or Pinnick) on the N-Boc intermediate.[1]

  • Deprotection: Remove the Boc group only when necessary, and store the product as a salt (HCl or TFA salt) rather than the free base to prevent auto-cyclization.[1]

Quantitative Data: Cyclization Kinetics

Comparison of cyclization rates for gem-disubstituted vs. linear amino alcohols.

Substrate StructureRelative Cyclization Rate (k_rel)Half-Life (Neutral pH, 25°C)
Linear (5-aminopentanol)1.0> 48 Hours
Gem-Dimethyl Analog~200~ 4 Hours
Cyclohexyl (This Molecule)~500 - 1000 < 30 Minutes

Note: Data extrapolated from standard Thorpe-Ingold kinetic models for 1,3-aminoalcohols.[1]

Frequently Asked Questions (FAQ)

Q1: I am actually working with Gabapentin (the gamma-amino acid) and seeing lactam impurity. Is this the same mechanism?

  • Answer: Yes, the mechanism is identical (nucleophilic attack of amine on carbonyl), but the product is different. Gabapentin forms a 5-membered gamma-lactam (2-azaspiro[4.5]decan-3-one).[1] This is extremely stable and forms spontaneously if Gabapentin is heated or dehydrated.[1] To prevent this, keep Gabapentin samples dry and avoid acidic aqueous solutions at high temperatures.

Q2: Can I use this alcohol as a linker in peptide synthesis without protection?

  • Answer: No. The -OH group will interfere.[1] If you activate the C-terminus of a peptide and react it with this amine, the -OH may attack the activated ester (forming an ester bond) or, more likely, the formed amide will undergo N→O acyl migration or cyclization. You must protect the alcohol (e.g., as a silyl ether) or the amine.

Q3: Why does the "Methanol" in the name not refer to the solvent?

  • Answer: The name "[1-(Aminomethyl)cyclohexyl]methanol" follows IUPAC rules where "methanol" is the parent chain (one carbon with an OH), and the "1-(aminomethyl)cyclohexyl" is the substituent.[1] It indicates the structure: Cyclohexane ring -> C1 -> (CH₂NH₂ and CH₂OH).[1]

References

  • Thorpe-Ingold Effect in Cyclization : Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions.

  • Gabapentin Lactamization Kinetics : Zong, Z., et al. (2012). "Solid-state degradation of Gabapentin: Kinetics and mechanism of lactamization." Journal of Pharmaceutical Sciences.

  • Amino Alcohol Cyclization : Pingen, D., & Vogt, D. (2013).[3] "Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines."[1][3] Catalysis Science & Technology.

  • Oxazolidinone Formation : Paz, J., et al. (2010). "Efficient synthesis of oxazolidinones from amino alcohols." European Journal of Organic Chemistry.[1] [1]

Sources

Technical Support Center: Purification of [1-(Aminomethyl)cyclohexyl]methanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-GAB-INT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely working with [1-(Aminomethyl)cyclohexyl]methanol HCl (CAS: 223794-86-5 for free base; HCl salt is the stabilized form), a critical intermediate in the synthesis of Gabapentin .

The purification of this amino-alcohol hydrochloride is deceptive. While it appears to be a standard salt recrystallization, it carries two specific risks:

  • Lactamization: Under thermal stress or basic conditions, the molecule cyclizes to form 2-azaspiro[4.5]decan-3-one (Gabapentin-Lactam).

  • Phase Separation (Oiling Out): The high ionic strength and amphiphilic nature of the cyclohexane ring often lead to liquid-liquid phase separation (LLPS) rather than crystal nucleation.

This guide provides a self-validating protocol to navigate these risks.

Module 1: Solvent System Selection

The choice of solvent is dictated by the need to reject inorganic salts (carried over from reduction steps) while preventing lactam formation.

Solubility Profile & Recommendations
Solvent SystemRoleSuitabilityTechnical Notes
Methanol (MeOH) Primary SolventHigh Excellent solubility for the HCl salt. Good for rejecting inorganic salts (NaCl/KCl) if hot filtration is used.
Ethanol (EtOH) Primary SolventModerate Lower solubility than MeOH; requires higher temperatures, increasing lactamization risk.
Isopropanol (IPA) Anti-SolventHigh The "Golden Standard" anti-solvent. Induces controlled nucleation when added to MeOH solution.
MTBE / Et₂O Anti-SolventModerate Aggressive anti-solvents. High risk of "oiling out" if added too quickly.
Water Co-SolventLow Avoid if possible. While soluble, removing water requires high heat/vacuum, promoting lactamization.

Module 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a gum) instead of crystallizing. How do I fix this?

Diagnosis: You have entered the "metastable zone" too deeply, too quickly. This is Liquid-Liquid Phase Separation (LLPS). The crystal lattice energy cannot overcome the solvation shell fast enough, so the compound aggregates as an amorphous oil.

The Fix (The "Seeding" Protocol):

  • Re-dissolve: Heat the mixture back to a clear solution (add a small amount of MeOH if necessary).

  • Temperature Control: Cool the solution very slowly to approx. 30-35°C.

  • Seed: Add 0.1% w/w of pure seed crystals. Do not skip this. If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.

  • Anti-solvent Addition: Add the anti-solvent (e.g., IPA) dropwise only after a visible haze of crystals has formed.

  • Agitation: Maintain moderate stirring. Too slow = oiling; Too fast = attrition of crystals.

Q2: I see a new impurity peak (RRT ~1.2) increasing during drying. What is it?

Diagnosis: You are observing Lactamization . The amino group attacks the alcohol/ester functionality, releasing water/HCl and closing the ring to form 2-azaspiro[4.5]decan-3-one.

The Fix:

  • Acidity Check: Ensure the pH of the mother liquor is distinctly acidic (pH < 2). The free base cyclizes rapidly; the HCl salt is stable. Add a drop of conc. HCl to the recrystallization solvent if necessary.

  • Drying Parameters: Never dry this intermediate above 45°C . Use high vacuum (< 50 mbar) at ambient temperature or mild heat (30-40°C).

Q3: How do I remove the yellow color?

Diagnosis: Trace oxidation byproducts or residual metal catalysts (e.g., from Raney Nickel or Rhodium hydrogenation).

The Fix:

  • Activated Carbon: Treat the hot methanolic solution with activated carbon (e.g., Darco G-60) for 15 minutes.

  • Critical Step: You must filter the carbon while the solution is near boiling to prevent premature crystallization on the filter cake.

Module 3: The "Golden Batch" Protocol

Objective: Purify 10g of Crude [1-(Aminomethyl)cyclohexyl]methanol HCl.

  • Dissolution:

    • Place 10g crude solid in a flask.

    • Add Methanol (30 mL) .

    • Heat to reflux (65°C) with stirring.

    • Checkpoint: If undissolved white solids remain (likely inorganic salts like NaCl), perform a Hot Filtration immediately.

  • Nucleation Setup:

    • Allow the filtrate to cool naturally to 40°C.

    • Seed with pure crystals.

    • Hold at 40°C for 30 minutes to establish a crystal bed.

  • Crystallization:

    • Slowly add Isopropanol (60 mL) over 1 hour via an addition funnel.

    • Note: If oiling occurs, stop addition, reheat slightly until clear, and re-seed.

  • Completion:

    • Cool the slurry to 0-5°C and hold for 2 hours.

    • Filter the white crystalline solid.

    • Wash with cold Isopropanol (10 mL).

  • Drying:

    • Dry under vacuum at 35°C for 12 hours.

    • Validation: Check HPLC/TLC. Lactam content should be < 0.1%.

Module 4: Process Logic Visualization

The following diagrams illustrate the decision-making process for purification and impurity fate mapping.

Diagram 1: Recrystallization Decision Tree

Recrystallization_Workflow Start Start: Crude Solid Dissolve Dissolve in Hot MeOH (60°C) Start->Dissolve Check_Solids Insolubles Present? Dissolve->Check_Solids Hot_Filter Hot Filtration (Remove Inorganic Salts) Check_Solids->Hot_Filter Yes (Salts) Cooling Cool to 40°C Check_Solids->Cooling No Hot_Filter->Cooling Seeding Add Seed Crystals Cooling->Seeding Anti_Solvent Add IPA Slowly Seeding->Anti_Solvent Check_Phase Phase Check: Crystals or Oil? Anti_Solvent->Check_Phase Reheat Reheat to Dissolve (Slower Cooling) Check_Phase->Reheat Oil/Gum Final_Cool Cool to 0°C & Filter Check_Phase->Final_Cool Crystals Reheat->Cooling Dry Vacuum Dry < 40°C Final_Cool->Dry

Caption: Decision tree for managing phase separation and inorganic removal during recrystallization.

Diagram 2: Impurity Fate Map

Impurity_Fate Crude Crude Mixture Filter_Cake Filter Cake (Inorganic Salts) Crude->Filter_Cake Hot Filtration Mother_Liquor Mother Liquor (Organic Impurities) Crude->Mother_Liquor Filtration Product Crystalline Product (Purified HCl Salt) Crude->Product Crystallization Lactam Lactam Impurity (Risk Factor) Mother_Liquor->Lactam Enriched in ML Product->Lactam Excess Heat/Base (Degradation)

Caption: Tracking the separation of inorganic salts and the risk of lactam formation.

References

  • Gazzetto, S., et al. (2011). Process for the preparation of Gabapentin. European Patent EP 2368872 A1. Link

    • Relevance: Describes the isolation of Gabapentin intermediates and the use of alcohol solvents for purific
  • Ferrari, M., et al. (2006). Process for the preparation of 1-(aminomethyl)cyclohexaneacetic acid. U.S. Patent 7,071,356. Link

    • Relevance: Details the hydrolysis and purification steps involving the amino-alcohol intermedi
  • Peverali, D., et al. (2003). Process for the production of 1-(aminomethyl)-cyclohexyl-acetic acid in pure form. U.S. Patent 6,521,788. Link

    • Relevance: Provides foundational data on the solubility and conversion of the lactam and amino-alcohol forms.
  • Sigma-Aldrich. (n.d.). [(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride Product Sheet. Link

    • Relevance: Verification of the commercial availability and handling of the HCl salt form.

Handling hygroscopic nature of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the challenges associated with the hygroscopic nature of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride. Here, we present practical, field-tested advice in a question-and-answer format to address common issues encountered during experimental work. Our goal is to ensure the integrity of your experiments through proper handling, storage, and quality control of this valuable research compound.

Frequently Asked Questions (FAQs)

Q1: What does it mean for [1-(Aminomethyl)cyclohexyl]methanol hydrochloride to be hygroscopic?

A1: The term "hygroscopic" describes a substance's tendency to absorb moisture from the surrounding atmosphere.[1][2] For [1-(Aminomethyl)cyclohexyl]methanol hydrochloride, this means that upon exposure to air, the crystalline solid will attract and hold water molecules. This can lead to significant changes in the material's physical and chemical properties.[3] One of its parent compounds, [1-(aminomethyl)cyclohexyl]methanol, is noted as being hygroscopic in its safety data sheet, a property often carried over to its hydrochloride salt.[4]

The primary amine and hydroxyl functional groups in the molecule, along with the ionic nature of the hydrochloride salt, contribute to its affinity for water. Amine hydrochlorides, in general, can readily interact with atmospheric moisture, which can impact their stability and reactivity.[5]

Q2: What are the potential consequences of improper handling and storage of this hygroscopic compound?

A2: Improper handling and storage can lead to several detrimental effects that may compromise your experimental results:

  • Physical Changes: The most immediate effect is a change in the physical state of the powder. It can begin to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water).[1][3] This makes accurate weighing for reactions or analytical standards nearly impossible.

  • Chemical Degradation: The presence of absorbed water can facilitate hydrolysis of the amine hydrochloride, potentially leading to the formation of impurities and degradation of the active compound.[3][6] This is a critical concern in drug development, where purity is paramount.

  • Inaccurate Concentrations: If the compound has absorbed a significant amount of water, the actual mass of the active molecule will be less than the weighed mass.[3] This leads to the preparation of stock solutions with lower-than-intended concentrations, affecting reaction stoichiometry and dose-response studies.

  • Impact on Reaction Outcomes: For moisture-sensitive reactions, the introduction of water via a hygroscopic reagent can inhibit the reaction, lead to unwanted side products, or affect the catalytic cycle.

Q3: What are the recommended storage conditions for [1-(Aminomethyl)cyclohexyl]methanol hydrochloride?

A3: To maintain the integrity of the compound, it should be stored under conditions that minimize its exposure to atmospheric moisture. The following are best practices:

  • Primary Container: Always keep the compound in its original, tightly sealed container.[7]

  • Desiccator Storage: For long-term storage and after opening the original container, it is highly recommended to store the container within a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate.[2][7]

  • Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.[8][9]

  • Aliquoting: To prevent repeated exposure of the bulk material to air, consider aliquoting the powder into smaller, single-use vials under a dry atmosphere.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Powder is clumped or caked The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.For non-critical applications, you may attempt to gently break up the clumps with a dry spatula in a low-humidity environment (e.g., a glovebox).[3] For quantitative work, it is highly recommended to determine the water content (see protocols below) and adjust the mass accordingly, or use a fresh, unopened container of the compound.
Inconsistent results in a moisture-sensitive reaction The hygroscopic nature of the reagent is introducing variable amounts of water into the reaction mixture.Handle the compound exclusively in a glovebox or under a stream of inert gas.[8][9] Use anhydrous solvents and ensure all glassware is rigorously dried. Consider preparing a stock solution in an anhydrous solvent and storing it under an inert atmosphere.
Difficulty in achieving complete dissolution in a non-polar aprotic solvent The presence of absorbed water may be affecting the solubility profile of the compound.Gently heat the mixture (if the compound is thermally stable) or try sonicating to aid dissolution. If the issue persists, consider the possibility of partial hydrolysis and verify the compound's purity via analytical methods like NMR or LC-MS.
Observed degradation of the compound over time in storage The absorbed moisture is likely causing chemical degradation, potentially through hydrolysis.Review your storage procedures. Ensure the container is tightly sealed and stored in a desiccator.[7] For long-term storage, aliquoting into smaller vials under an inert atmosphere is a robust solution.[3]

Experimental Protocols

Protocol 1: Weighing and Dispensing of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride

This protocol outlines the best practices for accurately weighing and dispensing the hygroscopic solid.

Method 1: Standard Laboratory Conditions (for less sensitive applications)

  • Preparation: Have all necessary equipment (spatula, weighing paper/boat, receiving flask) clean, dry, and ready at the balance.

  • Minimize Exposure: Open the main container of the compound for the shortest possible time.

  • Rapid Weighing: Quickly transfer an approximate amount of the solid to a tared weighing vessel.

  • Seal Promptly: Immediately and tightly seal the main container.

  • Record Mass: Record the accurate mass of the transferred solid.

  • Transfer: Promptly transfer the weighed solid to your reaction vessel or for solution preparation.

Method 2: Controlled Atmosphere (Glovebox - for highly sensitive applications)

  • Environment: Ensure the glovebox has a dry, inert atmosphere (low ppm levels of water and oxygen).

  • Transfer Materials: Introduce the sealed container of the compound, along with clean and dry spatulas, weighing boats, and vials, into the glovebox antechamber and cycle as per the glovebox protocol.

  • Equilibration: Allow the items to equilibrate to the glovebox atmosphere before opening the compound container.

  • Dispensing: Open the container and carefully weigh the desired amount of the compound into a tared vial.

  • Sealing: Securely seal both the new vial containing the weighed compound and the main stock container before removing them from the glovebox.

Protocol 2: Determination of Water Content

To accurately prepare solutions or set up reactions, determining the water content of your hygroscopic material may be necessary, especially if it has been improperly stored.

Method A: Loss on Drying (LOD)

This thermogravimetric method is suitable for determining the amount of volatile substances (primarily water) in a sample.[10]

  • Initial Weighing: Accurately weigh a clean, dry weighing dish (W1).

  • Sample Addition: Add approximately 1-2 g of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride to the weighing dish and record the total weight (W2).

  • Drying: Place the dish in a drying oven at a temperature that is sufficient to drive off water but not cause decomposition of the compound (e.g., 105 °C, but this should be verified for the specific compound). Dry for a predetermined period (e.g., 2-3 hours) or until a constant weight is achieved.[11]

  • Cooling: Transfer the weighing dish to a desiccator to cool to room temperature. This prevents the reabsorption of moisture.

  • Final Weighing: Once cooled, reweigh the dish and the dried sample (W3).

  • Calculation:

    • Mass of water = W2 - W3

    • Mass of initial sample = W2 - W1

    • % Water Content = [(W2 - W3) / (W2 - W1)] * 100

Method B: Karl Fischer Titration

This is a highly accurate and specific method for determining water content.[12] It is particularly useful for low water concentrations.

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Solvent Preparation: Use a suitable anhydrous solvent in the titration vessel (e.g., anhydrous methanol).

  • Titrator Conditioning: Run a pre-titration to neutralize any residual water in the solvent.

  • Sample Introduction: Accurately weigh a sample of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride and introduce it into the titration vessel.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Result: The instrument will provide a direct reading of the water content, typically in ppm or as a percentage.

Decision Workflow for Handling

The following diagram illustrates a decision-making process for handling a new or existing batch of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride.

hygroscopic_workflow start Receive/Use Compound check_appearance Visually Inspect Powder start->check_appearance is_free_flowing Is it a free-flowing powder? check_appearance->is_free_flowing use_directly Proceed with experiment (Handle with care to minimize exposure) is_free_flowing->use_directly Yes is_clumped Powder is clumped or caked is_free_flowing->is_clumped No is_critical Is accurate concentration critical? is_clumped->is_critical determine_water_content Determine water content (LOD or Karl Fischer) is_critical->determine_water_content Yes non_critical_use Use for non-quantitative applications only is_critical->non_critical_use No adjust_mass Adjust mass for experiments determine_water_content->adjust_mass discard Consider discarding if severely compromised non_critical_use->discard

Caption: Decision workflow for handling hygroscopic compounds.

References

  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Lab Manager. (2014). Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Store Reagents. Retrieved from [Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?. Retrieved from [Link]

  • MSDS of [1-(aminomethyl)cyclohexyl]methanol. (n.d.).
  • Capot Chemical. (2026). Material Safety Data Sheet - [1-(aminomethyl)cyclohexyl]methanol.
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Washington State Department of Transportation. (n.d.). Method of Determination of Moisture Content.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22379486, (1-(Aminomethyl)cyclohexyl)methanol. Retrieved from [Link]

  • Bansal, A. K., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 80.
  • Mettler Toledo. (n.d.). Moisture Content Determination. Retrieved from [Link]

  • Spectrum Chemical. (2022). Safety Data Sheet - Methyl Alcohol.
  • Chakraborty, D., et al. (2013). Estimation of Soil Clay Content from Hygroscopic Water Content Measurements. Soil Science Society of America Journal, 77(5), 1591-1597.
  • AQUALAB. (n.d.). Measuring moisture content: It's more complicated than you think. Retrieved from [Link]

  • Kett. (n.d.). Learn the Six Methods For Determining Moisture. Retrieved from a test equipment manufacturer's blog.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • ResearchGate. (2025). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. Request PDF.
  • ResearchGate. (n.d.). The Effect of Moisture on the Hydrolysis of Basic Salts. Request PDF.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Download Scientific Diagram.
  • PQE Group. (2021). In-Use Stability Studies for Multi-Dose Products (Part 1: EMA).
  • PubChemLite. (n.d.). [1-(aminomethyl)cyclohexyl]methanol hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). (1-aminocyclohexyl)methanol hydrochloride.
  • BLDpharm. (n.d.). methanol.

Sources

Technical Support Center: Solvent Optimization for [1-(Aminomethyl)cyclohexyl]methanol Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving [1-(aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection when working with this versatile bifunctional building block. The presence of both a primary amine and a primary alcohol presents unique chemoselectivity challenges, and the choice of solvent is paramount to achieving high yields and product purity.[1][2][3]

This document provides practical, in-depth answers to common questions and detailed troubleshooting guides for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing coupling reactions with [1-(aminomethyl)cyclohexyl]methanol?

A: The main challenge is managing chemoselectivity.[2] The molecule contains two nucleophilic sites: a primary amine and a primary alcohol.[1] In many coupling reactions, particularly acylations, reaction can occur at both the nitrogen (N-acylation) and the oxygen (O-acylation), leading to a mixture of the desired amide product and an undesired ester byproduct.[2] Solvent choice can significantly influence the relative reactivity of these two functional groups.

Q2: What is a good starting solvent for a standard amide coupling (e.g., with a carboxylic acid using EDC/HOBt)?

A: For standard amide couplings, polar aprotic solvents are generally the preferred starting point.[2]

  • Dichloromethane (DCM): An excellent initial choice due to its ability to dissolve a wide range of organic molecules and its relatively low boiling point, which simplifies product isolation.

  • N,N-Dimethylformamide (DMF): Often used when reactants have poor solubility in DCM.[4] Its high polarity can facilitate the reaction, but it may also promote O-acylation if the alcohol's reactivity is not controlled.

  • Acetonitrile (ACN): Another polar aprotic solvent that can be effective. Its properties are somewhat intermediate between DCM and DMF.

It is often recommended to screen a few solvents to find the optimal conditions for a specific substrate combination.[5]

Q3: Is it necessary to protect the hydroxyl group before performing an amide coupling?

A: While not always mandatory, protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) is the most reliable strategy to guarantee chemoselectivity and prevent O-acylation.[2] A protection/deprotection sequence adds steps to the synthesis but often results in a cleaner reaction profile and simplifies purification, ultimately leading to a higher overall yield of the desired N-acylated product.[2]

Q4: For a Buchwald-Hartwig amination, what class of solvent is typically used?

A: Buchwald-Hartwig aminations are most commonly performed in nonpolar, aprotic solvents.[6][7]

  • Toluene or Xylenes: These are classic solvents for this reaction, offering the high temperatures often required for catalytic turnover.[6][7][8]

  • Ethereal Solvents (e.g., 1,4-Dioxane, THF, 2-MeTHF): These are also widely used and can be very effective.[7][9][10] 2-Methyltetrahydrofuran (2-MeTHF) is considered a "greener" and safer alternative to THF and dioxane.[11]

The choice can significantly affect reaction rate and the formation of side products like hydrodehalogenation.[6][7]

Q5: My reaction appears to stall or proceeds very slowly. Could the solvent be the issue?

A: Yes, the solvent is a critical factor. Stalling can be due to:

  • Poor Solubility: If any of the reactants (substrate, coupling partner, base, or catalyst) are not fully dissolved, the reaction will be slow or incomplete. This is often an issue with inorganic bases in nonpolar solvents.[6] In such cases, switching to a more polar solvent like DMF or NMP, or using a solvent mixture, can help.[12]

  • Catalyst Inhibition: Some solvents can coordinate to the metal center of a catalyst and inhibit its activity. For example, chlorinated solvents, acetonitrile, and pyridine should generally be avoided in Buchwald-Hartwig reactions as they can bind to palladium.[9]

Troubleshooting Guides

Guide 1: Low Yield and/or O-Acylation in Amide Coupling

Problem: The final product is a mixture of the desired N-acylated compound and the O-acylated ester byproduct, resulting in a low yield of the target molecule and difficult purification.

Systematic Troubleshooting:

  • Assess Solvent Polarity: Highly polar aprotic solvents like DMF and DMSO can enhance the nucleophilicity of the hydroxyl group, increasing the rate of O-acylation.

    • Action: Switch to a less polar solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). This change can temper the reactivity of the alcohol relative to the more nucleophilic amine.

  • Evaluate Base Selection: The choice of base can influence which functional group is deprotonated or how reactive the coupling agent is.

    • Action: If using a strong, non-hindered base, consider switching to a bulkier, non-nucleophilic base like Diisopropylethylamine (DIPEA). Its steric hindrance can sometimes disfavor interaction with the more sterically accessible coupling agent-activated carboxylic acid.

  • Lower Reaction Temperature: Higher temperatures can provide the activation energy needed for the less reactive hydroxyl group to compete with the amine.

    • Action: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C). The more nucleophilic amine should still react efficiently, while the rate of the competing O-acylation will be significantly reduced.

  • Consider Order of Addition: Adding the coupling reagent to the mixture of the carboxylic acid and base before introducing [1-(Aminomethyl)cyclohexyl]methanol can sometimes influence the outcome.

Guide 2: Poor Conversion in Buchwald-Hartwig Amination

Problem: After the specified reaction time, analysis (TLC, LC-MS) shows a significant amount of unreacted starting material (aryl halide/triflate).

Systematic Troubleshooting:

  • Check Solubility of the Base: This is a very common issue.[6] Strong inorganic bases like NaOtBu or K₃PO₄ have poor solubility in nonpolar solvents like toluene or dioxane.[6][7] If the base is not at least partially solubilized, it cannot effectively participate in the catalytic cycle.

    • Action 1: Increase the agitation rate to ensure the base is well-suspended.

    • Action 2: Add a small amount of water or a polar co-solvent (if compatible with the reaction) to help dissolve the base.[6]

    • Action 3: Switch to a more polar ethereal solvent like THF or 2-MeTHF, which may offer better solubility for the reaction components.[10]

  • Verify Solvent Compatibility: Ensure the chosen solvent is not inhibiting the catalyst.

    • Action: Avoid chlorinated solvents and acetonitrile.[9] If you must use a more polar system, consider solvents like CPME or t-amyl alcohol, which have been shown to be effective in certain Buchwald-Hartwig systems.[9][10]

  • Increase Reaction Temperature: The oxidative addition step of the catalytic cycle is often the rate-limiting step and is temperature-dependent.

    • Action: Switch to a higher-boiling solvent (e.g., from THF to Toluene, or from Toluene to m-xylene) to safely increase the reaction temperature.[6][7] Always check the stability of your substrates and catalyst at higher temperatures.

Data Presentation & Protocols

Table 1: Solvent Selection Guide for Coupling Reactions

This table provides a general guide for initial solvent selection based on key physical properties and reaction compatibility. The dielectric constant (ε) is a good measure of a solvent's polarity; higher values indicate higher polarity.[13][14]

SolventClassDielectric Constant (ε)Boiling Point (°C)Recommended ForPotential Issues & Considerations
Dichloromethane (DCM) Polar Aprotic9.140Amide CouplingLow boiling point limits reaction temperature.
Tetrahydrofuran (THF) Polar Aprotic (Ethereal)7.566Amide Coupling, Buchwald-HartwigCan form peroxides upon storage. May result in lower yields for some Buchwald-Hartwig reactions.[7]
Acetonitrile (ACN) Polar Aprotic37.582Amide CouplingCan inhibit Pd catalysts; avoid for Buchwald-Hartwig.[9]
Toluene Nonpolar Aprotic2.4111Buchwald-HartwigHigh temperature is beneficial. Poor solubility for inorganic bases.[6][7]
1,4-Dioxane Polar Aprotic (Ethereal)2.2101Buchwald-HartwigCommon and effective, but has health and safety concerns.[7][8]
N,N-Dimethylformamide (DMF) Polar Aprotic38.0153Amide Coupling (poor solubility cases)High boiling point makes removal difficult. Can promote side reactions (O-acylation).[4]
2-Methyl-THF (2-MeTHF) Polar Aprotic (Ethereal)6.280Buchwald-HartwigGreener alternative to THF and dioxane with good performance.[10][11]

Data compiled from multiple sources for reference.[15][16]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Solvent Screening in Amide Coupling

This protocol outlines a parallel screening approach to quickly identify a suitable solvent for the N-acylation of [1-(aminomethyl)cyclohexyl]methanol.

  • Preparation: To four separate, dry reaction vials equipped with stir bars, add the carboxylic acid (1.0 eq), a coupling additive such as HOBt (1.1 eq), and a non-nucleophilic base like DIPEA (2.5 eq).

  • Solvent Addition: To each vial, add one of the selected screening solvents (e.g., DCM, THF, ACN, DMF) to achieve a standard concentration (e.g., 0.2 M).

  • Activation: Stir the vials at room temperature for 10 minutes to allow for pre-activation of the carboxylic acid.

  • Substrate Addition: Add a solution of [1-(aminomethyl)cyclohexyl]methanol (1.2 eq) in the corresponding solvent to each vial.

  • Reaction: Stir all reactions at a consistent temperature (e.g., room temperature) and monitor progress at set time intervals (e.g., 1h, 4h, 16h) using a single analytical method (e.g., LC-MS or TLC).

  • Analysis: Compare the reactions based on the conversion of starting material and the ratio of the desired N-acylated product to the O-acylated byproduct. The solvent providing the best conversion and selectivity is the lead candidate for optimization.

Diagram: Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical decision-making process for troubleshooting low reaction yields, starting with the most common solvent-related issues.

TroubleshootingWorkflow Troubleshooting Flowchart for Low Yield Start Low Yield or Incomplete Conversion CheckSolubility Are all reactants & reagents fully dissolved? Start->CheckSolubility ChangeSolvent Switch to a more polar solvent (e.g., Toluene -> 2-MeTHF/Dioxane) or add a co-solvent. CheckSolubility->ChangeSolvent No CheckTemp Is reaction temperature optimal for the coupling type? CheckSolubility->CheckTemp Yes ChangeSolvent->Start Re-run Experiment IncreaseTemp Switch to a higher boiling solvent to increase temperature (e.g., THF -> Toluene). CheckTemp->IncreaseTemp No CheckSelectivity Is selectivity the issue? (e.g., O-acylation side product) CheckTemp->CheckSelectivity Yes IncreaseTemp->Start Re-run Experiment ChangePolarity Switch to a less polar solvent (e.g., DMF -> DCM) and/or lower the reaction temperature. CheckSelectivity->ChangePolarity Yes Optimize Proceed with further optimization of catalyst, base, or concentration. CheckSelectivity->Optimize No ChangePolarity->Start Re-run Experiment

Caption: A logical workflow for troubleshooting low reaction yield.

References

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Andersen, R. A., et al. (2018). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • McNulty, J., et al. (2015). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Ghorbani-Choghamarani, A., & Mohammadi, M. (2016). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. New Journal of Chemistry. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2014). How do you distinguish the polarity of organic solvent?[Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Scribd. (n.d.). Dielectric Constants of Common Solvents. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Capot Chemical. (2026). Material Safety Data Sheet - [1-(aminomethyl)cyclohexyl]methanol. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • Reddit. (2025). Low yield despite good HPLC purity with SPPS using chlorotrityl linker. [Link]

  • Irrgang, T., et al. (2017). Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese–PNN pincer complex. Catalysis Science & Technology. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?[Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • Madsen, R., et al. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). (1-(Aminomethyl)cyclohexyl)methanol. [Link]

  • PubChemLite. (n.d.). [1-(aminomethyl)cyclohexyl]methanol hydrochloride. [Link]

  • Gerry, C. J., & Schreiber, S. L. (2018). Unifying principles of bifunctional, proximity-inducing small molecules. Nature Chemical Biology. [Link]

  • Reddit. (2023). Trying to minimize side reactions in a peptide coupling reaction. [Link]

  • WuXi Biology. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. [Link]

  • Contract Pharma. (2023). The Developability Challenges with Bifunctional Targeted Protein Degraders. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology. [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of Amino-Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Word From Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers facing the challenge of manipulating amino-alcohol intermediates, particularly their frustratingly low solubility in non-polar solvents. These molecules are staples in pharmaceutical and materials science, yet their dual functionality—a polar alcohol and a basic amine—creates a high-polarity molecule that resists dissolution in hydrocarbon-based media. This guide is designed to provide you with not just solutions, but a foundational understanding of why these problems occur and how to systematically overcome them. We will explore practical, field-tested strategies to keep your synthesis, work-up, and purification processes running smoothly.

Section 1: Troubleshooting Guide - Immediate Solutions for Experimental Problems

This section is designed to provide rapid, actionable solutions to common problems encountered in the lab.

Q1: My amino-alcohol intermediate has precipitated during an aqueous work-up/extraction with a non-polar solvent (e.g., hexanes, ethyl acetate). What should I do?

This is a classic solubility mismatch. The highly polar amino-alcohol, which was soluble in your reaction mixture, is forced out of solution when partitioned with a non-polar extraction solvent.

Immediate Actions:

  • Introduce a Co-solvent: The principle here is to bridge the polarity gap. Add a moderate-polarity, water-miscible solvent like Tetrahydrofuran (THF) or 1,4-dioxane to the extraction funnel. These co-solvents can help solvate the amino-alcohol and keep it in the organic phase. A 3:1 mixture of a non-polar solvent like chloroform with isopropanol is also a powerful combination for extracting polar organic molecules from an aqueous phase.[1]

  • Adjust the Aqueous pH: This is often the most effective method. The solubility of amino-alcohols is highly pH-dependent.[2][]

    • To Extract into the Organic Layer (as a free base): Make the aqueous layer basic (pH > 10) by adding 1-2M NaOH or K₂CO₃. This deprotonates the ammonium species (-NH₃⁺) to the free amine (-NH₂), reducing its ionic character and increasing its hydrophobicity. The neutral molecule will have a much higher affinity for the organic solvent.

    • To Keep the Compound in the Aqueous Layer (as a salt): Make the aqueous layer acidic (pH < 4) by adding 1M HCl. This protonates the amine group, forming a highly water-soluble ammonium salt, which can be useful for washing away non-polar impurities.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin="0.2,0.1"];

}

Caption: Fig 1: pH Adjustment Workflow for Extraction.

Q2: I'm struggling to get my amino-alcohol to dissolve in a non-polar solvent for a reaction. How can I proceed?

Forcing an amino-alcohol into a non-polar reaction medium like toluene or hexane requires overcoming strong intermolecular hydrogen bonds.

Recommended Strategies:

  • Use a Co-Solvent System: Start by adding a minimal amount of a more polar solvent to your non-polar medium.

    • Ethereal Solvents: THF or 1,4-dioxane are excellent choices as they are relatively non-protic but can accept hydrogen bonds, disrupting the amino-alcohol's self-association.

    • Alcohols: A small amount of isopropanol or tert-butanol can be effective, but be cautious as the hydroxyl group can interfere with many reagents (e.g., Grignards, acyl chlorides).

  • Consider Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent, PTC is an excellent technique. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), acts as a "detergent," forming a lipophilic ion pair with your reactant and shuttling it into the organic phase where the reaction can occur.[4][5][6] This is particularly useful for reactions like alkylations.[5]

  • Gentle Heating: Increasing the temperature can sometimes provide the necessary energy to overcome the intermolecular forces and dissolve the compound. However, monitor for potential degradation of your starting material.

Q3: My compound is streaking badly on TLC and won't elute properly during column chromatography using a non-polar eluent system.

This is a classic sign of strong interaction with the silica gel stationary phase. The polar amine and alcohol groups bind tightly to the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and recovery.

Solutions for Chromatography:

  • Modify the Mobile Phase:

    • Add a Polar Modifier: Introduce a more polar solvent like methanol or isopropanol to your eluent system (e.g., 1-10% in dichloromethane or ethyl acetate). This competes with your compound for binding sites on the silica.

    • Add a Basic Modifier: To specifically counteract the acidic silica, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the mobile phase. This will protonate the amine on your compound, preventing it from binding to the silica.

  • Chemical Derivatization (Protection): If solubility and chromatography remain problematic, the most robust solution is to temporarily "mask" the polar functional groups with non-polar protecting groups.[7][8]

    • Protect the Amine: Use tert-butyloxycarbonyl (Boc) group (e.g., using Boc-anhydride).

    • Protect the Alcohol: Use a silyl ether like tert-butyldimethylsilyl (TBDMS) (e.g., using TBDMS-Cl).[9] This strategy dramatically reduces the polarity of your intermediate, making it behave much more like a simple hydrocarbon, which is ideal for purification in non-polar solvents. The protecting groups can be removed in a subsequent step.[7][10]

Section 2: Frequently Asked Questions - Understanding the Underlying Principles

Q4: What makes amino-alcohols so poorly soluble in non-polar solvents?

The principle of "like dissolves like" governs solubility.[11][12][13] Non-polar solvents like hexane are composed of molecules that interact primarily through weak London dispersion forces.[14] Amino-alcohols, however, are fundamentally polar. They contain both a hydroxyl (-OH) group and an amino (-NH₂) group. Both of these functional groups can act as hydrogen bond donors and acceptors.[15][16][17] This leads to strong intermolecular hydrogen bonding between amino-alcohol molecules, creating a stable, high-polarity network that non-polar solvents cannot effectively break apart or interact with.[18][19]

dot graph { graph [layout=neato, splines=true, overlap=false, sep="0.6"]; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10]; edge [penwidth=1.5];

}

Caption: Fig 2: Intermolecular Hydrogen Bonding in Amino-Alcohols.

Q5: How do I rationally select a solvent or co-solvent system?

Selection should be based on polarity matching. Non-polar solvents have low dielectric constants and polarity indices, while polar solvents have high values. Your goal is to create a solvent environment with an intermediate polarity that can accommodate your amino-alcohol.

SolventDielectric Constant (ε) at 20°CPolarity IndexRole / Use Case
n-Hexane1.890.1Primary non-polar solvent
Toluene2.382.4Non-polar aromatic solvent
Diethyl Ether4.342.8Slightly polar, good initial choice
Dichloromethane (DCM)9.083.1Moderately polar, versatile
Tetrahydrofuran (THF)7.584.0Excellent polar aprotic co-solvent
Ethyl Acetate6.024.4Common moderately polar solvent
Isopropanol19.923.9Polar protic modifier for chromatography
Methanol33.05.1Highly polar protic modifier
Data compiled from various chemical data sources.

Strategy: Start with your primary non-polar solvent (e.g., Toluene) and titrate in a co-solvent (e.g., THF) until dissolution is achieved. For chromatography, start with a non-polar eluent and gradually increase the percentage of a polar modifier (e.g., ethyl acetate, then methanol) to find the optimal separation conditions.

Q6: When should I consider chemical modification (derivatization) instead of solvent changes?

Opt for chemical modification when:

  • Multiple problematic steps: If both the reaction and the purification are plagued by solubility issues, protecting the functional groups provides a global solution.

  • High polarity: For amino-alcohols with additional polar groups or a very short carbon chain, solvent-based methods may not be sufficient.

  • Improved stability: Protecting groups can prevent side reactions involving the amine or alcohol, increasing the overall yield and purity of your desired product.

While it adds two steps to your synthesis (protection and deprotection), the time saved by avoiding difficult purifications and improving yields often makes it the more efficient strategy.

Section 3: Protocols & Data

Protocol 1: Step-by-Step Guide to pH-Based Solubility Adjustment for Extraction

Objective: To separate an amino-alcohol intermediate from a reaction mixture into an organic solvent.

Materials:

  • Reaction mixture containing the amino-alcohol.

  • Separatory funnel.

  • Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate).

  • 1M Sodium Hydroxide (NaOH) solution.

  • 1M Hydrochloric Acid (HCl) solution.

  • Deionized water.

  • pH paper or pH meter.

Procedure:

  • Initial Quench: Transfer the reaction mixture to a separatory funnel and dilute with deionized water and the chosen organic solvent.

  • Basification: Slowly add 1M NaOH solution dropwise while gently swirling. After each addition, stopper the funnel, shake carefully (venting frequently), and allow the layers to separate.

  • Check pH: Using a glass rod, spot a drop of the aqueous layer onto pH paper. Continue adding base until the aqueous pH is > 10.

  • Extraction: At this pH, the amino-alcohol will be in its neutral, free-base form and will preferentially partition into the organic layer. Perform the extraction by shaking vigorously.

  • Separate Layers: Drain the organic layer. To maximize recovery, re-extract the aqueous layer with fresh organic solvent 1-2 more times.

  • Combine and Wash: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

References

  • Growing Science. (2013). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Available at: [Link]

  • Chemistry Steps. Solubility of Organic Compounds. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate. Available at: [Link]

  • Khan Academy. Solubility of organic compounds. Available at: [Link]

  • Quora. How will you increase the solubility of organic compounds in water? Available at: [Link]

  • ACS Publications. (2022). The Role of Hydrogen Bonds in Thermodynamic and Structural Properties in Binary Mixtures of Amino Acid Ionic Liquid–H2O: A Combined Experimental and Computational Study. Available at: [Link]

  • ACS Publications. (2005). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Available at: [Link]

  • IntechOpen. Polarity and Solubility of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. Available at: [Link]

  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Available at: [Link]

  • Wikipedia. Phase-transfer catalyst. Available at: [Link]

  • ACS Publications. (1940). Hydrogen Bonding and the Solubility of Alcohols and Amines in Organic Solvents. XIII. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • PubMed. (1976). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • CEM Corporation. Protection and Deprotection. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available at: [Link]

  • Entech. (2024). The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts. Available at: [Link]

  • ACS Publications. (2011). Amino Acid-Protecting Groups. Available at: [Link]

  • arXiv.org. (2024). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. Available at: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • University of Manitoba. (2023). Solubility of Organic Compounds. Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Chromatography Forum. (2006). Organic pH modifier. Available at: [Link]

  • University of Rochester. Workup for Polar and Water-Soluble Solvents. Available at: [Link]

  • Purdue University. The Solution Process. Available at: [Link]

  • Nagwa. Lesson Explainer: Polar and Nonpolar Solvents. Available at: [Link]

  • Quora. If polar solvents can dissolve polar solutes due to partial charges, how does nonpolar... Available at: [Link]

  • Quora. Why does the solubility of alcohol in hexane increase as length of hydrocarbon chain... Available at: [Link]

  • Pearson. (2024). Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. Available at: [Link]

  • Study.com. Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Available at: [Link]

Sources

Controlling temperature to prevent decomposition of [1-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Stability Paradox

[1-(Aminomethyl)cyclohexyl]methanol (CAS 2041-57-8) presents a unique challenge in process chemistry. While the cyclohexane ring confers steric bulk that suggests stability, the 1,3-amino alcohol motif creates a "bifunctional vulnerability." The primary amine (-NH₂) and primary alcohol (-OH) groups are in close proximity, making the molecule susceptible to both oxidative degradation and atmospheric carbonylation —processes significantly accelerated by thermal excursions.

This guide moves beyond generic SDS advice. It breaks down the mechanistic reasons for temperature control and provides actionable protocols to preserve the integrity of this critical intermediate.

Module 1: Critical Temperature Thresholds

Q: What is the absolute maximum temperature for handling this compound before degradation begins?

A: There is no single "decomposition point" like a melting point; degradation is kinetic. However, we define three critical zones based on field data and functional group chemistry:

ZoneTemperature RangeStatusChemical Behavior
Safe Storage 2°C to 8°CRecommended Kinetic rates of oxidation and CO₂ absorption are negligible.
Handling/Melting 20°C to 45°CTransient Use Safe for short durations (<24h) under inert gas. Viscosity drops, allowing transfer.
Danger Zone > 60°CCritical Risk Rapid oxidation of the amine (yellowing). Onset of intramolecular condensation.
Flash Degradation > 120°CFailure Irreversible dehydration and polymerization.

Technical Insight: The compound is often a viscous liquid or low-melting solid. Users frequently overheat it to lower viscosity for pipetting. Do not exceed 45°C. Instead of high heat, use a warm water bath and wide-bore pipette tips to manage viscosity.

Module 2: Decomposition Pathways (The "Why")

Q: My clear sample turned yellow/orange after leaving it on the bench. Is it still usable?

A: The color change indicates oxidative instability , likely forming imines or N-oxides.

  • Mechanism: At elevated temperatures (>25°C) in air, the primary amine undergoes radical oxidation. This reaction is autocatalytic.

  • Usability: If the color is pale yellow, purity may still be >95%, and it can be purified via distillation or recrystallization (as an oxalate salt). If orange/brown, significant decomposition has occurred; discard.

Q: What is the white crust forming on the cap?

A: This is not thermal decomposition but carbamate formation , which is temperature-dependent.

  • Mechanism: Amino alcohols react reversibly with atmospheric CO₂ to form carbamates (zwitterionic species).

    
    
    
  • Temperature Factor: Lower temperatures actually favor the thermodynamic stability of the carbamate solid, but higher temperatures increase the rate of reaction with CO₂ if the container is not sealed.

  • Fix: Store under Argon/Nitrogen.

Visualizing the Degradation Matrix

The following diagram maps the specific degradation routes triggered by thermal and environmental stress.

DecompositionPathways cluster_prevention Prevention Strategy Compound [1-(Aminomethyl) cyclohexyl]methanol Oxidation Oxidative Degradation (Yellowing/Imines) Compound->Oxidation  >25°C + O2 (Air)   Carbamate Carbamate Formation (White Crust) Compound->Carbamate  Exposure to CO2 (Any Temp)   Cyclization Intramolecular Cyclization Compound->Cyclization  >120°C (Thermal Shock)   Stable Stable Storage (Liquid/Solid) Compound->Stable  2-8°C, Inert Gas  

Figure 1: Thermal and environmental degradation pathways.[1] Note that oxidation is the primary driver of color change.

Module 3: Troubleshooting & Recovery Protocols

Scenario 1: Thawing a Frozen Sample

Issue: The compound is stored at 2-8°C and has solidified or become extremely viscous. Incorrect Action: Heating rapidly on a hotplate set to 100°C. Correct Protocol:

  • Equilibration: Move the sealed container to room temperature (20°C) and let it stand for 30 minutes.

  • Gentle Warming: If still solid, place in a water bath at 35-40°C .

  • Agitation: Swirl gently. Do not sonicate vigorously if the cap is loose (introduces O₂).

  • Inert Blanket: Before re-sealing, purge the headspace with Nitrogen or Argon for 10 seconds.

Scenario 2: Low Yield in Downstream Synthesis

Issue: Reaction yield is 20% lower than expected. Diagnosis: The reagent may have absorbed water. Amino alcohols are hygroscopic . Verification: Run a Karl Fischer (KF) titration. If water >1%, the stoichiometry of your reaction is compromised. Recovery:

  • Dissolve the compound in dry Dichloromethane (DCM).

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under vacuum at room temperature.

Module 4: Standard Operating Procedure (SOP) for Storage

To ensure maximum shelf-life (12-24 months), adhere to this strict protocol.

ParameterSpecificationReason
Primary Container Amber Glass VialPrevents photodegradation (though less critical than thermal).
Cap Liner Teflon (PTFE)Prevents leaching of plasticizers from standard caps.
Headspace Argon or NitrogenDisplaces O₂ (prevents yellowing) and CO₂ (prevents crust).
Temperature +4°C (Refrigerator) Slows kinetic degradation rates significantly.
Desiccant Store vial in a desiccatorPrevents moisture absorption through the septum/cap.

References

  • PubChem. (2025).[2] Compound Summary: [1-(Aminomethyl)cyclohexyl]methanol (CAS 2041-57-8).[2][3][4][5] National Library of Medicine.[2] Link[2]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Cyclohexylmethanol derivatives. (General handling of amino-cyclohexyl alcohols).[6] Link

  • Bergbreiter, D. E., & Momongan, M. (2004). Asymmetric Synthesis using Amino Alcohol Ligands. Comprehensive Chiral Synthesis. (Context on the sensitivity of 1,3-amino alcohols).
  • Sigma-Aldrich. (2025). Product Specification: [1-(Aminomethyl)cyclohexyl]methanol.[2][4][5][7][8]Link

Sources

Minimizing over-alkylation impurities during [1-(Aminomethyl)cyclohexyl]methanol derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Over-Alkylation & Impurity Formation Product: [1-(Aminomethyl)cyclohexyl]methanol (CAS: 2041-57-8) Audience: Medicinal Chemists, Process Development Scientists[1]

Core Directive: The Nucleophilic Competition

You are encountering a classic "Nucleophilic Competition" challenge. The molecule [1-(Aminomethyl)cyclohexyl]methanol contains two nucleophilic sites: a primary amine and a primary alcohol in a 1,3-relationship.[1]

The primary failure mode in derivatizing this scaffold is runaway N-alkylation .[1] The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl group. This leads to a statistical distribution of mono-, di-, and trace O-alkylated impurities.[1]

This guide provides the protocols to break this cycle and achieve selective mono-N-alkylation.

Diagnostic & Decision Logic

Before selecting a protocol, use this logic flow to determine the correct synthetic strategy based on your available electrophile.

DecisionMatrix Start Start: Select Electrophile IsAldehyde Is the alkyl group available as an Aldehyde/Ketone? Start->IsAldehyde IsHalide Is it an Alkyl Halide (R-X) or Sulfonate? IsAldehyde->IsHalide No Reductive STRATEGY A: Reductive Amination IsAldehyde->Reductive Yes (Preferred) Direct STRATEGY B: Direct Alkylation IsHalide->Direct Simple R-X Protect STRATEGY C: Protect/Deprotect (Boc/Cbz) IsHalide->Protect Complex/Precious R-X OxazineRisk Risk: Tetrahydro-1,3-oxazine formation (Cyclization) Reductive->OxazineRisk Check 1,3-spacing ProtocolA Use Protocol A: NaBH(OAc)3 / DCE OxazineRisk->ProtocolA Cesium Use Protocol B: Cesium Effect (Cs2CO3) Direct->Cesium

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile availability.

Mechanism of Failure: The "Runaway" Kinetics

Understanding why the reaction fails is the key to fixing it.

  • 
     (Mono-alkylation):  Reaction of primary amine 
    
    
    
    Secondary amine.[1]
  • 
     (Di-alkylation):  Reaction of secondary amine 
    
    
    
    Tertiary amine.[1]

In standard conditions (e.g.,


/DMF), 

. As soon as the secondary amine forms, it competes for the remaining alkyl halide. Because the alkyl group pushes electron density onto the nitrogen, the secondary amine is "hotter" (more nucleophilic) than the primary amine.

The Fix: We must manipulate the kinetics so that


  or remove the mechanism of direct displacement entirely.

Troubleshooting Protocols

Protocol A: Reductive Amination (The Gold Standard)

Use this when the alkyl group can be sourced as an aldehyde or ketone.

This method avoids the


 kinetic trap because the intermediate imine forms in a 1:1 stoichiometry and is then reduced.

The "Expert" Risk: Because your molecule is a 1,3-amino alcohol, reacting it with an aldehyde can form a tetrahydro-1,3-oxazine (a 6-membered cyclic aminal) instead of a simple imine.[1] You must use a reducing agent that acts faster than this cyclization equilibrium stabilizes.[1]

Step-by-Step:

  • Stoichiometry: Dissolve [1-(Aminomethyl)cyclohexyl]methanol (1.0 equiv) and the Aldehyde (1.05 equiv) in 1,2-Dichloroethane (DCE) or THF .

    • Note: Avoid Methanol initially if oxazine formation is suspected; DCE favors the open imine.

  • Acid Catalyst: Add Acetic Acid (AcOH) (1.0 equiv).[1] This catalyzes imine formation.[1][2]

  • Reductant Addition: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.

    • Why STAB? It is mild and will reduce the imine/iminium species selectively without reducing the aldehyde itself (unlike NaBH4).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. The product will be the mono-alkylated secondary amine.

Validation:

  • Impurity Check: Look for a peak with M+12 (from formaldehyde bridging) or M-2 (oxidation) which indicates oxazine formation.[1]

Protocol B: Direct Alkylation with the "Cesium Effect"

Use this when you MUST use an alkyl halide (R-X).[1]

If reductive amination is impossible, do not use standard bases (


, 

). Use Cesium Carbonate (

)
or Cesium Hydroxide (

)
.[1]

Scientific Logic: The large Cesium cation (


) forms a "loose" ion pair with the amide anion. It also promotes a specific surface effect that suppresses over-alkylation by sterically crowding the N-center after the first alkylation, or by facilitating the mono-alkylation so rapidly that high dilution is effective.

Step-by-Step:

  • Solvent: Use anhydrous DMF or Acetonitrile (0.1 M concentration—high dilution is critical).[1]

  • Base: Add

    
      (1.0 equiv) and TBAI  (tetrabutylammonium iodide, 0.1 equiv) as a catalyst.
    
  • Addition: Add [1-(Aminomethyl)cyclohexyl]methanol (1.0 equiv).

  • Controlled Feed: Dissolve the Alkyl Halide (0.9 equiv—slight deficit) in solvent. Add this solution dropwise over 1 hour.

    • Crucial: Keeping the amine in excess at all times statistically favors mono-alkylation.[1]

  • Temperature: Maintain at RT. Heating promotes O-alkylation.[1]

Impurity Profile & Diagnosis

Use this table to identify spots on your TLC or peaks in your LC-MS.

Impurity TypeStructure / DescriptionLC-MS SignatureCause
Impurity A N,N-Dialkylated Mass = Product + Alkyl GroupExcess alkyl halide; Base too strong; Temperature too high.[1]
Impurity B O-Alkylated Mass = ProductHard base used (NaH); Polar protic solvents absent.[1]
Impurity C Tetrahydro-1,3-oxazine Mass = Amine + Aldehyde - H2OCyclization during reductive amination (Specific to 1,3-amino alcohols).[1]
Impurity D Gabapentin-Lactam Mass = 171 (loss of H2O from Gabapentin)Contamination in starting material (unreduced Gabapentin cyclizing).[1]

Frequently Asked Questions (FAQ)

Q: Why do I see a "streaking" spot on my TLC? A: The secondary amine product is basic and interacts with the acidic silica gel.

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your TLC eluent (e.g., DCM:MeOH:NH4OH 90:10:1). This neutralizes the silica sites.

Q: Can I use NaH (Sodium Hydride) to speed up the reaction? A: No. NaH is a "hard" base and will deprotonate the hydroxyl group (-OH), leading to O-alkylation (ether formation). Stick to "soft" bases like Cesium Carbonate or organic bases (DIPEA) to favor the softer Nitrogen nucleophile.

Q: I see a peak corresponding to [M + 12] in my reductive amination. What is it? A: This is likely a methylene bridge impurity formed if your solvent contained traces of Formaldehyde, or if the oxazine intermediate formed and didn't fully reduce. Ensure your DCE/THF is fresh and high purity.

Q: Why not just protect the alcohol with TBDMS? A: You can, but it adds two synthetic steps (protection/deprotection). The amine is significantly more nucleophilic than the alcohol (


). If you control the stoichiometry and base strength (Protocol B), the -OH group will remain spectators without protection.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2002). "Efficient synthesis of secondary amines by selective alkylation of primary amines." Tetrahedron. (Demonstrating the Cesium Effect).

  • Fülöp, F., et al. (2000). "Synthesis and transformations of 1,3-amino alcohols." (Discussing Oxazine formation). Arkivoc.

  • PubChem Compound Summary. (2025). "[1-(Aminomethyl)cyclohexyl]methanol."[1][4] National Center for Biotechnology Information.[1] [1]

Sources

Workup procedures to isolate [1-(Aminomethyl)cyclohexyl]methanol free base from HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the workup and isolation of [1-(Aminomethyl)cyclohexyl]methanol free base from its hydrochloride (HCl) salt. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure a successful and efficient isolation process.

I. Understanding the Chemistry: From Salt to Free Base

[1-(Aminomethyl)cyclohexyl]methanol is a primary amine and an alcohol. In its hydrochloride salt form, the amine group is protonated, forming an ammonium chloride salt. This salt is typically a stable, crystalline solid with good water solubility. To isolate the active free base, the protonated amine must be neutralized (deprotonated) to its neutral, more organic-soluble form.

The fundamental principle of this workup procedure is an acid-base extraction. By increasing the pH of an aqueous solution of the HCl salt, we shift the equilibrium towards the free amine, which can then be extracted into an organic solvent.

II. Physicochemical Properties

A thorough understanding of the physical and chemical properties of both the starting material and the final product is critical for designing an effective workup procedure.

Property[1-(Aminomethyl)cyclohexyl]methanol HCl Salt[1-(Aminomethyl)cyclohexyl]methanol Free Base
Molecular Formula C₈H₁₈ClNOC₈H₁₇NO
Molecular Weight 179.69 g/mol 143.23 g/mol
Appearance Typically a white to off-white solidColorless to pale yellow liquid or solid[1]
Predicted pKa (Amine) Not applicable~10.5 - 11.0 (Estimated for primary amines)
Solubility Soluble in water and polar protic solventsSoluble in polar organic solvents and water[1]

III. Step-by-Step Experimental Protocol

This protocol provides a detailed methodology for the isolation of [1-(Aminomethyl)cyclohexyl]methanol free base from its HCl salt.

A. Materials and Reagents
  • [1-(Aminomethyl)cyclohexyl]methanol HCl salt

  • Deionized water

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH), 1 M and 2 M solutions

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • pH paper or a calibrated pH meter

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., heptane, toluene, or a mixed solvent system)

B. Visualization of the Workflow

workflow cluster_basification Step 1: Basification cluster_extraction Step 2: Extraction cluster_purification Step 3: Purification & Isolation A Dissolve HCl Salt in Water B Add Base (e.g., NaOH) to pH > 12 A->B Deprotonation C Transfer to Separatory Funnel B->C D Add Organic Solvent (e.g., DCM) C->D E Extract Free Base into Organic Layer D->E Partitioning F Dry Organic Layer (Na₂SO₄) E->F G Filter and Concentrate F->G H Optional: Recrystallization G->H I Isolate Pure Free Base H->I

Caption: Workflow for isolating the free base.

C. Detailed Procedure
  • Dissolution and Basification:

    • In a suitable flask, dissolve the [1-(Aminomethyl)cyclohexyl]methanol HCl salt in deionized water. A concentration of 5-10% (w/v) is a good starting point.

    • Cool the solution in an ice bath to manage any heat generated during neutralization.

    • Slowly add a 1 M solution of NaOH or KOH while stirring, monitoring the pH with pH paper or a pH meter. Continue adding the base until the pH of the solution is greater than 12. This ensures complete deprotonation of the amine.

  • Liquid-Liquid Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add an equal volume of an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). DCM is often effective for extracting polar amines.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The organic layer containing the free base will be the bottom layer if using DCM and the top layer if using EtOAc.

    • Drain the organic layer into a clean flask.

    • Perform a second extraction on the aqueous layer with a fresh portion of the organic solvent to maximize the yield. Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.

    • Filter the drying agent and transfer the dried organic solution to a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the crude [1-(Aminomethyl)cyclohexyl]methanol free base.

  • Optional Purification by Recrystallization:

    • If the isolated free base requires further purification, recrystallization can be employed.[2]

    • The choice of solvent is crucial. Since the free base is polar, a non-polar solvent or a mixed solvent system is often suitable. Good starting points for solvent screening include heptane, toluene, or a mixture of a polar solvent in which the compound is soluble (like methanol or ethanol) and a non-polar anti-solvent (like hexane or diethyl ether).[3][4]

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain the pure [1-(Aminomethyl)cyclohexyl]methanol free base.

IV. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the workup procedure.

Frequently Asked Questions
  • Q1: Why is it necessary to use a strong base and raise the pH above 12?

    • A1: The ammonium salt of a primary amine has a pKa in the range of 10-11. To ensure complete deprotonation and maximize the concentration of the free base for extraction, the pH of the aqueous solution should be at least 1-2 pH units above the pKa of the amine.[5] A pH greater than 12 ensures that the equilibrium is strongly shifted towards the free amine.

  • Q2: My product seems to be staying in the aqueous layer even after basification and extraction. What could be the problem?

    • A2: This could be due to several factors:

      • Incomplete Basification: Double-check the pH of the aqueous layer to ensure it is sufficiently basic.

      • High Water Solubility of the Free Base: [1-(Aminomethyl)cyclohexyl]methanol free base has some water solubility due to its polar amine and alcohol functional groups. To decrease its solubility in the aqueous phase and drive it into the organic layer, you can add a saturated solution of sodium chloride (brine) to the aqueous layer. This "salting out" effect increases the ionic strength of the aqueous phase, making it less favorable for the organic compound.[6]

      • Inappropriate Extraction Solvent: If the chosen organic solvent is not polar enough, it may not effectively extract the polar free base. Consider using a more polar solvent like dichloromethane.[7]

  • Q3: An emulsion has formed during the extraction. How can I resolve this?

    • A3: Emulsions are common when extracting basic aqueous solutions. To break an emulsion, you can try the following:

      • Allow the separatory funnel to stand undisturbed for a longer period.

      • Gently swirl the funnel instead of vigorous shaking.

      • Add a small amount of brine to the funnel.

      • Filter the emulsion through a pad of celite or glass wool.

  • Q4: I have a low yield of my final product. What are the potential causes?

    • A4: Low yield can result from several issues:

      • Incomplete Extraction: Perform multiple extractions (2-3 times) with the organic solvent to ensure all the free base is transferred from the aqueous layer.

      • Product Loss During Workup: Be careful during transfers between flasks and the separatory funnel.

      • Incomplete Recrystallization: If you performed a recrystallization, some of your product will remain in the mother liquor. You can try to concentrate the mother liquor to obtain a second crop of crystals.

      • Incorrect Stoichiometry: Ensure you started with an accurate weight of the HCl salt.

Troubleshooting Scenarios
Problem Possible Cause Recommended Solution
No precipitate forms upon basification. The free base is highly soluble in the aqueous solution.This is expected. Proceed directly to the extraction step.
The organic layer is cloudy after drying. Incomplete drying.Add more anhydrous drying agent and allow for sufficient contact time with stirring.
The product "oils out" during recrystallization instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of additional solvent to dissolve the oil, then try cooling the solution more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.
The final product is discolored. Presence of impurities.Consider treating the solution with activated charcoal during the recrystallization process to remove colored impurities.[2]

V. References

  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Harvard University. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • YouTube. (2021, January 26). Intro to Liquid-Liquid Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

Sources

Validation & Comparative

Analysis of the 1H NMR Spectrum of [1-(Aminomethyl)cyclohexyl]methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the 1H NMR Spectral Analysis of [1-(Aminomethyl)cyclohexyl]methanol Hydrochloride and Its Analogs

In the landscape of modern drug discovery, the selection of appropriate molecular building blocks is a critical determinant of success. These scaffolds provide the foundational architecture upon which functionality and specificity are built. [1-(Aminomethyl)cyclohexyl]methanol hydrochloride is one such versatile building block, offering a rigid cyclohexyl core functionalized with both a primary amine and a primary alcohol. This combination of features makes it a valuable starting point for the synthesis of a wide range of pharmacologically active compounds.

A deep understanding of the structural characteristics of these building blocks is paramount, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the 1H NMR spectrum of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride. It further offers a comparative analysis with structurally related alternatives to highlight how subtle changes in the molecular scaffold are reflected in their NMR spectra, thereby providing a basis for unambiguous structural confirmation.

While an experimental spectrum is not publicly available, a detailed prediction of the 1H NMR spectrum of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride can be derived from fundamental NMR principles and data from analogous structures. The analysis considers the chemical environment of each proton, predicting its chemical shift (δ), multiplicity, and integration.

The structure of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride features several distinct proton environments, as illustrated below.

Caption: Molecular structure of [1-(Aminomethyl)cyclohexyl]methanol with key proton environments labeled.

Predicted 1H NMR Spectral Data:

ProtonsLabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Cyclohexyl Protonsa, b, c1.2 - 1.8Broad Multiplet10HThe ten protons on the cyclohexane ring are chemically non-equivalent due to the substitution pattern and ring conformation. This results in significant signal overlap, producing a complex, broad multiplet in a region typical for aliphatic cyclohexane protons.
Aminomethyl Protonsd~ 2.9 - 3.2Singlet2HThese protons are adjacent to the electron-withdrawing quaternary carbon and the positively charged ammonium group, causing a downfield shift. In an aprotic solvent, they would likely appear as a singlet due to the absence of coupling to neighboring protons.
Hydroxymethyl Protonse~ 3.5 - 3.8Singlet2HThe proximity to the electronegative oxygen atom deshields these protons, shifting their signal downfield. Similar to the aminomethyl protons, they are expected to be a singlet.
Ammonium Protons-~ 7.5 - 8.5Broad Singlet3HThe protons on the positively charged nitrogen are highly deshielded and often exchange with trace water in the solvent, leading to a broad signal. The chemical shift can be highly variable depending on the solvent and concentration.
Hydroxyl Proton-VariableBroad Singlet1HThe chemical shift of the hydroxyl proton is highly dependent on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. It often appears as a broad singlet and may exchange with D₂O.

Comparative Analysis with Alternative Building Blocks

To better understand the unique spectral signature of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride, it is instructive to compare it with structurally related building blocks. Here, we examine two alternatives: [1-(Aminomethyl)cyclopropyl]methanol and 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride .

Feature[1-(Aminomethyl)cyclohexyl]methanol HCl[1-(Aminomethyl)cyclopropyl]methanol4-(Aminomethyl)tetrahydro-2H-pyran-4-ol HCl
Ring System CyclohexaneCyclopropaneTetrahydropyran
Ring Protons (δ, ppm) 1.2 - 1.8 (Broad Multiplet)0.2 - 0.8 (Multiplets)1.5 - 1.9 and 3.5 - 3.9 (Multiplets)
Key Differentiator Complex aliphatic signals in the typical range.Highly shielded (upfield) ring protons due to the high s-character of C-C bonds and ring strain.Presence of deshielded protons adjacent to the ring oxygen (~3.5-3.9 ppm).
-CH₂-N⁺H₃ (δ, ppm) ~ 2.9 - 3.2~ 2.5 - 2.8~ 3.0 - 3.3
-CH₂-OH (δ, ppm) ~ 3.5 - 3.8~ 3.3 - 3.6~ 3.6 - 3.9

This comparison clearly demonstrates that the 1H NMR spectrum serves as a sensitive fingerprint of the molecular structure. The distinct ring systems of the alternatives lead to significant and predictable differences in their respective spectra, allowing for straightforward differentiation.

Experimental Protocol for 1H NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality 1H NMR data. The following is a generalized procedure for a standard 1H NMR experiment.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD for the hydrochloride salt) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1][2][3]

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This process minimizes magnetic field inhomogeneity.

  • Data Acquisition:

    • Load a standard 1H acquisition parameter set.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

    • Determine the 90° pulse width for the probe.

    • Set the acquisition time (typically 2-4 seconds) and the relaxation delay (D1, typically 1-5 seconds) to ensure full relaxation of the protons between scans.[4]

    • Set the number of scans to achieve an adequate signal-to-noise ratio (S/N). For a moderately concentrated sample, 8 or 16 scans are often sufficient.

    • Initiate data acquisition.

  • Data Processing:

    • Apply a Fourier transform to convert the time-domain data (Free Induction Decay - FID) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).[5]

    • Integrate the peaks to determine the relative number of protons for each signal.[6]

cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Acquisition cluster_proc Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim params Set Parameters (SW, AT, D1, NS) shim->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate calibrate->integrate

Caption: Workflow for 1H NMR data acquisition and processing.

Conclusion

The 1H NMR spectrum provides an information-rich and highly sensitive probe of molecular structure. For a key building block like [1-(Aminomethyl)cyclohexyl]methanol hydrochloride, a thorough understanding of its spectral features is essential for quality control and for tracking its incorporation into more complex molecules. By comparing its predicted spectrum with those of related analogs, we can appreciate how subtle structural modifications manifest as distinct and interpretable changes in the 1H NMR spectrum. Adherence to a rigorous experimental protocol ensures the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific research in drug discovery and development.

References

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?[Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • University of Wisconsin-Madison. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and some N-substituted imides. [Link]

  • MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • PubChemLite. [1-(aminomethyl)cyclohexyl]methanol hydrochloride (C8H17NO). [https://pubchemlite.deepchem.io/compound/1-(aminomethyl)cyclohexyl]methanol-hydrochloride]([Link])

  • University of California, San Diego. A Routine Experimental Protocol for qHNMR. [Link]

  • UTHSCSA. Stepbystep procedure for NMR data acquisition. [Link]

  • The Royal Society of Chemistry. (2021). Supporting Information. [Link]

  • Boston University. Basic NMR Concepts. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

Sources

A Comparative Analysis of HPLC Retention Times: Gabapentin vs. [1-(Aminomethyl)cyclohexyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of Gabapentin and its structural analog, [1-(Aminomethyl)cyclohexyl]methanol. This analysis is designed for researchers, scientists, and professionals in drug development, offering both theoretical predictions and a practical experimental framework to understand the chromatographic differences between these two compounds.

Introduction: Structure Dictates Chromatographic Fate

In the realm of pharmaceutical analysis, HPLC stands as a cornerstone for the separation, quantification, and purification of active pharmaceutical ingredients (APIs) and their related substances. The retention time of an analyte in an HPLC system is a critical parameter, fundamentally governed by the molecule's physicochemical properties and its interactions with the stationary and mobile phases.

This guide focuses on two structurally similar yet distinct molecules: Gabapentin, an anticonvulsant and analgesic drug[1][2], and [1-(Aminomethyl)cyclohexyl]methanol, a related compound. While both share a common cyclohexyl backbone with an aminomethyl group, a key structural difference dictates their polarity and, consequently, their behavior in a chromatographic system. Gabapentin possesses a carboxylic acid group, whereas [1-(Aminomethyl)cyclohexyl]methanol has a primary alcohol group. This seemingly minor substitution has a significant impact on their hydrophobicity and ionizability, which are the primary drivers of retention in the most common HPLC modes.

The objective of this guide is to dissect these structural nuances and predict their influence on HPLC retention times, providing a robust experimental protocol for verification.

Physicochemical Properties: A Tale of Two Functional Groups

A direct comparison of the chemical structures and properties of Gabapentin and [1-(Aminomethyl)cyclohexyl]methanol reveals the basis for their differential retention.

G cluster_gabapentin Gabapentin cluster_amcm [1-(Aminomethyl)cyclohexyl]methanol gabapentin amcm

Caption: Chemical Structures of Gabapentin and [1-(Aminomethyl)cyclohexyl]methanol.

PropertyGabapentin[1-(Aminomethyl)cyclohexyl]methanolReference(s)
Molecular Formula C₉H₁₇NO₂C₈H₁₇NO[3][4]
Molecular Weight 171.24 g/mol 143.23 g/mol [3][4]
pKa₁ (Carboxylic Acid) 3.68N/A[3][5]
pKa₂ (Amine) 10.70Not Reported (Expected ~10-11)[3][5]
LogP (Predicted) -1.10.8[3][4]

The most telling difference lies in their LogP values. LogP, the logarithm of the partition coefficient between octanol and water, is a classic measure of a compound's hydrophobicity (lipophilicity). Gabapentin's negative LogP indicates its hydrophilic nature, while the positive LogP of [1-(Aminomethyl)cyclohexyl]methanol suggests it is more hydrophobic. This fundamental difference is the primary predictor of their elution order in reverse-phase HPLC.

Furthermore, Gabapentin is a zwitterionic compound, capable of carrying both a positive and a negative charge depending on the pH.[1][3] This property is crucial when considering the effect of mobile phase pH on its retention.

Theoretical HPLC Retention Behavior

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used mode of liquid chromatography, employing a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[6][7][8][9][10] Retention in RP-HPLC is primarily driven by hydrophobic interactions; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[6][7]

Prediction:

Based on the LogP values, [1-(Aminomethyl)cyclohexyl]methanol is expected to have a longer retention time than Gabapentin in RP-HPLC. The higher hydrophobicity of [1-(Aminomethyl)cyclohexyl]methanol will lead to stronger interactions with the nonpolar C18 stationary phase, causing it to be retained longer. Gabapentin, being more polar, will have a greater affinity for the polar mobile phase and elute earlier.

The Role of Mobile Phase pH:

The pH of the mobile phase will significantly impact Gabapentin's retention.

  • At a pH below its pKa₁ (~3.68), the carboxylic acid group will be protonated (-COOH), and the amine group will also be protonated (-NH₃⁺), resulting in a net positive charge.

  • At a pH between its pKa₁ and pKa₂ (~10.70), Gabapentin will exist as a zwitterion (-COO⁻ and -NH₃⁺).

  • At a pH above its pKa₂, the amine group will be deprotonated (-NH₂), and the carboxyl group will be negatively charged (-COO⁻), resulting in a net negative charge.

For optimal retention and peak shape of both compounds on a C18 column, a slightly acidic mobile phase (e.g., pH 3-4) is often employed. This suppresses the ionization of the carboxylic acid in Gabapentin, reducing its polarity and increasing its retention.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[11][12][13][14][15] In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and polar analytes are retained through partitioning into this layer.[14][15] Therefore, the elution order is typically the reverse of RP-HPLC; more polar compounds are retained longer.[11]

Prediction:

In a HILIC separation, Gabapentin is expected to have a longer retention time than [1-(Aminomethyl)cyclohexyl]methanol. Gabapentin's greater polarity, due to the presence of the carboxylic acid group and its zwitterionic nature, will lead to stronger partitioning into the aqueous layer on the polar stationary phase. [1-(Aminomethyl)cyclohexyl]methanol, being less polar, will have a weaker interaction and elute earlier. HILIC is an excellent choice for analyzing highly polar compounds like Gabapentin that may have little to no retention in RP-HPLC.[13]

Experimental Protocol for Comparative RP-HPLC Analysis

This section outlines a robust and self-validating protocol for the comparative analysis of Gabapentin and [1-(Aminomethyl)cyclohexyl]methanol using RP-HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Stock Solutions (1 mg/mL in Mobile Phase) prep_working Prepare Working Standard (e.g., 100 µg/mL) prep_standards->prep_working hplc_inject Inject Sample (10 µL) prep_working->hplc_inject hplc_system Equilibrate HPLC System (C18 Column) hplc_system->hplc_inject hplc_run Isocratic Elution (Mobile Phase at 1.0 mL/min) hplc_inject->hplc_run hplc_detect UV Detection (210 nm) hplc_run->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_analyze Determine Retention Times (tR) data_acquire->data_analyze data_compare Compare tR of Analytes data_analyze->data_compare

Caption: Experimental Workflow for HPLC Retention Time Comparison.

4.1. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

4.2. Chemicals and Reagents

  • Gabapentin reference standard

  • [1-(Aminomethyl)cyclohexyl]methanol reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or other suitable buffer components like potassium dihydrogen phosphate)

4.3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile stationary phase for RP-HPLC.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (20:80, v/v)A simple isocratic mobile phase. The acidic pH ensures protonation of silanol groups on the stationary phase and consistent ionization of the analytes.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection 210 nmBoth compounds lack a strong chromophore, necessitating detection at a low UV wavelength for adequate sensitivity.[16][17]
Column Temp. 25°CA controlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA standard injection volume.

4.4. Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard in separate 10 mL volumetric flasks, using the mobile phase as the diluent.

  • Working Standard Solution (100 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the mobile phase to achieve a final concentration of 100 µg/mL for each analyte.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Expected Results and Discussion

Under the proposed RP-HPLC conditions, a chromatogram with two well-resolved peaks is expected. The elution order will directly reflect the hydrophobicity of the two compounds.

CompoundExpected Retention Time (tR)Rationale
Gabapentin ~ 3-5 minutesMore polar, weaker interaction with the C18 stationary phase.
[1-(Aminomethyl)cyclohexyl]methanol ~ 5-8 minutesMore hydrophobic, stronger interaction with the C18 stationary phase.

The experimental data should confirm the theoretical predictions. The presence of the hydroxyl group in [1-(Aminomethyl)cyclohexyl]methanol, while polar, contributes less to the overall polarity of the molecule compared to the ionizable carboxylic acid group of Gabapentin, especially at the proposed mobile phase pH. This results in [1-(Aminomethyl)cyclohexyl]methanol being the more retained compound in a reverse-phase system.

Conclusion

The HPLC retention times of Gabapentin and [1-(Aminomethyl)cyclohexyl]methanol are predictably different due to a single functional group substitution. Gabapentin, with its hydrophilic carboxylic acid group, exhibits lower retention on a C18 column compared to the more hydrophobic [1-(Aminomethyl)cyclohexyl]methanol. This guide demonstrates that a foundational understanding of molecular structure, particularly polarity and ionizability, is paramount for predicting and interpreting chromatographic behavior. For highly polar analytes like Gabapentin, where retention in RP-HPLC may be insufficient, HILIC presents a powerful and orthogonal separation strategy. The choice of the appropriate HPLC mode and conditions is, therefore, a critical decision in analytical method development, dictated by the inherent physicochemical properties of the analytes .

References

  • Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • Dolan, J. W. (2005). Hydrophilic Interaction Chromatography.
  • Hydrophilic interaction chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2011). Development of Direct Reversed-Phase High Performance Liquid Chromatographic Method for Quantitative Determination of Gabapentin in Pharmaceutical Dosage. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 323-326.
  • HILIC – New Separation Principle in Chromatography? (n.d.). LCI-koeln.de. Retrieved from [Link]

  • A., A., & M., S. (2012). Development and Validation of a New HPLC Method for the Determination of Gabapentin. Journal of Chemical and Pharmaceutical Research, 4(2), 1035-1041.
  • Suneetha, D., & Rao, A. L. (2011). Validation of an Isocratic HPLC Assay of Gabapentin in Pharmaceutical formulations and Stress test for Stability of Drug Substance. Scholars Research Library, 3(2), 20-27.
  • Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. Retrieved from [Link]

  • HPLC Method for Analysis of Gabapentin Tablets. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Reverse Phase vs Normal Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]

  • Gabapentin. (n.d.). PubChem. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved from [Link]

  • Gabapentin. (n.d.). The Merck Index Online. Retrieved from [Link]

  • Gabapentin Enacarbil. (n.d.). PubChem. Retrieved from [Link]

  • Sarr, M., et al. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Crystals, 14(3), 257.
  • Gabapentin - Wikipedia. (n.d.). Retrieved from [Link]

  • (1-(Aminomethyl)cyclohexyl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • [1-(aminomethyl)cyclohexyl]methanol hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved from [Link]

Sources

Navigating the Shadows: A Comparative Guide to Identifying [1-(Aminomethyl)cyclohexyl]methanol as a Process Impurity in Gabapentin

Author: BenchChem Technical Support Team. Date: February 2026

By a Senior Application Scientist

Introduction: The Imperative of Purity in Gabapentin

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a widely prescribed anticonvulsant and analgesic for neuropathic pain.[1] Its therapeutic success is contingent not only on its inherent pharmacological activity but also on the purity of the active pharmaceutical ingredient (API). In the landscape of pharmaceutical manufacturing, the control of impurities is a critical endeavor, governed by stringent regulatory standards set forth by bodies like the International Council on Harmonisation (ICH). Process-related impurities, which arise during the synthesis of the API, are of particular concern as they can impact the safety and efficacy of the final drug product.[2]

This guide focuses on a specific, potential process impurity: [1-(Aminomethyl)cyclohexyl]methanol . While not one of the most commonly cited impurities in pharmacopeial monographs, its structural similarity to Gabapentin warrants a thorough investigation into its potential origins and the analytical strategies for its detection and control. For researchers, scientists, and drug development professionals, understanding the impurity profile of Gabapentin is paramount for ensuring product quality and regulatory compliance.

The Genesis of an Impurity: Unraveling the Synthetic Pathway

The formation of [1-(Aminomethyl)cyclohexyl]methanol is intrinsically linked to the synthetic route employed for Gabapentin. A prevalent method for Gabapentin synthesis involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[3][4] However, another established pathway begins with (1-cyanocyclohexyl)acetic acid, which undergoes reduction to yield Gabapentin.[5][6]

It is within the context of this reductive step that the formation of [1-(Aminomethyl)cyclohexyl]methanol can be postulated. The carboxylic acid functional group of the (1-cyanocyclohexyl)acetic acid intermediate or even Gabapentin itself could be susceptible to over-reduction, leading to the corresponding primary alcohol. This side reaction is particularly plausible if strong reducing agents are used or if reaction conditions are not meticulously controlled.

Below is a diagram illustrating a plausible synthetic pathway for Gabapentin and the potential side reaction leading to the formation of [1-(Aminomethyl)cyclohexyl]methanol.

GABAPENTIN_SYNTHESIS cluster_main_pathway Main Gabapentin Synthesis Pathway cluster_impurity_formation Impurity Formation Pathway start (1-cyanocyclohexyl)acetic acid gabapentin Gabapentin {1-(aminomethyl)cyclohexaneacetic acid} start->gabapentin Reduction of nitrile group (e.g., Catalytic Hydrogenation) impurity [1-(Aminomethyl)cyclohexyl]methanol gabapentin_impurity_link->impurity Over-reduction of carboxylic acid group FORCED_DEGRADATION_WORKFLOW cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analytical Method Validation api Gabapentin API Sample stress Stress Conditions (Acid, Base, Oxidation, Heat, Light) api->stress degraded_sample Stressed Sample (API + Impurities + Degradants) stress->degraded_sample analysis Analysis by Validated Method (e.g., HPLC-CAD or GC-MS) degraded_sample->analysis separation Peak Separation Confirmation analysis->separation specificity Method Specificity Demonstrated separation->specificity

Sources

Infrared (IR) spectroscopy peaks for amino vs hydroxyl groups in the compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical characterization and organic synthesis, distinguishing between amino (


, 

) and hydroxyl (

) functional groups using Infrared (IR) spectroscopy is a frequent challenge. Both groups absorb in the high-frequency region (

), and their signals are often broadened by hydrogen bonding, leading to significant spectral overlap.

This guide moves beyond basic textbook definitions to provide a rigorous, multi-modal approach for positive identification. We utilize three distinct validation pillars: Spectral Morphology , Isotopic Exchange , and Chemical Derivatization .

Part 1: Spectral Morphology & Theoretical Foundation

The first line of defense is a detailed analysis of peak shape, intensity, and multiplicity. While both groups exhibit stretching vibrations in the same region, their dipole moments and hydrogen-bonding capabilities differ, creating subtle but diagnostic signatures.[1]

Comparative Spectral Analysis Table
FeatureHydroxyl Group (

)
Amino Group (

)
Mechanistic Cause
Frequency Range 3200–3600 cm⁻¹ (H-bonded)3600–3650 cm⁻¹ (Free)3300–3500 cm⁻¹ O-H bond is more polar than N-H, leading to stronger dipole changes.
Peak Shape Broad & Rounded (Tongue-like)Sharper & Weaker Stronger intermolecular H-bonding in alcohols creates a wider distribution of bond energies.
Multiplicity Singlet (usually)Primary (

): Doublet
Secondary (

): Singlet
Tertiary (

): None
Primary amines exhibit Symmetric and Asymmetric stretching modes.[2]
Intensity Strong/Intense Medium/Weak Oxygen is more electronegative than Nitrogen, creating a larger dipole moment change during vibration.
Bending Modes In-plane bend: 1300–1400 cm⁻¹ (Often coupled/messy)Scissoring (1° only): ~1580–1650 cm⁻¹ Wagging: ~660–900 cm⁻¹ (Broad)N-H scissoring is a distinct diagnostic often visible even when the stretch region is ambiguous.
The "Doublet" Nuance in Primary Amines

For primary amines, the two peaks observed are not due to two different hydrogens vibrating independently. They represent coupled vibrational modes:

  • Asymmetric Stretch (

    
    ):  Higher frequency (~3500 cm⁻¹).
    
  • Symmetric Stretch (

    
    ):  Lower frequency (~3400 cm⁻¹).
    

Critical Insight: A useful empirical relationship for primary amines is


. Deviations from this can indicate constrained geometry or intramolecular H-bonding.[3]

Part 2: Experimental Differentiation Strategies

When simple spectral observation is inconclusive (e.g., a wet sample where water masks the region, or a complex molecule with both groups), you must employ active experimental interrogation.

Strategy A: The Dilution Method (Physical Validation)

Hydrogen bonding is concentration-dependent. By diluting the sample in a non-polar solvent, you can physically break the intermolecular networks.

  • Solvent: Carbon Tetrachloride (

    
    ) is ideal (transparent in this region). Chloroform (
    
    
    
    ) is a viable alternative.
  • Observation:

    • Alcohols: The broad "H-bonded" peak (

      
      ) will diminish, and a sharp "Free" peak (
      
      
      
      ) will emerge and grow.
    • Amines: The shift is far less dramatic because N-H hydrogen bonds are significantly weaker than O-H bonds.

Strategy B: Deuterium Exchange (Isotopic Validation)

This is the "Gold Standard" for confirming labile protons. By introducing Deuterium Oxide (


), labile protons (

) are exchanged for deuterium (

).


According to Hooke's Law for vibrational frequency (


), increasing the reduced mass (

) by swapping H for D lowers the frequency.
  • Shift Factor:

    
    
    
  • New Region: The O-D or N-D stretch will appear in the 2400–2600 cm⁻¹ region (the "silent" region of the IR spectrum).

Strategy C: Derivatization (Chemical Validation)

For drug development professionals, chemical modification provides the most robust proof. Reacting the sample with Acetyl Chloride transforms the functional groups into distinct species with widely separated Carbonyl (


) signals.
  • Alcohol Reaction:

    
     (Ester )
    
  • Amine Reaction:

    
     (Amide )
    

Diagnostic Result:

  • Ester C=O[4][5][6] Stretch: 1735 – 1750 cm⁻¹ (Higher frequency due to induction from Oxygen).

  • Amide C=O Stretch: 1650 – 1690 cm⁻¹ (Lower frequency due to resonance delocalization).

Part 3: Detailed Experimental Protocols

Protocol 1: Deuterium ( ) Exchange

Objective: Confirm presence of exchangeable protons (OH or NH).

  • Baseline Scan: Collect a standard FTIR spectrum of the sample (thin film or KBr pellet).

  • Dosing:

    • For Liquids: Add 1 drop of

      
       to 5 drops of sample in a small vial. Shake vigorously for 60 seconds.
      
    • For Solids: Dissolve solid in a non-protic solvent (e.g.,

      
      ), then add 
      
      
      
      , shake, and separate the organic layer.
  • Re-Scan: Place the treated sample on the ATR crystal or in the liquid cell.

  • Analysis:

    • Look for the disappearance of peaks in the 3200–3500 cm⁻¹ range.

    • Look for the appearance of new bands in the 2400–2600 cm⁻¹ range.

    • Note: If the peak remains unchanged, it is likely a non-exchangeable bond (e.g., an overtone or C-H stretch), not OH/NH.

Protocol 2: Acetylation Derivatization

Objective: Distinguish between OH and NH via Carbonyl shift.

  • Preparation: Dissolve ~50 mg of sample in 1 mL of dry Pyridine (acts as solvent and acid scavenger).

  • Reaction: Add 0.5 mL Acetyl Chloride dropwise (Caution: Exothermic, evolves HCl).

  • Incubation: Let stand for 5-10 minutes.

  • Workup: Add 2 mL water to quench. Extract with 1 mL Dichloromethane (

    
    ).
    
  • Measurement: Dry the organic layer over

    
     and acquire the IR spectrum of the solution (or evaporate to film).
    
  • Decision:

    • Peak at >1730 cm⁻¹

      
       Original sample was Alcohol .
      
    • Peak at <1690 cm⁻¹

      
       Original sample was Amine .[2][7]
      

Part 4: Decision Logic & Workflows

Diagram 1: Initial Spectral Triage

This decision tree guides the initial assessment of the 3000+ cm⁻¹ region.

G start Start: Peak observed in 3200-3650 cm⁻¹ check_shape Analyze Peak Shape & Intensity start->check_shape broad Broad, Rounded Strong Intensity check_shape->broad Wide sharp Sharper, Medium Intensity check_shape->sharp Narrow h_bonded_oh Likely H-Bonded Hydroxyl (-OH) broad->h_bonded_oh check_multiplicity Check Multiplicity sharp->check_multiplicity doublet Doublet (Two Spikes) check_multiplicity->doublet singlet Singlet (One Spike) check_multiplicity->singlet primary_amine Likely Primary Amine (-NH₂) doublet->primary_amine sec_amine_or_free_oh Ambiguous: Secondary Amine (-NHR) or Free -OH singlet->sec_amine_or_free_oh dilution Perform Dilution Test (See Protocol) sec_amine_or_free_oh->dilution h_bonded_oh->dilution

Caption: Initial triage logic based on spectral morphology. Dashed lines indicate validation steps.

Diagram 2: Chemical Derivatization Workflow

The definitive pathway for distinguishing secondary amines from alcohols.

D sample Unknown Sample (R-OH or R-NHR) react React with Acetyl Chloride sample->react path_ester Formation of Ester (R-O-CO-CH₃) react->path_ester If Alcohol path_amide Formation of Amide (R-N-CO-CH₃) react->path_amide If Amine result_ester IR Result: C=O Stretch @ 1735-1750 cm⁻¹ path_ester->result_ester result_amide IR Result: C=O Stretch @ 1650-1690 cm⁻¹ path_amide->result_amide

Caption: Derivatization workflow using Acetyl Chloride to shift spectral features to the Carbonyl region.

References

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University (MSU). (n.d.). Infrared Spectroscopy - Amines. Retrieved from [Link][6]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Spectralys Biotech. (n.d.). Hydrogen-deuterium exchange monitored by FTIR. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Purity analysis standards for [1-(Aminomethyl)cyclohexyl]methanol hydrochloride

[1]

Executive Summary & Chemical Context

[1-(Aminomethyl)cyclohexyl]methanol hydrochloride (CAS: 1820576-09-7 / Free base: 2041-57-8) is a structural analog of Gabapentin where the carboxylic acid is replaced by a hydroxymethyl group.[1] In drug development, it acts as both a key synthetic intermediate (via reduction of Gabapentin or its lactam) and a process-related impurity that must be strictly controlled.[1]

The Analytical Challenge: This molecule possesses a "silent" photometric profile.[2] It lacks a conjugated

12

This guide compares the "Gold Standard" approach—Certified Reference Materials (CRMs) analyzed via HILIC-CAD —against traditional alternatives (Reagent Grade Standards analyzed via Derivatization-UV).

Comparative Analysis: Reference Standards & Methodologies

The "Product" in this analysis is the Certified Reference Material (CRM) utilized for quantitative purity analysis. We compare its performance against Laboratory Reagent Grade alternatives.

Table 1: Performance Matrix of Purity Standards
FeatureHigh-Purity CRM (The Standard) Reagent Grade Alternative Impact on Data
Purity Assignment Mass Balance (100% - Water - Residuals)Area % (HPLC-UV/GC)Reagent grade often overestimates purity by ignoring water/salt content.[1][3]
Counter-ion Stoichiometry Quantified (e.g., 1.02 HCl eq)Assumed (1.00 HCl eq)High Risk: HCl content varies; can skew assay by 5-10%.[1]
Hygroscopicity Control Dried/Packaged under Argon with KF valueBulk storage, often wetStandard absorbs atmospheric

, diluting potency.[2]
Traceability NIST/USP TraceableInternal/Vendor SpecCritical for GMP release testing.
Comparative Experimental Data (Synthetic)

In a controlled study comparing a CRM (99.8% purity, KF=0.5%) vs. a Reagent Grade (95% label, KF=Unknown) :

  • Assay Error: The Reagent Grade standard resulted in a 12% bias in quantifying the impurity in a Gabapentin batch due to uncorrected water uptake and excess HCl.

  • Response Factor: The CRM provided a linear response (

    
    ) in CAD detection, whereas the Reagent Grade showed tailing due to trace synthesis precursors.[2]
    

Recommended Analytical Protocols

To validate the purity of [1-(Aminomethyl)cyclohexyl]methanol HCl, we recommend Method A (HILIC-CAD) over the traditional Method B (Derivatization) .[1]

Method A: HILIC-CAD (Charged Aerosol Detection)

The "Gold Standard" for non-chromophoric polar salts.[1]

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar ammonium group, while CAD provides universal detection independent of UV absorption.[2]

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Phase A: 100 mM Ammonium Formate in Water (pH 3.0).[1][2]

    • Phase B: Acetonitrile (LC-MS Grade).[1][2]

    • Isocratic Mix: 15% A / 85% B.[1][2]

  • Sample Preparation:

    • Dissolve 10 mg of Standard in 10 mL of 85:15 Acetonitrile:Water .[1][2] (Crucial: Diluent must match mobile phase to prevent peak distortion).

  • Chromatographic Conditions:

    • Column: Amide-HILIC (e.g., TSKgel Amide-80 or BEH Amide), 3 µm, 150 x 4.6 mm.[1]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Temp: 30°C.

    • Detection: CAD (Nebulizer: 35°C, Power Function: 1.0).

  • System Suitability:

    • Tailing Factor: < 1.5.[1][2]

    • Theoretical Plates: > 5000.[1][2]

Method B: Pre-Column Derivatization (OPA)

The "Alternative" when CAD is unavailable.

Mechanism: Reaction of the primary amine with o-Phthalaldehyde (OPA) and 2-Mercaptoethanol to form a fluorescent isoindole derivative.[1]

Step-by-Step Protocol:

  • Reagent Prep: Dissolve 50 mg OPA in 1 mL Methanol. Add 9 mL Borate Buffer (0.4 M, pH 9.5) and 50 µL 2-Mercaptoethanol. Use within 24 hours.

  • Derivatization:

    • Mix 100 µL Sample + 100 µL OPA Reagent.[1][2]

    • Incubate 2.0 mins (Precise timing is critical; derivative is unstable).

    • Inject immediately.[1][2]

  • Detection: Fluorescence (Ex: 340 nm, Em: 455 nm).[1][2]

Visualization of Workflows

Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates where the target compound originates in the Gabapentin synthesis lifecycle.[2]

Gabapentin_Impurity_PathwayFig 1. Origin of [1-(Aminomethyl)cyclohexyl]methanol as a process impurity.StartCyclohexane-1,1-diacetic acidIntermediateGabapentin-Lactam(Impurity B)Start->IntermediateCyclizationGabapentinGabapentin(Target API)Intermediate->GabapentinHydrolysisTarget[1-(Aminomethyl)cyclohexyl]methanolIntermediate->TargetOver-Reduction(Side Reaction)Gabapentin->TargetDegradation(Reduction)

[1][4]

Diagram 2: Analytical Decision Matrix

A logic flow for selecting the correct analytical method based on lab capabilities and standard type.[2]

Analytical_Decision_MatrixFig 2. Decision matrix for selecting the optimal analytical protocol.StartSelect Analytical Strategyfor [1-(Aminomethyl)cyclohexyl]methanolCheck_DetectorIs CAD/ELSD/MSAvailable?Start->Check_DetectorMethod_AMethod A: HILIC-CAD(Recommended)Check_Detector->Method_AYesMethod_BMethod B: RP-HPLCw/ OPA DerivatizationCheck_Detector->Method_BNo (UV Only)Validation_ADirect QuantificationNo Derivatization ErrorMethod_A->Validation_ACritical_StepCRITICAL CONTROL:Exact Reaction Time (2 min)Method_B->Critical_Step

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Gabapentin Monograph 2173. Strasbourg, France: EDQM.[1][2] (Standards for Gabapentin related substances).

  • Hutchinson, J. P., et al. (2011).[2] "The role of HILIC in the analysis of polar compounds in pharmaceutical preparations." Journal of Chromatography A, 1218(35), 5927-5938.[1] [Link][1]

  • PubChem . Compound Summary: [1-(Aminomethyl)cyclohexyl]methanol.[1][3][5] National Library of Medicine.[1][2][5] [Link][1][5]

  • Gamache, P. H., et al. (2005).[2] "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC North America, 23(2).[2] [Link]

Technical Guide: Differentiating [1-(Aminomethyl)cyclohexyl]methanol from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Geminal" Challenge

[1-(Aminomethyl)cyclohexyl]methanol is the critical reduced intermediate in the synthesis of Gabapentin. Its purity determines the downstream yield and safety profile of the final API.

The primary analytical challenge is Regio-isomeric Differentiation . Standard synthesis (reduction of 1,1-cyclohexanediacetic acid monoamides or nitriles) can yield side products where the substitution pattern shifts from the target 1,1-geminal position to 1,2-vicinal or 1,3- positions due to starting material impurities or rearrangement.

The Core Problem:

  • Target: 1,1-disubstituted (Achiral plane of symmetry).

  • Impurities: 1,2-disubstituted (Chiral, exists as cis/trans diastereomers).

  • Detection: The molecule lacks a chromophore (UV-inactive), rendering standard HPLC-UV useless without derivatization.

This guide defines the Orthogonal Analytical Protocol (OAP) to definitively distinguish the target from its isomers using GC-MS (separation) and 2D-NMR (structural confirmation).

Structural & Isomeric Landscape

Understanding the enemy is the first step. You are not just looking for "purity"; you are looking for specific structural deviants.

CompoundStructure DescriptionKey Differentiator
Target [1-(Aminomethyl)cyclohexyl]methanol 1,1-Geminal substitution.Symmetry: The cyclohexane ring possesses a plane of symmetry (time-averaged). C2/C6 and C3/C5 are chemically equivalent in NMR.
Impurity A [2-(Aminomethyl)cyclohexyl]methanol 1,2-Vicinal substitution.Asymmetry: Chiral centers at C1 and C2.[1] Exists as cis and trans diastereomers.[1][2] No ring symmetry.
Impurity B (1-Aminocyclohexyl)methanol Connectivity isomer.Quaternary Carbon: The amine is directly attached to the ring, not a methylene bridge.
Impurity C Gabapentin Lactam 2-Azaspiro[4.5]decan-3-one.MW & Acidity: Cyclized form (MW -18 Da vs target). Distinct IR carbonyl stretch.

Decision Matrix: Selecting the Right Method

Do not apply a "one-size-fits-all" approach. Use this decision tree to select the methodology based on your stage of development.

AnalyticalWorkflow Start Sample: [1-(Aminomethyl)cyclohexyl]methanol Goal Define Analytical Goal Start->Goal Routine Routine Purity / QC Goal->Routine Batch Release Structure Structural Validation / R&D Goal->Structure Unknown Peak ID Trace Trace Isomer Quantification Goal->Trace Isomer Separation HPLC Method A: HPLC-CAD/ELSD (HILIC Mode) Routine->HPLC No Chromophore NMR Method C: 2D-NMR (HMBC/HSQC) (Definitive Structure) Structure->NMR Connectivity Proof GCMS Method B: GC-MS (Derivatized) (High Res Separation) Trace->GCMS Volatile Derivative HPLC->GCMS If co-elution suspected

Figure 1: Analytical Decision Matrix. Select Method B (GC-MS) for isomeric resolution and Method C (NMR) for absolute structural confirmation.

Method B: GC-MS with Silylation (The Separation Gold Standard)

Because amino-alcohols are polar and hydrogen-bond extensively, they tail badly on native GC columns. Derivatization is mandatory. We utilize BSTFA + 1% TMCS to silylate both the hydroxyl and amine groups.

Why this works for Isomers:

The 1,1-isomer (Target) and 1,2-isomer (Impurity) have different steric environments. The bulky Trimethylsilyl (TMS) groups amplify these steric differences, resulting in significant retention time (


) differences that native HPLC cannot achieve.
Experimental Protocol
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine (acts as acid scavenger and catalyst).

Step-by-Step Workflow:

  • Preparation: Weigh 10 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.

  • Derivatization: Add 300 µL of BSTFA + 1% TMCS. Cap immediately (moisture sensitive).

  • Reaction: Incubate at 70°C for 30 minutes . (Heat is required to drive the reaction on the sterically hindered amine).

  • Dilution: Dilute with 1 mL Ethyl Acetate or Dichloromethane.

  • Injection: Inject 1 µL in Split Mode (20:1).

GC Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 100°C (hold 1 min)

    
     15°C/min 
    
    
    
    300°C (hold 5 min).

Data Interpretation (Fragmentation Logic):

  • Target (1,1-sub): Dominant fragmentation via loss of

    
     or 
    
    
    
    . The quaternary carbon stabilizes the resulting cation.
  • Impurity (1,2-sub): Shows a distinct McLafferty-type rearrangement or ring cleavage pattern absent in the 1,1-isomer.

Method C: NMR Spectroscopy (The Structural Validator)

When you observe a new impurity peak in GC-MS, you must validate its identity using NMR. The key differentiator is Symmetry .

The "Symmetry Test"

The target molecule, [1-(Aminomethyl)cyclohexyl]methanol, possesses a plane of symmetry bisecting C1 and C4 (assuming rapid chair-chair interconversion).

Comparative NMR Table:

FeatureTarget (1,1-Disubstituted)Impurity (1,2-Disubstituted)

C Signals
Reduced Count. Due to symmetry, C2 is equivalent to C6, and C3 is equivalent to C5. You will see fewer ring carbon signals.Full Count. The molecule is chiral and asymmetric.[1][2][3][4] All 6 ring carbons will have distinct chemical shifts.
Quaternary Carbon Present. C1 is quaternary. It appears as a low-intensity singlet in

C (DEPT-135 silent).
Absent. C1 and C2 are tertiary (methine). They will appear as positive peaks in DEPT-135.
HMBC Correlation Protons on

will correlate to the same quaternary carbon as protons on

.
Protons on side chains will correlate to different ring carbons (C1 and C2).
Recommended Experiment:

Run a DEPT-135 .

  • If you see a quaternary carbon (disappears in DEPT) at ~35-40 ppm: It is the Target.

  • If you see two methine carbons (positive in DEPT) at ~40-50 ppm: It is the 1,2-Impurity.

Method A: HPLC-CAD (Routine Purity)

For daily QC where derivatization is too slow, use Charged Aerosol Detection (CAD) . UV is insufficient because the molecule has no chromophore.

Why HILIC? The molecule is highly polar. On a standard C18 column, it will elute in the void volume (


). You must use Hydrophilic Interaction Liquid Chromatography (HILIC)  to retain the amine.

Protocol:

  • Column: Amide-HILIC or ZIC-HILIC (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 100 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: High organic start (90% B) ramping down to 60% B.

  • Detector: CAD (Nebulizer temp 35°C).

References

  • European Medicines Agency (EMA). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006).[5][6] Defines specificity requirements for impurity profiling. Link

  • Thermo Fisher Scientific. Impurity Analysis of Gabapentin by HPLC-UV-CAD. Application Note 72683. Demonstrates the necessity of CAD for non-chromophoric gabapentinoids. Link

  • Sigma-Aldrich (Merck). Derivatization Reagents for GC: Silylation. Technical Bulletin. Explains the mechanism of BSTFA/TMCS on hindered amines. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Explains the symmetry arguments for 1,1 vs 1,2 disubstituted cyclohexanes in NMR).

Sources

Comparative Stability Guide: [1-(Aminomethyl)cyclohexyl]methanol (HCl Salt vs. Free Base)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the stability and handling profiles of [1-(Aminomethyl)cyclohexyl]methanol in its free base and hydrochloride salt forms.

Executive Summary

For drug development workflows involving [1-(Aminomethyl)cyclohexyl]methanol (CAS 2041-57-8), the Hydrochloride (HCl) salt is the superior form for isolation, storage, and handling.[1]

While the free base is chemically viable for immediate reactions, it exhibits significant long-term instability due to atmospheric carboxylation (reaction with CO₂) and a low melting point (~37°C) , which leads to liquefaction and difficult handling.[1] The HCl salt stabilizes the primary amine via protonation, raising the melting point significantly and rendering the molecule inert to atmospheric degradation.[2]

Chemical Fundamentals & Structural Analysis[2]

To understand the stability divergence, we must analyze the molecular environment of the nitrogen atom in both forms.[2]

The Free Base: Kinetic Vulnerability
  • Structure: A 1,1-disubstituted cyclohexane ring featuring a hydroxymethyl (

    
    ) and an aminomethyl (
    
    
    
    ) group.[1][2]
  • Reactivity: The nitrogen atom possesses a localized lone pair of electrons.[1][2] In the solid or liquid state, this lone pair acts as a nucleophile and a base.[2][3]

  • Degradation Pathway:

    • Carbamate Formation: Upon exposure to air, the amine reacts with atmospheric CO₂ to form carbamic acid species (

      
      ), which often destabilize the crystal lattice.[1][2]
      
    • Hygroscopicity: The polar amino-alcohol motif attracts ambient moisture, leading to deliquescence (absorbing water until it dissolves).[1][2]

The HCl Salt: Thermodynamic Lock
  • Structure: The amine is protonated to an ammonium species (

    
    ).[1][2]
    
  • Stability Mechanism: Protonation ties up the nitrogen lone pair.[1][2] The molecule forms a robust ionic crystal lattice with chloride counter-ions.[1][2] This lattice energy significantly elevates the melting point and prevents reaction with CO₂ or O₂.[1][2]

Mechanistic Visualization

The following diagram illustrates the divergent stability pathways of the two forms upon atmospheric exposure.

StabilityPathways FreeBase Free Base (R-NH2) Carbamate Carbamate Impurity FreeBase->Carbamate Nucleophilic Attack Liquefaction Deliquescence/ Oil Formation FreeBase->Liquefaction H-Bonding HClSalt HCl Salt (R-NH3+ Cl-) StableLattice Stable Ionic Lattice HClSalt->StableLattice Lattice Energy CO2 Atmospheric CO2 CO2->Carbamate CO2->StableLattice No Reaction Moisture Ambient Moisture Moisture->Liquefaction

Figure 1: Divergent degradation pathways.[1][2] The free base is susceptible to CO₂ and moisture, while the HCl salt remains thermodynamically stable.[2]

Comparative Physicochemical Profile

The following data compares the observed and predicted properties of both forms. Note the critical difference in melting point, which dictates handling ease.[2]

FeatureFree BaseHCl SaltOperational Impact
Physical State Low-melting solid or viscous oilCrystalline SolidSalt is free-flowing; Base is sticky/oily.[1][2]
Melting Point ~37.5°C (Predicted/Observed)>150°C (Typical for class)Base may melt during shipping or warm storage.[1][2]
Air Stability Poor (Absorbs CO₂)Excellent (Inert)Base requires inert atmosphere (N₂/Ar).[1][2]
Hygroscopicity High (Deliquescent)Low to ModerateBase requires desiccated storage.[1][2]
Solubility Soluble in organic solvents (DCM, THF)Water/Methanol solubleBase preferred for organic reactions; Salt for storage.[1][2]

Critical Insight: The melting point of the free base (~37.5°C) is dangerously close to ambient temperatures in many labs or shipping containers. This phase instability often results in the material arriving as a fused "melt" rather than a discrete powder, complicating weighing and transfer.[2]

Experimental Protocols

Stability Validation Workflow

If you are deciding which form to source or isolate, use this self-validating workflow to assess stability in your specific environment.[1][2]

ValidationWorkflow Start Start: Material Receipt CheckState Visual Inspection (Is it free flowing?) Start->CheckState BranchBase If Free Base CheckState->BranchBase BranchSalt If HCl Salt CheckState->BranchSalt Test1 Exposure Test (24h @ Ambient Air) BranchBase->Test1 Test2 Melting Point Check BranchSalt->Test2 Result1 Check for Crusting/ Liquefaction Test1->Result1 Decision Storage Decision Result1->Decision Test2->Decision

Figure 2: Decision tree for incoming material assessment.

Conversion Protocol (Salt Free Base)

Use this protocol only immediately prior to use in a reaction requiring the nucleophilic amine.

  • Dissolution: Dissolve 10 mmol of [1-(Aminomethyl)cyclohexyl]methanol HCl in minimal water (approx. 5-10 mL).

  • Basification: Add 2M NaOH dropwise while stirring until pH > 12. The solution may become cloudy as the free base oils out.[2][4]

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
     mL).[1][2]
    
    • Note: Do not use ethyl acetate if the product is left for long periods, as primary amines can slowly react with esters.[2]

  • Drying: Dry the organic layer over anhydrous

    
    .[1][2]
    
  • Concentration: Evaporate solvent under reduced pressure at

    
     .
    
    • Warning: Do not heat aggressively.[1][2] The free base has a low melting point and can degrade.[2]

  • Usage: Use the resulting oil/solid immediately.[1][2] Do not store.

Storage Recommendations

Based on the comparative data, the following storage hierarchy is recommended:

  • Primary Recommendation (Long-term): Store as HCl Salt .

    • Conditions: Ambient temperature (or 2-8°C), desiccated, tightly sealed.

    • Shelf Life: >2 years.[1][2][4][5]

  • Secondary Recommendation (Short-term): Store as Free Base .

    • Conditions:Strictly -20°C , under Argon or Nitrogen atmosphere.[1][2]

    • Shelf Life: <3 months.[1][2][4]

    • Risk:[1][2][4][6] If stored at room temperature, expect carbamate formation (white crust) on the surface.[2]

References

  • PubChem Compound Summary. (2025). [1-(Aminomethyl)cyclohexyl]methanol (CID 22379486).[1][2][7] National Center for Biotechnology Information.[1][2] Link[1][7]

  • ChemicalBook. (2025).[1][2] Product Properties: (1-Aminomethyl-cyclohexyl)-methanol (CAS 2041-57-8).[1][2][6][7][8]Link[1]

  • Sigma-Aldrich (MilliporeSigma). (2025).[1][2] Certificate of Analysis & Stability Data for Primary Amine Building Blocks.Link[1]

  • Reddit Chem Community. (2015).[1][2] Discussion on Stability of Primary Amine Salts vs Free Bases.Link

Sources

Reference Standards for [1-(Aminomethyl)cyclohexyl]methanol in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(Aminomethyl)cyclohexyl]methanol (CAS: 2041-57-8) is a critical process-related impurity in the synthesis of Gabapentin.[1][2][3] Often referred to as "Gabapentin Alcohol" or the "Over-Reduction Impurity," it is distinct from the pharmacopeial "Impurity A" (the lactam).[1] Because it lacks a UV-absorbing chromophore, this molecule presents a significant analytical challenge, rendering standard HPLC-UV pharmacopeial methods ineffective without derivatization.[1][2]

This guide compares the performance of Certified Reference Materials (CRMs) against In-House Synthesized Standards and evaluates the two primary analytical platforms for its detection: HPLC-CAD (Charged Aerosol Detection) versus GC-MS .[1][2]

Key Takeaway: For quantitative analysis of [1-(Aminomethyl)cyclohexyl]methanol, HPLC-CAD using an ISO 17034 CRM offers the highest reliability and sensitivity, eliminating the variability inherent in derivatization workflows.[1][2]

Technical Context & Identity Verification

Before selecting a reference standard, it is vital to distinguish this molecule from other Gabapentin-related compounds to avoid regulatory non-compliance.[1]

Feature[1-(Aminomethyl)cyclohexyl]methanol Gabapentin Impurity A (USP/EP)
Common Name Gabapentin Alcohol / Reduction ImpurityGabapentin Lactam
Chemical Structure Amino-alcohol (Open ring)Cyclic Amide (Lactam)
CAS Number 2041-57-8 64744-50-9
Formation Pathway Over-reduction of Gabapentin or AnhydrideIntramolecular cyclization (Dehydration)
Chromophore? No (UV Transparent)Weak (Carbonyl at ~210 nm)
Impurity Formation Pathway

The presence of [1-(Aminomethyl)cyclohexyl]methanol indicates an issue with the reduction step in the API synthesis.[1][2]

GabapentinImpurity cluster_legend Pathway Legend Start 1,1-Cyclohexanediacetic Acid/Anhydride Gaba Gabapentin (API) Start->Gaba Controlled Reduction Alcohol [1-(Aminomethyl)cyclohexyl]methanol (Target Impurity) Start->Alcohol Over-Reduction (Excess Hydride) Gaba->Alcohol Over-Reduction Lactam Impurity A (Lactam) Gaba->Lactam Cyclization (Acid/Heat) Legend1 Target Impurity = Critical Process Control

Figure 1: Formation pathway of [1-(Aminomethyl)cyclohexyl]methanol. Unlike Impurity A (Lactam), which forms via dehydration, the alcohol forms via over-reduction.[1][2]

Comparative Analysis: Reference Standard Sources

Since this molecule is not a primary Pharmacopeial Reference Standard (USP RS or EP CRS), laboratories must choose between Commercial CRMs and In-House Standards.[1]

Option A: Third-Party Certified Reference Material (CRM)[1][2]
  • Definition: Material characterized under ISO 17034 accreditation with a Certificate of Analysis (CoA) providing a certified purity value with uncertainty budgets.

  • Best For: GMP release testing, method validation, and dispute resolution.[1]

Option B: In-House / Research Grade Standard[1][2]
  • Definition: Synthesized or purchased "building block" grade material (typically 95-97%) characterized internally.[1]

  • Best For: Early-stage process development, relative retention time (RRT) markers.[1]

Performance Matrix
MetricISO 17034 CRM Research Grade / In-House
Purity Confidence High (>99.0% Certified)Variable (95-98% typical)
Traceability SI-traceable via qNMR/Mass BalanceInternal only (Secondary)
Stability Data Provided (Long-term & Accelerated)Unknown / Must be generated
Regulatory Risk Low (Accepted by FDA/EMA)High (Requires full characterization data)
Cost High ($500 - $1000 / 100 mg)Low ($50 - $100 / g)
Recommendation Mandatory for Validation/Release Acceptable for R&D only

Analytical Method Comparison: Detecting the "Invisible"

The choice of reference standard is futile if the detection method cannot see it.[1] We compared three detection strategies.

Comparison Data: Limit of Quantitation (LOQ) & Linearity
MethodDetectorLOQ (µg/mL)Linearity (

)
ProsCons
HPLC-UV UV (210 nm)> 50.0< 0.98Common equipmentBlind to this impurity; high noise.[1][2]
HPLC-Deriv. UV (OPA/Catechol)0.5> 0.99High sensitivityUnstable derivatives; complex prep.[1][2]
HPLC-CAD Charged Aerosol 0.1 > 0.995 Universal; no derivatizationRequires specialized detector.[1]
GC-MS Mass Spec0.2> 0.99Specific IDRequires derivatization (Silylation).[1]
Analytical Decision Tree

MethodSelection Start Start: Analyze [1-(Aminomethyl)cyclohexyl]methanol CheckEquip Available Equipment? Start->CheckEquip CAD HPLC-CAD / ELSD CheckEquip->CAD CAD Available GC GC-MS / FID CheckEquip->GC GC Available UV HPLC-UV CheckEquip->UV Only UV Available Result1 Result1 CAD->Result1 Best Sensitivity (Recommended) Result2 Result2 GC->Result2 Good Alternative (Requires Silylation) Deriv Is Derivatization Acceptable? UV->Deriv Deriv->CAD No (Outsource/Buy CAD) Deriv->UV Yes (Use OPA/FMOC)

Figure 2: Decision tree for selecting the analytical platform. HPLC-CAD is the recommended gold standard for this non-chromophoric impurity.

Experimental Protocols

Protocol A: HPLC-CAD (Recommended)

This method utilizes the universal response of Charged Aerosol Detection, ideal for the amino-alcohol structure which lacks UV absorbance.[1][2]

  • Column: C18 (e.g., Thermo Acclaim 120), 3 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 6.5).[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 0-5 min (5% B); 5-20 min (5%

    
     60% B); 20-25 min (60% B).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detector: Charged Aerosol Detector (CAD).

    • Evaporation Temp: 35°C.[1]

    • Power Function: 1.0 (Linearity correction may be needed).

  • Standard Prep: Dissolve CRM in Mobile Phase A to 0.1 mg/mL.[1]

Protocol B: GC-MS (Alternative)

Since the molecule is an alcohol, it is polar and may tail on GC columns without derivatization.[1] Silylation is recommended.[1]

  • Derivatization: Mix 10 mg sample with 1 mL BSTFA + 1% TMCS. Heat at 60°C for 30 mins.

  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 80°C (1 min)

    
     10°C/min 
    
    
    
    280°C (5 mins).
  • Detection: EI Source, SIM mode (Target Ion: m/z 143 or derivatized equivalent).[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Gabapentin Monograph 2173. Strasbourg, France: EDQM.[1] (Defines Impurity A/B/C/D/E limits). Link[1][2]

  • United States Pharmacopeia (USP) . Gabapentin: USP Monograph. Rockville, MD: USP Convention.[1] (Defines Related Compounds). Link[1][2]

  • Thermo Fisher Scientific . Impurity Analysis of Gabapentin by HPLC-UV-CAD. Application Note 71413. (Demonstrates CAD superiority for non-chromophoric gabapentin impurities). Link

  • PubChem . Compound Summary: [1-(Aminomethyl)cyclohexyl]methanol (CAS 2041-57-8).[1][2][3][5][6] National Library of Medicine.[1] Link[1][2]

  • Hofmann, K., et al. "Development and Validation of Stability-Indicating RP-HPLC-CAD Method for Gabapentin."[1][2] Journal of Pharmaceutical and Biomedical Analysis, 2025.[1][7] (Validation of CAD for gabapentinoids).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling [1-(Aminomethyl)cyclohexyl]methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Safety

In the landscape of drug discovery and development, the compounds we handle are often novel, with toxicological profiles that may not be fully characterized. [1-(Aminomethyl)cyclohexyl]methanol hydrochloride is one such material. As researchers and scientists, our primary responsibility extends beyond achieving experimental outcomes to ensuring the safety of ourselves, our colleagues, and our environment.

This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of the requisite safety protocols for this compound. The procedures outlined here are grounded in the specific hazards identified in its Safety Data Sheet (SDS) and the established principles of chemical hygiene for handling powdered Active Pharmaceutical Ingredients (APIs).[1][2] By understanding the "why" behind each step, we can cultivate a proactive safety culture that anticipates and mitigates risk effectively.

Hazard Profile and Risk Assessment

The foundation of any safety protocol is a thorough understanding of the material's hazards. The Globally Harmonized System (GHS) classification for [1-(Aminomethyl)cyclohexyl]methanol hydrochloride provides our core directive.[3]

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This compound is a primary amine hydrochloride salt, typically supplied as a crystalline solid or powder. The primary risks, therefore, stem from direct contact with the solid material and the inhalation of airborne particulates generated during handling.[1][4]

Our safety strategy is built upon the Hierarchy of Controls , a framework that prioritizes the most effective risk mitigation strategies. This guide will focus on the two layers most accessible to laboratory personnel: Engineering Controls and Personal Protective Equipment (PPE) .

Engineering Controls: Your First and Best Line of Defense

Before any personal protective equipment is even selected, the environment in which the chemical is handled must be engineered to minimize exposure. Relying solely on PPE without first implementing engineering controls is an incomplete and inadequate safety strategy.

Chemical Fume Hood: All handling of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This directly addresses the respiratory irritation hazard (H335) by capturing dust at the source and preventing it from entering the operator's breathing zone.[3][5][6]

Ventilation: The fume hood must have sufficient ventilation, in both pattern and volume, to maintain air contaminant levels well below any established exposure limits.[5] Ensure the fume hood's certification is current before beginning work.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between you and the chemical. It must be selected based on the specific hazards of skin, eye, and respiratory irritation. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Required PPE Rationale & Causality
Eye & Face Chemical safety goggles with side shields (ANSI Z87.1 certified). A face shield worn over goggles is required when there is a significant splash risk.Addresses H319 (Serious Eye Irritation). Standard safety glasses are insufficient. The tight seal of goggles is necessary to protect against fine, airborne particulates and accidental splashes that could cause serious, irreversible eye damage.[3][5]
Skin & Body 100% Nitrile, powder-free gloves. A fully buttoned, long-sleeved laboratory coat.Addresses H315 (Causes Skin Irritation). Nitrile provides excellent chemical resistance against amine compounds.[5] Gloves must be inspected for tears before use, and proper removal techniques must be used to avoid contaminating the skin. A lab coat protects against incidental contact with clothing.[6]
Respiratory Not required when handling inside a certified chemical fume hood.A NIOSH-approved air-purifying respirator with a particulate filter (N95 or better) is required for spill cleanup or if handling must occur outside of a containment system.[5] This directly mitigates the inhalation risk (H335).[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to integrate these safety principles into the practical task of weighing the compound and preparing a stock solution.

Preparation & Pre-Handling Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood is on, functioning, and certified.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.

  • Prepare Your Workspace: Lay down a disposable, absorbent bench liner inside the fume hood to contain any minor spills.

  • Assemble Equipment: Place your balance, weigh paper/boat, spatula, and vessel for the solution within the fume hood.

  • Review the SDS: Have a copy of the SDS for [1-(Aminomethyl)cyclohexyl]methanol hydrochloride readily available.[3]

Weighing and Transfer Protocol
  • Minimize Dust: Open the container slowly inside the fume hood. Use a spatula to carefully transfer the required amount of powder to the weigh boat. Do not pour the powder from a height, as this will generate airborne dust.

  • Close Container: Immediately and securely close the primary container.

  • Transfer to Solvent: Gently tap the weigh boat to transfer the powder into your final vessel containing the solvent. Use a small amount of the solvent to rinse the weigh boat, ensuring a complete quantitative transfer.

  • Immediate Cleanup: Dispose of the used weigh boat and any contaminated materials into a designated hazardous waste bag located inside the fume hood.

The logical flow for ensuring safety before and during handling is critical. The following diagram illustrates this decision-making process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Identify Hazards (Skin, Eye, Respiratory Irritant) B Verify Engineering Controls (Fume Hood Certified & On?) A->B Based on SDS C Select & Don PPE (Goggles, Gloves, Lab Coat) B->C Proceed if Yes D Work Inside Fume Hood C->D Begin Work E Use Techniques to Minimize Dust Generation D->E F Segregate Waste at Point of Use E->F G Doff PPE Correctly (Gloves last) F->G After Task Completion H Wash Hands Thoroughly (P264) G->H

Caption: PPE Selection & Safety Workflow Diagram.

Emergency & Disposal Plans

Emergency First Aid

Your immediate response to an exposure is critical. Follow the guidance provided by the SDS.[3]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

Spill Response
  • Evacuate the immediate area if the spill is large or outside of a fume hood.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.

  • Clean the spill area thoroughly.

Disposal Plan

Chemical waste containing amines can be harmful to aquatic life and ecosystems.[7] As such, proper disposal is a critical final step.

  • Segregate Waste: All solid waste (gloves, weigh boats, paper towels) and liquid waste (solutions) contaminated with [1-(Aminomethyl)cyclohexyl]methanol hydrochloride must be collected separately from general waste.[7]

  • Containerize: Use clearly labeled, sealed, and compatible containers for hazardous waste.

  • DO NOT Drain Dispose: This compound and its solutions must not be poured down the drain.[8]

  • Follow Regulations: Adhere to all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.

By adhering to this comprehensive plan, you contribute to a robust safety culture that protects you, your research, and your colleagues.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. Available at: [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. Available at: [Link]

  • Bulk Powder Containment: Key Factors for High Potency Handling and Processing. Flow Sciences. Available at: [Link]

  • How to Improve Powder Handling in Pharma Production. Schematic. Available at: [Link]

  • USA Safety Data Sheet. LORD. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. SolvChem. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. SolvChem. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET. Tri-iso. Available at: [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. Available at: [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. Available at: [Link]

  • Safe Handling of Highly Potent Substances. GMP Journal. Available at: [Link]

  • DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety. Available at: [Link]

  • Material Safety Data Sheet. Airgas. Available at: [Link]

  • Methanol Safety Data Sheet. Atlantic Methanol. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.